molecular formula C49H63N5O13S2 B12368988 AF 568 NHS ester

AF 568 NHS ester

货号: B12368988
分子量: 994.2 g/mol
InChI 键: SCHOQXXNQCPFJG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

AF 568 NHS ester is a useful research compound. Its molecular formula is C49H63N5O13S2 and its molecular weight is 994.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C49H63N5O13S2

分子量

994.2 g/mol

IUPAC 名称

[13-[2-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-7,7,19,19-tetramethyl-17-(sulfomethyl)-2-oxonia-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),2,4,8,10,12,14,16(21),17-nonaen-9-yl]methanesulfonate;N,N-diethylethanamine

InChI

InChI=1S/C37H33N3O13S2.2C6H15N/c1-36(2)14-19(16-54(46,47)48)22-10-25-29(12-27(22)38-36)52-30-13-28-23(20(17-55(49,50)51)15-37(3,4)39-28)11-26(30)33(25)21-6-5-18(9-24(21)34(43)44)35(45)53-40-31(41)7-8-32(40)42;2*1-4-7(5-2)6-3/h5-6,9-15,38-39H,7-8,16-17H2,1-4H3,(H2-,43,44,46,47,48,49,50,51);2*4-6H2,1-3H3

InChI 键

SCHOQXXNQCPFJG-UHFFFAOYSA-N

规范 SMILES

CCN(CC)CC.CCN(CC)CC.CC1(C=C(C2=CC3=C(C4=CC5=C(C=C4[O+]=C3C=C2N1)NC(C=C5CS(=O)(=O)O)(C)C)C6=C(C=C(C=C6)C(=O)ON7C(=O)CCC7=O)C(=O)O)CS(=O)(=O)[O-])C

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to AF 568 NHS Ester for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: AF 568 NHS ester is a bright, photostable, amine-reactive fluorescent dye commonly utilized in biological research for the covalent labeling of proteins, antibodies, and other biomolecules.[1] Its succinimidyl ester (NHS ester) moiety readily reacts with primary amines on target molecules to form stable amide bonds.[2] Structurally and functionally analogous to Alexa Fluor™ 568 NHS Ester, AF 568 offers excellent water solubility and its fluorescence is largely insensitive to pH variations between 4 and 10, making it a robust tool for a variety of applications including fluorescence microscopy, flow cytometry, and western blotting.[1][3][4]

Core Properties and Characteristics

AF 568 is characterized by its strong absorption of light in the orange region of the spectrum and its emission of bright red-orange fluorescence. These spectral properties make it compatible with common laser lines and filter sets available on many fluorescence imaging and analysis instruments.

Quantitative Data Summary

For ease of comparison, the key quantitative properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular FormulaC₄₉H₆₃N₅O₁₃S₂[5]
Molecular Weight~791.8 - 994.18 g/mol [4][5]
Excitation Maximum (λex)~572 - 579 nm[6][7]
Emission Maximum (λem)~598 - 603 nm[6][7]
Molar Extinction Coefficient~88,000 - 94,238 cm⁻¹M⁻¹[4]
Fluorescence Quantum Yield~0.69 - 0.912[5]
Optimal Reaction pH8.3 - 8.5[2][8]
Storage Conditions-20°C, protected from light, desiccated[3][4][6]

Reaction Mechanism and Experimental Workflow

The fundamental principle behind the use of this compound is the covalent conjugation to biomolecules. The NHS ester group is highly reactive towards nucleophilic primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins.

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products AF568_NHS This compound Conjugate AF 568-Labeled Biomolecule (Stable Amide Bond) AF568_NHS->Conjugate Biomolecule Biomolecule with Primary Amine (e.g., Protein-NH₂) Biomolecule->Conjugate Conditions pH 8.3-8.5 Room Temperature Conditions->Conjugate Byproduct N-hydroxysuccinimide (NHS) Conjugate->Byproduct releases

Figure 1: Covalent labeling reaction of this compound with a primary amine.

A generalized experimental workflow for utilizing this compound, particularly for immunofluorescence applications, involves a series of sequential steps from antibody labeling to imaging.

Start Start: Unlabeled Primary Antibody Labeling Antibody Labeling with This compound Start->Labeling 1. Conjugation Purification Purification of Labeled Antibody (e.g., Gel Filtration) Labeling->Purification 2. Separation Staining Immunostaining of Cells/Tissues Purification->Staining 3. Application Washing Wash to Remove Unbound Antibody Staining->Washing 4. Background Reduction Imaging Fluorescence Microscopy Imaging Washing->Imaging 5. Data Acquisition Analysis Image Analysis and Data Interpretation Imaging->Analysis 6. Results

Figure 2: A typical experimental workflow for immunofluorescence using this compound.

Detailed Experimental Protocols

Antibody Labeling with this compound

This protocol is optimized for labeling approximately 1 mg of an IgG antibody. The molar ratio of dye to antibody may need to be optimized for other proteins.

Materials:

  • 1 mg of antibody in amine-free buffer (e.g., PBS) at a concentration of 1-2 mg/mL.

  • This compound.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • 1 M sodium bicarbonate, pH 8.3.

  • Purification column (e.g., Sephadex G-25).

  • Phosphate-buffered saline (PBS), pH 7.2-7.4.

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, dialyze the antibody against PBS.

  • Dye Preparation: Immediately before use, dissolve the this compound in DMSO to a concentration of 10 mg/mL.

  • Reaction Setup: Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3.

  • Labeling Reaction: While gently vortexing the antibody solution, add a calculated amount of the dissolved this compound. A molar excess of 8-fold of dye to antibody is a good starting point for mono-labeling.[8]

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled antibody from unreacted dye using a gel filtration column pre-equilibrated with PBS. The first colored band to elute is the labeled antibody.

  • Storage: Store the purified, labeled antibody at 4°C for short-term storage or at -20°C in single-use aliquots for long-term storage.[9] Protect from light.

Immunofluorescence Staining

This protocol provides a general guideline for immunofluorescence staining of cultured cells.

Materials:

  • AF 568-conjugated antibody.

  • Fixed and permeabilized cells on coverslips.

  • Blocking buffer (e.g., PBS with 5% BSA and 0.1% Triton X-100).

  • Wash buffer (e.g., PBS with 0.1% Tween-20).

  • Mounting medium with DAPI.

Procedure:

  • Blocking: Incubate the fixed and permeabilized cells with blocking buffer for 1 hour at room temperature to reduce non-specific binding.

  • Primary Antibody Incubation: If using an unlabeled primary antibody, incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with wash buffer for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the cells with the AF 568-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.[10]

  • Final Washes: Repeat the washing step as in step 3.

  • Mounting: Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain like DAPI.

  • Imaging: Visualize the stained cells using a fluorescence microscope equipped with appropriate filter sets for AF 568 and DAPI.

Flow Cytometry Staining

This protocol is a general guide for staining cell suspensions for flow cytometry analysis.

Materials:

  • Single-cell suspension.

  • AF 568-conjugated antibody.

  • Flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide).

  • FACS tubes.

Procedure:

  • Cell Preparation: Prepare a single-cell suspension and wash the cells with cold flow cytometry staining buffer.

  • Blocking (Optional): If necessary, block Fc receptors by incubating the cells with an Fc blocking reagent.

  • Staining: Add the AF 568-conjugated antibody at a pre-determined optimal concentration to the cell suspension.[11]

  • Incubation: Incubate the cells for 20-30 minutes at 4°C in the dark.[11]

  • Washing: Wash the cells twice with cold flow cytometry staining buffer to remove unbound antibody.

  • Resuspension: Resuspend the cells in an appropriate volume of flow cytometry staining buffer for analysis.

  • Data Acquisition: Analyze the stained cells on a flow cytometer using the appropriate laser and emission filters for AF 568.

Laser Laser Excitation (e.g., 561 nm) Cell Cell with AF 568-labeled Surface Protein Laser->Cell excites Emission Fluorescence Emission (~603 nm) Cell->Emission emits Detector Detector (PMT) Emission->Detector is detected by Signal Electronic Signal Detector->Signal generates Data Data Analysis Signal->Data is processed for

Figure 3: Principle of single-cell analysis by flow cytometry using AF 568.
Fluorescent Western Blotting

This protocol outlines the use of an AF 568-conjugated secondary antibody for western blot detection.

Materials:

  • PVDF or nitrocellulose membrane with transferred proteins.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody.

  • AF 568-conjugated secondary antibody.

  • Tris-buffered saline with Tween-20 (TBST).

  • Fluorescent imaging system.

Procedure:

  • Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.[10]

  • Secondary Antibody Incubation: Incubate the membrane with the AF 568-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.[10]

  • Final Washes: Wash the membrane three to four times with TBST for 10 minutes each to remove unbound secondary antibody.[12]

  • Imaging: Image the membrane using a fluorescent western blot imaging system with the appropriate excitation source and emission filter for AF 568.

Technical Considerations

Fluorescence Microscopy Filter Sets

For optimal detection of AF 568 fluorescence, a filter set that matches its excitation and emission spectra is crucial. A typical filter set would include:

  • Excitation Filter: A bandpass filter centered around 560-580 nm (e.g., 575/25 nm).[13]

  • Dichroic Mirror: A longpass filter with a cutoff around 595 nm (e.g., 595 DRLP).[14]

  • Emission Filter: A bandpass or longpass filter that captures the peak emission, for example, a 625/50 nm bandpass filter or a 600 nm longpass filter.[14]

Storage and Handling of this compound

This compound is sensitive to moisture and light.[3][4] It should be stored at -20°C, desiccated, and protected from light.[3][4][6] For use, it is recommended to allow the vial to warm to room temperature before opening to prevent condensation. If not using the entire amount, it is best to dissolve the ester in anhydrous DMSO, aliquot into single-use volumes, and store at -20°C or -80°C.[15] Avoid repeated freeze-thaw cycles.[9]

Troubleshooting
  • Low Labeling Efficiency: Ensure the protein solution is at an optimal concentration (1-2 mg/mL) and in an amine-free buffer at the correct pH (8.3-8.5).[16] Check the activity of the NHS ester; it can hydrolyze if exposed to moisture.

  • High Background in Staining: Inadequate blocking, insufficient washing, or using too high a concentration of the labeled antibody can lead to high background.[17] Optimize blocking conditions and antibody concentrations.

  • Photobleaching: While AF 568 is relatively photostable, prolonged exposure to high-intensity light can cause photobleaching. Use an anti-fade mounting medium and minimize light exposure during imaging.

References

The Core Principle and Application of AF 568 NHS Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principle of action, chemical properties, and practical applications of AF 568 NHS ester, a widely utilized amine-reactive fluorescent dye. This document provides a comprehensive overview for researchers, scientists, and drug development professionals employing this tool for bioconjugation, cellular imaging, and flow cytometry.

Principle of Action: Covalent Amide Bond Formation

The fundamental principle behind this compound's utility lies in its ability to form a stable, covalent amide bond with primary amines.[1][2] The N-hydroxysuccinimide (NHS) ester is a highly efficient amine-reactive functional group.[3] The reaction proceeds via a nucleophilic acyl substitution mechanism. The deprotonated primary amine group, typically found on the N-terminus of proteins or the epsilon-amino group of lysine (B10760008) residues, acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.[4][5] This results in the formation of a stable amide linkage and the release of N-hydroxysuccinimide (NHS) as a byproduct.[1][5]

The reaction is highly dependent on pH, with an optimal range typically between 7.2 and 8.5.[3][5] Below this range, the primary amines are protonated and thus less nucleophilic, reducing reaction efficiency.[5][6] Conversely, at higher pH levels, the hydrolysis of the NHS ester becomes a significant competing reaction, which can lower the yield of the desired conjugate.[4][5]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound and its conjugates.

PropertyValueReference
Molecular Weight ~791.8 g/mol [7]
~994.18 g/mol [4][8]
Maximum Excitation Wavelength (λex) 572 nm[4][8]
578 nm (conjugate)[7][9]
579 nm[10]
Maximum Emission Wavelength (λem) 598 nm[4][8]
602 nm (conjugate)[7][9]
603 nm[10]
Molar Extinction Coefficient (ε) ~88,000 cm⁻¹M⁻¹[7][9]
~94,238 L·mol⁻¹·cm⁻¹[4]
Fluorescence Quantum Yield ~0.912[4]
Optimal Reaction pH 7.2 - 9.0[3]
8.3 - 8.5 (optimal)[4][5][11]
Recommended Buffers 0.1–0.2 M Sodium Bicarbonate, PBS, Borate, HEPES[3][4][7]

Experimental Protocols

General Protein Labeling Protocol

This protocol is a general guideline for the conjugation of this compound to proteins, such as antibodies. Optimization may be required for specific proteins and applications.

Materials:

  • Protein solution (e.g., IgG antibody) at a concentration of at least 2 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).[7][12]

  • This compound.

  • Anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO).[2][7]

  • 1 M Sodium bicarbonate buffer, pH 8.3.[13]

  • Purification column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).[9]

Procedure:

  • Prepare the Protein Solution:

    • If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against an amine-free buffer like PBS.[14][15]

    • Adjust the pH of the protein solution to 8.3 by adding 1/10th volume of 1 M sodium bicarbonate buffer.[13][14]

  • Prepare the Dye Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[12][16]

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired molar ratio of dye to protein. A molar ratio of 8:1 to 20:1 is a common starting point.[5]

    • While gently vortexing, add the dye solution dropwise to the protein solution.[13]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[7][9]

  • Purification of the Conjugate:

    • Separate the labeled protein from the unreacted dye using a gel filtration column.[9]

    • Collect the fractions containing the fluorescently labeled protein.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the conjugate at 280 nm (A280) and at the maximum absorbance of the dye (~578 nm, Amax).[16]

    • Calculate the protein concentration and the DOL using the following formulas:

      • Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein

      • Dye Concentration (M) = Amax / ε_dye

      • DOL = Dye Concentration / Protein Concentration

      • Where CF is the correction factor for the dye's absorbance at 280 nm, and ε is the molar extinction coefficient.

Amine-Modified Oligonucleotide Labeling Protocol

This protocol provides a general method for labeling amine-modified oligonucleotides.

Materials:

  • Amine-modified oligonucleotide.

  • This compound.

  • Anhydrous DMF or DMSO.[2]

  • 0.1 M Sodium bicarbonate buffer, pH 8.3-8.5.[2][11]

Procedure:

  • Prepare the Oligonucleotide Solution:

    • Dissolve the amine-modified oligonucleotide in 0.1 M sodium bicarbonate buffer.[2]

  • Prepare the Dye Stock Solution:

    • Dissolve the this compound in a small volume of anhydrous DMF or DMSO.[2]

  • Labeling Reaction:

    • Add a 5-10 fold molar excess of the dissolved NHS ester to the oligonucleotide solution.[2]

    • Incubate the reaction for at least 4 hours at room temperature or overnight on ice.[11]

  • Purification:

    • Purify the labeled oligonucleotide using methods such as ethanol (B145695) precipitation or chromatography to remove unreacted dye and byproducts.[11]

Mandatory Visualizations

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products AF568_NHS This compound Nucleophilic_Attack Nucleophilic Attack AF568_NHS->Nucleophilic_Attack Electrophile Primary_Amine Primary Amine (e.g., on Protein) Primary_Amine->Nucleophilic_Attack Nucleophile (pH 7.2-8.5) Conjugate AF 568 - Biomolecule (Stable Amide Bond) Nucleophilic_Attack->Conjugate NHS_Byproduct N-hydroxysuccinimide Nucleophilic_Attack->NHS_Byproduct Leaving Group

Caption: Reaction mechanism of this compound with a primary amine.

G Start Prepare_Protein 1. Prepare Protein Solution (Amine-free buffer, pH 8.3) Start->Prepare_Protein Prepare_Dye 2. Prepare this compound Stock (Anhydrous DMSO/DMF) Prepare_Protein->Prepare_Dye Mix 3. Mix Dye and Protein (Controlled Molar Ratio) Prepare_Dye->Mix Incubate 4. Incubate (1 hr, Room Temp, Dark) Mix->Incubate Purify 5. Purify Conjugate (Gel Filtration) Incubate->Purify Analyze 6. Analyze (Determine Degree of Labeling) Purify->Analyze End Analyze->End

Caption: Experimental workflow for protein labeling with this compound.

References

AF 568 Succinimidyl Ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemistry, application, and experimental protocols related to AF 568 succinimidyl ester. AF 568 is a bright, photostable, orange-fluorescent dye widely utilized for covalently labeling proteins, antibodies, and other biomolecules for visualization and analysis in various life science applications.[1][2] Its succinimidyl ester functional group allows for specific and efficient conjugation to primary amines, making it a valuable tool in fluorescence microscopy, flow cytometry, and other fluorescence-based assays.[3][4]

Core Chemistry and Reaction Mechanism

AF 568 succinimidyl ester, also known as AF 568 NHS ester, is an amine-reactive fluorescent dye.[1] The core of its reactivity lies in the succinimidyl ester group, which reacts with nucleophilic primary amines (e.g., the ε-amino group of lysine (B10760008) residues or the N-terminus of proteins) to form a stable, covalent amide bond.[5][6] This reaction, a nucleophilic acyl substitution, proceeds optimally under slightly basic conditions (pH 8.0-8.5), which facilitates the deprotonation of the amine, making it a more potent nucleophile.[7][8] The N-hydroxysuccinimide (NHS) moiety is released as a byproduct.[1] While the reaction can occur at near-neutral pH, the efficiency is higher at an alkaline pH.[1] It is crucial to use amine-free buffers, such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer, as buffers containing primary amines (e.g., Tris or glycine) will compete for reaction with the NHS ester, reducing labeling efficiency.[8][9]

Quantitative Data Summary

The photophysical and chemical properties of AF 568 make it an excellent choice for a variety of fluorescence-based experiments. Below is a summary of its key quantitative characteristics.

PropertyValueReferences
Excitation Maximum (λex) ~572 - 578 nm[4][10][11]
Emission Maximum (λem) ~598 - 603 nm[4][10][11]
Molar Extinction Coefficient (ε) ~88,000 - 94,238 cm⁻¹M⁻¹[1][3][11][12]
Quantum Yield (QY) ~0.69[10][13]
Molecular Weight (MW) ~791.8 - 994.18 g/mol [1][3][10][12]
Optimal pH for Labeling 8.3 - 8.5[1][5][7]

Experimental Protocols

Protocol 1: Labeling of Proteins with AF 568 Succinimidyl Ester

This protocol provides a general procedure for the covalent conjugation of AF 568 succinimidyl ester to a protein, such as an antibody.

Materials:

  • Protein to be labeled (e.g., IgG antibody) at a concentration of >2 mg/mL in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3 or PBS).[3][14]

  • AF 568 succinimidyl ester.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[3][7]

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3.[3][15]

  • Quenching solution: 1 M Tris-HCl, pH 7.4 or 1 M glycine.

  • Purification column (e.g., size-exclusion chromatography resin like BioGel P-30 for proteins >40 kDa).[15][16]

Procedure:

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer. If the buffer contains amines (e.g., Tris, glycine), the protein must be purified by dialysis against PBS or a similar amine-free buffer.[14][17]

    • Adjust the protein concentration to >2 mg/mL.[3][14]

  • This compound Stock Solution Preparation:

    • Allow the vial of AF 568 succinimidyl ester to warm to room temperature before opening to prevent moisture condensation.[17]

    • Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO or DMF.[3] For example, dissolve 1 mg of this compound (assuming MW ~792 g/mol ) in approximately 126 µL of DMSO.

    • This stock solution should be used immediately or can be stored in small aliquots at -20°C, protected from light and moisture.[5][8]

  • Labeling Reaction:

    • Adjust the pH of the protein solution to 8.3 by adding 1/10th volume of 1 M sodium bicarbonate.[3]

    • Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio. A molar ratio of 7:1 to 15:1 (dye:protein) is a common starting point.[3]

    • Slowly add the calculated volume of the dye stock solution to the protein solution while gently stirring or vortexing.[3]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[3]

  • Quenching the Reaction (Optional but Recommended):

    • To stop the labeling reaction, add a quenching solution (e.g., Tris-HCl or glycine) to a final concentration of 50-100 mM.

    • Incubate for 10-15 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from the unreacted dye and other reaction components using a size-exclusion chromatography column.[15][18]

    • Equilibrate the column with PBS or another suitable buffer.

    • Apply the reaction mixture to the column and collect the fractions. The labeled protein will typically elute first as it is larger than the free dye.[18]

    • Monitor the fractions by absorbance at 280 nm (for protein) and ~578 nm (for AF 568 dye).

    • Pool the fractions containing the purified conjugate.

  • Storage:

    • Store the purified labeled protein at 4°C, protected from light. For long-term storage, add a cryoprotectant like 50% glycerol (B35011) and store at -20°C.[3][19] Adding a stabilizing protein like BSA to a final concentration of 1-10 mg/mL can also be beneficial if the conjugate concentration is low.[15]

Protocol 2: Determination of the Degree of Labeling (DOL)

The DOL, or the molar ratio of dye to protein in the final conjugate, is a critical parameter to determine.

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum of the dye (~578 nm for AF 568, Amax).

  • Calculate Protein Concentration:

    • First, correct the A280 reading for the contribution of the dye at this wavelength using a correction factor (CF). The CF for AF 568 is typically around 0.46.[3]

    • Corrected A280 (A280corr) = A280 - (Amax × CF)

    • Protein Concentration (M) = A280corr / (Molar extinction coefficient of the protein × path length in cm)

  • Calculate Dye Concentration:

    • Dye Concentration (M) = Amax / (Molar extinction coefficient of the dye × path length in cm)

  • Calculate DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizations

Below are diagrams illustrating key chemical reactions and experimental workflows involving AF 568 succinimidyl ester.

G Reaction of this compound with a Primary Amine cluster_reactants Reactants cluster_products Products AF568_NHS AF 568-NHS Ester Conjugate AF 568-Amide-Protein (Stable Conjugate) AF568_NHS->Conjugate + NHS N-Hydroxysuccinimide (Byproduct) AF568_NHS->NHS - Primary_Amine Protein-NH2 (Primary Amine) Primary_Amine->Conjugate

Caption: Chemical reaction of this compound with a primary amine.

G General Protein Labeling Workflow A 1. Prepare Protein Solution (Amine-free buffer, >2 mg/mL) C 3. Labeling Reaction (pH 8.3, 1 hr, RT, dark) A->C B 2. Prepare this compound (10 mM in anhydrous DMSO) B->C D 4. Quench Reaction (Optional: Tris or Glycine) C->D E 5. Purify Conjugate (Size-Exclusion Chromatography) D->E F 6. Characterize Conjugate (Determine DOL) E->F G 7. Application (e.g., Immunofluorescence) F->G

Caption: A typical workflow for labeling proteins with this compound.

G Indirect Immunofluorescence Workflow Example cluster_sample Sample Preparation cluster_staining Staining cluster_detection Detection A Cells/Tissue with Target Antigen B Primary Antibody (Unlabeled) A->B Incubate C Secondary Antibody (AF 568 Conjugated) B->C Wash & Incubate D Fluorescence Microscopy (Excitation ~578 nm) C->D Wash E Image Analysis D->E

Caption: Simplified workflow for indirect immunofluorescence using an AF 568 conjugate.

References

AF 568 NHS Ester: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of AF 568 NHS ester, a widely used fluorescent dye in biological research. This document details its spectral and physicochemical properties, provides detailed protocols for its use in labeling biomolecules, and offers insights into its applications in cellular imaging and the study of signaling pathways.

Core Properties of this compound

This compound is an amine-reactive fluorescent dye belonging to the Alexa Fluor family of dyes. It is favored for its brightness, photostability, and pH insensitivity, making it a robust tool for a variety of fluorescence-based assays.[1][2]

Spectral and Physicochemical Characteristics

The key quantitative properties of this compound are summarized in the table below, providing a quick reference for experimental planning.

PropertyValueReference
Excitation Maximum (λex) 572 nm[3][4][5]
Emission Maximum (λem) 598 nm[3][4][5]
Molar Extinction Coefficient (ε) ~94,238 cm⁻¹M⁻¹[3][4][5]
Fluorescence Quantum Yield (Φ) ~0.912[3][4][5]
Molecular Weight 994.18 g/mol [3]
Appearance Dark colored solid[3]
Solubility Water, DMSO, DMF[3]
Storage and Stability

For long-term storage, this compound should be stored at -20°C in the dark and is stable for at least 12 months upon receipt.[3][4][6] The reconstituted dye in anhydrous DMSO or DMF should be used promptly to prevent hydrolysis of the NHS ester moiety.[3]

Biomolecule Labeling with this compound

This compound is primarily used to label proteins, peptides, and amine-modified oligonucleotides through the formation of a stable amide bond with primary amines.

Chemical Reaction of Labeling

The N-hydroxysuccinimidyl (NHS) ester of AF 568 reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues or the N-terminus of a protein) via a nucleophilic acyl substitution. This reaction is highly pH-dependent, with an optimal pH range of 8.3-8.5.[3][7] At this pH, the primary amines are sufficiently deprotonated and can efficiently attack the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).[3]

Figure 1. Reaction of this compound with a primary amine.

Experimental Protocol: Protein Labeling

This protocol provides a general procedure for labeling proteins, such as antibodies, with this compound. Optimization may be required for specific proteins.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • 1 M Sodium bicarbonate (NaHCO₃), pH 8.3

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.2

Procedure:

  • Prepare Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 2-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS first.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined empirically. Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS. The first colored band to elute will be the AF 568-labeled protein.

  • Determine Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per protein, can be determined spectrophotometrically.

  • Storage: Store the labeled protein at 4°C for short-term storage or at -20°C in aliquots for long-term storage. Protect from light.

Troubleshooting Common Labeling Issues
IssuePossible CauseRecommendation
Low Labeling Efficiency - Suboptimal pH.- Hydrolysis of NHS ester due to moisture.- Presence of primary amines in the buffer (e.g., Tris).- Ensure the reaction buffer is at pH 8.3-8.5.- Use fresh, anhydrous DMSO or DMF.- Perform buffer exchange to an amine-free buffer.
Protein Precipitation - Over-labeling of the protein.- High concentration of organic solvent.- Reduce the molar excess of the NHS ester.- Add the dye solution to the protein solution slowly while stirring.
Poor Separation of Labeled Protein and Free Dye - Inappropriate size-exclusion resin.- Column overloading.- Select a resin with an appropriate fractionation range for the protein.- Do not exceed the recommended sample volume for the column.

Applications in Cellular Imaging and Signaling Pathways

AF 568-labeled biomolecules are extensively used in fluorescence microscopy, flow cytometry, and other fluorescence-based detection methods.

Immunofluorescence Workflow

A common application of AF 568 is as a secondary antibody conjugate in immunofluorescence, allowing for the detection and localization of specific proteins within cells.

Start Start: Cell Culture/Tissue Prep Fixation Fixation (e.g., 4% PFA) Start->Fixation Permeabilization Permeabilization (e.g., 0.1% Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., BSA or serum) Permeabilization->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (AF 568 conjugate) Primary_Ab->Secondary_Ab Counterstain Counterstaining (e.g., DAPI for nuclei) Secondary_Ab->Counterstain Mounting Mounting Counterstain->Mounting Imaging Fluorescence Microscopy (Ex: ~572 nm, Em: ~598 nm) Mounting->Imaging Analysis Image Analysis and Quantification Imaging->Analysis EGFR EGFR Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription_Factors ERK->Transcription_Factors Activates AF568_Ab Anti-pEGFR/pERK Ab (AF 568 conjugate) ERK->AF568_Ab Cell_Proliferation Cell_Proliferation Transcription_Factors->Cell_Proliferation Leads to Microscope Fluorescence Microscopy AF568_Ab->Microscope Visualized by

References

An In-depth Technical Guide to AF 568 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the use of fluorescent labeling reagents is a cornerstone of modern molecular and cellular analysis. Among these, AF 568 NHS ester has emerged as a widely utilized tool for the covalent labeling of biomolecules. This guide provides a comprehensive overview of its core properties, experimental protocols, and applications.

Core Properties and Molecular Weight

AF 568 is a bright, orange-fluorescent dye that is spectrally similar to other rhodamine-based dyes. The N-hydroxysuccinimide (NHS) ester functional group makes it an amine-reactive labeling reagent, enabling the formation of stable amide bonds with primary amines present in proteins, amine-modified oligonucleotides, and other molecules.[1][2][3] It is important to note that while "AF 568" is often used as a generic name, the precise chemical structure and, consequently, the molecular weight can vary between suppliers. The most commonly cited molecular weight for this compound and its direct equivalents is approximately 791.8 g/mol .[1][2][3][4][5] However, other variants exist, highlighting the importance of consulting supplier-specific documentation.

A summary of the key quantitative data for commercially available this compound and its equivalents is presented below.

PropertyValueSource(s)
Molecular Weight 791.8 g/mol [1][2][4][5][6]
994.2 g/mol (for C₄₉H₆₃N₅O₁₃S₂)[7]
Excitation Maximum 578 nm[1][2][8]
579 nm[4]
572 nm[9]
Emission Maximum 602 nm[1][2][8]
603 nm[4]
598 nm[9]
Extinction Coefficient 88,000 cm⁻¹M⁻¹[1][2][3]
Optimal pH for Labeling 8.3 - 8.5[7][10][11]
Solubility Water, DMSO, DMF[3][7]

Chemical Reaction and Mechanism

The utility of this compound lies in its ability to covalently attach to biomolecules. This is achieved through the reaction of the NHS ester with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins. The reaction proceeds via a nucleophilic acyl substitution, where the amine nitrogen attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[7]

cluster_reactants Reactants cluster_products Products AF568_NHS AF 568-NHS Ester AF568_Conjugate AF 568-Biomolecule Conjugate (Stable Amide Bond) AF568_NHS->AF568_Conjugate Nucleophilic Acyl Substitution NHS_Byproduct N-hydroxysuccinimide AF568_NHS->NHS_Byproduct Primary_Amine Primary Amine (R-NH₂) Primary_Amine->AF568_Conjugate

Figure 1: Reaction of this compound with a Primary Amine.

Experimental Protocols

A generalized protocol for labeling proteins with this compound is provided below. It is important to note that optimal conditions, such as the molar ratio of dye to protein, may need to be determined empirically for each specific application.

Protein Labeling with this compound

1. Preparation of Reagents:

  • Protein Solution: Dissolve the protein to be labeled in an amine-free buffer, such as 0.1 M sodium bicarbonate, pH 8.3.[1][2] The protein concentration should ideally be at least 2 mg/mL.[1][2] If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against the labeling buffer.[12]

  • Dye Stock Solution: Immediately before use, dissolve the this compound in high-quality anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.[13]

2. Labeling Reaction:

  • Add the reactive dye solution to the protein solution while gently stirring. The molar ratio of dye to protein may need to be optimized, but a starting point is often a 10- to 20-fold molar excess of the dye.[12]

  • Incubate the reaction for 1 hour at room temperature, protected from light.[1][2]

3. Purification of the Conjugate:

  • Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or by dialysis.[1][12]

  • Collect the fractions containing the colored conjugate, which will elute first.[12]

4. Determination of Degree of Labeling (DOL):

  • The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of the dye (~578 nm).

5. Storage:

  • Store the labeled protein conjugate at 4°C for short-term storage or at -20°C for long-term storage.[12][13] Aliquoting is recommended to avoid repeated freeze-thaw cycles.[13]

cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification cluster_analysis Analysis & Storage A Prepare Protein Solution (Amine-free buffer, pH 8.3) C Mix Dye and Protein (Stir gently) A->C B Prepare Dye Stock Solution (Anhydrous DMSO or DMF) B->C D Incubate (1 hr, room temp, dark) C->D E Separate Conjugate (Gel filtration or dialysis) D->E F Collect Labeled Protein Fractions E->F G Determine Degree of Labeling (DOL) F->G H Store Conjugate (4°C or -20°C) G->H

Figure 2: Experimental Workflow for Protein Labeling.

Applications in Research

The bright fluorescence and photostability of AF 568 make it a versatile tool for a wide range of applications in biological research.[1][2] Labeled proteins, antibodies, and other biomolecules can be used to visualize cellular structures and processes.

For instance, an antibody labeled with AF 568 can be used in immunofluorescence microscopy to detect a specific protein within a cell. This can be part of a larger signaling pathway investigation where the localization and abundance of a protein of interest are monitored under different cellular conditions.

cluster_cell Cellular Context cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor (TF) (Target for Labeled Antibody) Kinase2->TF Activation Gene Target Gene TF->Gene Transcription Regulation Ligand Extracellular Ligand Ligand->Receptor Binding

Figure 3: Generic Signaling Pathway Visualization.

In this hypothetical signaling pathway, an antibody conjugated to AF 568 could be used to visualize the translocation of the transcription factor (TF) to the nucleus upon activation of the pathway. This provides spatial and potentially quantitative information about the cellular response to a stimulus.

References

AF 568 NHS Ester: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of AF 568 NHS ester, a widely used amine-reactive fluorescent dye. Aimed at researchers, scientists, and drug development professionals, this document details the chemical structure, physicochemical properties, and common applications of this versatile fluorophore. Detailed experimental protocols for protein labeling are also provided to facilitate its use in the laboratory.

Core Properties of this compound

This compound is a bright, orange-fluorescent dye belonging to the rhodamine family of dyes. The N-hydroxysuccinimidyl (NHS) ester moiety allows for the covalent attachment of the fluorophore to primary amines on proteins, antibodies, and other biomolecules. This forms a stable amide bond, enabling the fluorescent labeling of molecules of interest for various life science applications. The dye is characterized by its high fluorescence quantum yield and good photostability, making it a reliable choice for fluorescence microscopy, flow cytometry, and other fluorescence-based detection methods.

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized in the table below. It is important to note that while the molecular formula is consistent, slight variations in molecular weight and spectral properties may be reported by different manufacturers.

PropertyValueReferences
Molecular Formula C₄₉H₆₃N₅O₁₃S₂[1][2]
Molecular Weight ~994.18 g/mol [1][2]
Excitation Maximum (λex) ~572 - 579 nm[1][2][3][4]
Emission Maximum (λem) ~598 - 603 nm[1][2][3][4]
Extinction Coefficient (ε) ~88,000 - 94,238 M⁻¹cm⁻¹[1][2][5]
Fluorescence Quantum Yield (Φ) ~0.69 - 0.912[1][2][3]
Solubility Good in water, DMSO, DMF[2]
Appearance Dark colored solid[2]

Chemical Structure

The chemical structure of this compound is complex, featuring a core fluorophore and the amine-reactive NHS ester group.

This compound Chemical Structure

Reaction of this compound with Primary Amines

The fundamental reaction enabling the use of this compound in bioconjugation is its reaction with primary amines. This reaction proceeds via a nucleophilic acyl substitution, where the primary amine (e.g., from the side chain of a lysine (B10760008) residue or the N-terminus of a protein) attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is most efficient at a slightly alkaline pH (typically 8.0-9.0), which deprotonates the primary amines, increasing their nucleophilicity.

Reaction_Mechanism cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products AF568_NHS AF 568-NHS Ester Conjugate AF 568-CO-NH-Protein (Stable Amide Bond) AF568_NHS->Conjugate Nucleophilic Attack Primary_Amine Protein-NH₂ (Primary Amine) Primary_Amine->Conjugate pH pH 8.0 - 9.0 pH->Conjugate NHS N-hydroxysuccinimide (Byproduct)

This compound Reaction with a Primary Amine

Experimental Protocol: Antibody Labeling with this compound

This protocol provides a general guideline for the conjugation of this compound to an antibody. Optimization may be required for specific antibodies and desired degrees of labeling.

Materials:

  • Antibody (free of amine-containing buffers like Tris and stabilizers like BSA)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Purification column (e.g., size-exclusion chromatography)

  • Quenching Buffer (optional): 1.5 M hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in the Reaction Buffer at a concentration of 1-10 mg/mL. If the antibody is in a buffer containing primary amines, it must be dialyzed against an amine-free buffer (e.g., PBS) and then transferred to the Reaction Buffer.

  • This compound Stock Solution Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Calculate the required volume of the this compound stock solution. A molar excess of the dye to the antibody (typically 5- to 20-fold) is recommended.

    • While gently vortexing, add the dye stock solution to the antibody solution.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quenching the Reaction (Optional):

    • To stop the labeling reaction, add the Quenching Buffer and incubate for 30-60 minutes at room temperature.

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).

    • Collect the fractions containing the fluorescently labeled antibody.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the excitation maximum of the dye.

    • Store the labeled antibody at 4°C for short-term storage or at -20°C for long-term storage, protected from light.

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Storage Antibody_Prep Prepare Antibody in Reaction Buffer (pH 8.3) Mix Add Dye to Antibody (Molar Excess) Antibody_Prep->Mix Dye_Prep Prepare this compound Stock Solution in DMSO Dye_Prep->Mix Incubate Incubate for 1 hour at Room Temperature (Protected from Light) Mix->Incubate Purify Purify Conjugate via Size-Exclusion Chromatography Incubate->Purify Store Characterize and Store Labeled Antibody Purify->Store

Experimental Workflow for Antibody Labeling

Applications

The stable and bright fluorescence of AF 568 conjugates makes them suitable for a wide range of applications, including:

  • Immunofluorescence Microscopy: Labeling primary or secondary antibodies for the visualization of specific proteins and cellular structures.

  • Flow Cytometry: Quantifying cell populations based on the expression of cell surface or intracellular markers.

  • Western Blotting: Detecting target proteins with high sensitivity.

  • High-Content Screening: Automating the analysis of cellular phenotypes.

Conclusion

This compound is a robust and versatile fluorescent probe for the labeling of proteins and other biomolecules. Its favorable spectroscopic properties and straightforward conjugation chemistry have established it as a valuable tool for researchers in various fields of life science. The protocols and data presented in this guide are intended to provide a solid foundation for the successful application of this powerful fluorescent dye.

References

A Technical Guide to the Solubility of AF 568 NHS Ester in DMSO and Water for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

AF 568 NHS ester, a bright, orange-fluorescent amine-reactive dye, is a widely utilized tool in biological research and drug development for the fluorescent labeling of proteins, antibodies, and other biomolecules. Its utility in applications such as fluorescence microscopy, flow cytometry, and Western blotting hinges on its solubility and reactivity in aqueous and organic solvents. This technical guide provides an in-depth overview of the solubility of this compound in Dimethyl Sulfoxide (DMSO) and water, complete with experimental protocols and relevant workflow diagrams to aid researchers in its effective application.

Core Concepts: Solubility of NHS Esters

N-hydroxysuccinimide (NHS) esters are popular amine-reactive functional groups used for bioconjugation. The solubility of an NHS ester is governed by the overall chemical structure of the molecule it is attached to. While the NHS ester group itself has some polarity, the properties of the fluorophore to which it is attached play a dominant role. Non-sulfonated cyanine (B1664457) dyes, like AF 568, tend to have lower solubility in aqueous solutions compared to their sulfonated counterparts. For practical applications, especially in bioconjugation, it is common to first dissolve the NHS ester in a dry, water-miscible organic solvent like DMSO before introducing it to an aqueous reaction environment containing the biomolecule to be labeled.

Quantitative Solubility Data

While product data sheets from various suppliers consistently state that this compound is soluble in DMSO and water, specific quantitative solubility values (e.g., in mg/mL or mM) are not widely published.[1][2][3][4][5] The common practice in laboratory settings is to prepare a high-concentration stock solution in anhydrous DMSO, typically around 10 mM, which is then added in small volumes to the aqueous protein solution to initiate the labeling reaction.[6][][8] This approach minimizes the concentration of the organic solvent in the final reaction mixture, which is crucial for maintaining the native conformation and function of proteins.[1]

For practical purposes, the following table summarizes the qualitative solubility and typical working concentrations.

SolventQualitative Solubility DescriptionTypical Stock Solution Concentration
Dimethyl Sulfoxide (DMSO) Soluble[5]10 mM[6][]
Water Soluble[3][4][5]Not typically used for stock solutions
Dimethylformamide (DMF) Soluble[2]An alternative to DMSO

Experimental Protocols

Protocol for Determining Solubility of this compound

This protocol provides a general method for determining the solubility of a fluorescent dye like this compound in a given solvent. This method is adapted from general chemical solubility testing procedures.[9][10]

Materials:

  • This compound

  • Anhydrous DMSO

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer

  • Glass vials

Procedure:

  • Preparation of Solvent: Dispense a precise volume (e.g., 1 mL) of the chosen solvent (anhydrous DMSO or deionized water) into a series of clear glass vials.

  • Serial Addition of Solute:

    • Start by adding a small, accurately weighed amount of this compound (e.g., 1 mg) to the first vial.

    • Vortex the vial vigorously for 2-5 minutes to facilitate dissolution.

    • Visually inspect the solution for any undissolved particles. Hold the vial against a light source to check for clarity.

  • Incremental Addition: If the initial amount dissolves completely, continue to add small, known increments of the dye to the same vial, vortexing thoroughly after each addition.

  • Reaching Saturation: The point of saturation is reached when a small amount of the added dye no longer dissolves, and the solution appears cloudy or contains visible precipitate even after prolonged vortexing.

  • Equilibration and Confirmation:

    • Allow the saturated solution to equilibrate by letting it stand at room temperature for a defined period (e.g., 1 hour), protected from light.

    • Centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved solid.

  • Quantification (Optional):

    • Carefully remove a known volume of the clear supernatant.

    • Dilute the supernatant with the appropriate solvent to a concentration that falls within the linear range of a spectrophotometer.

    • Measure the absorbance at the maximum absorption wavelength for AF 568 (approximately 578 nm).

    • Calculate the concentration using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of AF 568 (approximately 88,000 cm⁻¹M⁻¹), c is the concentration, and l is the path length of the cuvette.

  • Data Reporting: Express the solubility as the maximum concentration (e.g., in mg/mL or mM) at which the dye remains in solution at a specified temperature.

Protocol for Antibody Labeling with this compound

This protocol outlines a standard procedure for conjugating this compound to an antibody.[6][11][12][13]

Materials:

  • Antibody to be labeled (in an amine-free buffer)

  • This compound

  • Anhydrous DMSO

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange into the Reaction Buffer.

    • Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer.

  • Preparation of this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the required amount of this compound in anhydrous DMSO to create a 10 mM stock solution.

  • Conjugation Reaction:

    • Add a calculated molar excess of the this compound stock solution to the antibody solution while gently vortexing. A typical starting point is a 10:1 molar ratio of dye to antibody.

    • Ensure the final volume of DMSO does not exceed 10% of the total reaction volume.

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Quenching the Reaction:

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Separate the labeled antibody from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization of the Conjugate:

    • Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and ~578 nm.

Mandatory Visualizations

Experimental Workflow for Antibody Conjugation

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Antibody_Prep Antibody Preparation (Buffer Exchange) Conjugation Conjugation Reaction (pH 8.3-8.5, RT, 1-2h) Antibody_Prep->Conjugation Dye_Prep This compound Solution Preparation Dye_Prep->Conjugation Quenching Quenching (Tris Buffer) Conjugation->Quenching Purification Purification (Size-Exclusion Chromatography) Quenching->Purification Characterization Characterization (DOL, Concentration) Purification->Characterization

Caption: A streamlined workflow for the conjugation of this compound to an antibody.

Representative Signaling Pathway Visualization

The following diagram illustrates a simplified Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a common cellular process studied using fluorescence microscopy with labeled antibodies.[14]

MAPK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_nucleus ERK ERK->ERK_nucleus Translocates TranscriptionFactor Transcription Factor ERK_nucleus->TranscriptionFactor Phosphorylates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates

References

An In-depth Technical Guide to the Quantum Yield of Alexa Fluor 568

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescence quantum yield of Alexa Fluor 568 (AF 568), a widely used fluorescent dye in biological research and drug development. It details the photophysical properties of AF 568, the experimental determination of its quantum yield, and the factors that can influence this critical parameter.

Core Photophysical Properties of Alexa Fluor 568

Alexa Fluor 568 is a bright, red-orange fluorescent dye known for its high fluorescence quantum yield and photostability.[1][2][3] These properties make it an excellent choice for a variety of applications, including fluorescence microscopy, flow cytometry, and super-resolution microscopy techniques like dSTORM.[4] The key photophysical characteristics of Alexa Fluor 568 are summarized in the table below.

PropertyValueReference
Quantum Yield (Φ) 0.69[5]
Excitation Maximum (λex) 578 nm[1]
Emission Maximum (λem) 603 nm[1]
Molar Extinction Coefficient (ε) 88,000 cm-1M-1
Fluorescence Lifetime (τ) 3.6 ns[5]

Note: The quantum yield of 0.69 was determined for the free succinimidyl ester derivative of Alexa Fluor 568 in an aqueous solution (50 mM potassium phosphate, 150 mM NaCl, pH 7.2) at 22°C, relative to fluorescein (B123965) in 0.01 M NaOH (Φ = 0.92).[5]

Experimental Determination of Fluorescence Quantum Yield

The fluorescence quantum yield of a fluorophore is a measure of the efficiency of photon emission after photon absorption. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The most common and reliable method for determining the fluorescence quantum yield of a dye like Alexa Fluor 568 is the comparative method.[6][7] This method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Principle of the Comparative Method

The relative quantum yield (ΦX) of an unknown sample (X) is calculated by comparing its integrated fluorescence intensity to that of a standard (ST) with a known quantum yield (ΦST) using the following equation:

ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

Where:

  • Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

  • η is the refractive index of the solvent.

To minimize errors, a series of solutions with different concentrations are prepared for both the sample and the standard, and the integrated fluorescence intensity is plotted against absorbance. The slope of this plot is then used in the calculation.[6][7]

Detailed Experimental Protocol

This protocol outlines the steps for determining the relative fluorescence quantum yield of Alexa Fluor 568 using a reference standard.

Materials and Equipment:

  • Alexa Fluor 568 dye

  • Quantum yield standard (e.g., Rhodamine 101 in ethanol (B145695), Φ ≈ 1.0)

  • Appropriate solvent (e.g., phosphate-buffered saline (PBS) for AF 568, ethanol for Rhodamine 101)

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the quantum yield standard (e.g., Rhodamine 101 in ethanol).

    • Prepare a stock solution of Alexa Fluor 568 in the desired solvent (e.g., PBS).

    • From the stock solutions, prepare a series of dilutions for both the standard and the sample. It is crucial to keep the absorbance of these solutions below 0.1 at the excitation wavelength to avoid inner filter effects.

  • Absorbance Measurement:

    • Using a UV-Vis spectrophotometer, measure the absorbance of each dilution of the standard and the sample at the chosen excitation wavelength. The excitation wavelength should be a wavelength where both the standard and the sample absorb light.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer.

    • Record the fluorescence emission spectrum for each dilution of the standard and the sample.

    • Ensure that the experimental conditions (e.g., excitation and emission slit widths, detector voltage) are kept constant for all measurements.

  • Data Analysis:

    • Integrate the area under the emission curve for each recorded spectrum to obtain the integrated fluorescence intensity.

    • For both the standard and the sample, plot the integrated fluorescence intensity (y-axis) against the absorbance (x-axis).

    • Determine the slope (gradient) of the linear fit for both plots.

  • Quantum Yield Calculation:

    • Use the calculated gradients and the known quantum yield of the standard in the equation provided above to calculate the quantum yield of Alexa Fluor 568.

Experimental Workflow

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis & Calculation prep_standard Prepare Standard Stock Solution dilute_standard Prepare Standard Dilutions (Abs < 0.1) prep_standard->dilute_standard prep_sample Prepare AF 568 Stock Solution dilute_sample Prepare AF 568 Dilutions (Abs < 0.1) prep_sample->dilute_sample abs_measurement Measure Absorbance (UV-Vis Spectrophotometer) dilute_standard->abs_measurement dilute_sample->abs_measurement fluo_measurement Measure Fluorescence Emission (Spectrofluorometer) abs_measurement->fluo_measurement integrate_fluo Integrate Fluorescence Intensity fluo_measurement->integrate_fluo plot_data Plot Integrated Intensity vs. Absorbance integrate_fluo->plot_data calculate_qy Calculate Quantum Yield plot_data->calculate_qy

Caption: Experimental workflow for determining the relative quantum yield.

Data Analysis Workflow

G cluster_data Data Acquisition cluster_processing Data Processing cluster_plotting Graphical Analysis cluster_calculation Final Calculation abs_data Absorbance Data (A) plot Plot I vs. A abs_data->plot fluo_data Fluorescence Spectra integrated_intensity Integrated Fluorescence Intensity (I) fluo_data->integrated_intensity integrated_intensity->plot linear_fit Linear Regression to find Gradient (Grad) plot->linear_fit qy_formula Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X^2 / η_ST^2) linear_fit->qy_formula

Caption: Workflow for data analysis in quantum yield determination.

Factors Influencing the Quantum Yield of Alexa Fluor 568

The fluorescence quantum yield of Alexa Fluor 568 is not an immutable constant and can be influenced by several environmental factors. Understanding these factors is critical for accurate and reproducible fluorescence measurements.

FactorInfluence on Quantum YieldNotes
Solvent Polarity The quantum yield of many fluorophores, including those in the rhodamine family to which Alexa Fluor dyes are related, can be sensitive to solvent polarity. Generally, an increase in solvent polarity can lead to a decrease in quantum yield due to enhanced non-radiative decay pathways.While specific data for AF 568 across a wide range of solvents is not readily available in the provided search results, this is a general trend for similar dyes.
Temperature An increase in temperature typically leads to a decrease in fluorescence intensity and quantum yield. This is due to an increased probability of non-radiative decay processes, such as internal conversion and intersystem crossing, at higher temperatures.[4] A study on various fluorescent dyes, including those similar to AF 568, has shown that lower temperatures can lead to prolonged fluorescence lifetimes and increased fluorescence intensity.[8]For precise measurements, it is important to control the temperature of the sample.
pH Alexa Fluor 568 is reported to be relatively pH-insensitive over a wide range, which is a significant advantage for biological applications where pH can vary.
Photostability Alexa Fluor 568 exhibits greater photostability compared to many other fluorescent dyes, such as fluorescein isothiocyanate (FITC).[1][2][3] This means it is less susceptible to photobleaching, the irreversible destruction of the fluorophore by light.While photobleaching does not directly alter the intrinsic quantum yield of the remaining unbleached molecules, it reduces the overall fluorescence signal over time, which can affect the accuracy of measurements if not accounted for.
Conjugation When conjugated to biomolecules such as antibodies, the quantum yield of a dye can be altered. The local environment of the dye molecule, including its proximity to other amino acid residues, can influence its photophysical properties.It is important to characterize the quantum yield of the dye-conjugate if precise quantitative measurements are required.

Conclusion

Alexa Fluor 568 is a high-performance fluorescent dye with a quantum yield of 0.69 in aqueous buffer. Its brightness and photostability make it a valuable tool for a wide range of applications in research and drug development. Accurate determination of its quantum yield is crucial for quantitative fluorescence studies and is typically achieved using the comparative method with a known standard. Researchers should be mindful of environmental factors, particularly solvent and temperature, that can influence the fluorescence quantum yield and take appropriate measures to control these variables for reliable and reproducible results.

References

AF 568 NHS Ester: A Technical Guide to Photostability and Brightness

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the photophysical properties of AF 568 NHS ester, a widely used fluorescent dye. Focusing on its core attributes of photostability and brightness, this document offers quantitative data, comparative analysis against other common fluorophores, and detailed experimental protocols to assist researchers in making informed decisions for their imaging and detection applications.

Core Photophysical Properties

AF 568, structurally identical to Alexa Fluor® 568, is a bright, orange-red fluorescent dye known for its high performance in imaging and flow cytometry.[1][2] Its N-hydroxysuccinimidyl (NHS) ester derivative is the most common configuration for covalently labeling primary amines on proteins, antibodies, and amine-modified oligonucleotides.[1][3] Key characteristics include excellent water solubility and a remarkable insensitivity to pH across a wide range (pH 4 to 10).[1][3]

Brightness

The brightness of a fluorophore is a critical parameter for sensitive detection and is determined by its molar extinction coefficient (ε) and fluorescence quantum yield (Φ).

  • Molar Extinction Coefficient (ε): This value represents the efficiency with which a molecule absorbs light at a specific wavelength. AF 568 has a high molar extinction coefficient, reported to be between 88,000 and 91,000 cm⁻¹M⁻¹ .[1][2][4][5][6]

  • Fluorescence Quantum Yield (Φ): This is the ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process. AF 568 exhibits a high quantum yield of approximately 0.69 .[6][7]

The combination of a high molar extinction coefficient and a high quantum yield makes AF 568 conjugates exceptionally bright, enabling the detection of low-abundance targets.

Photostability

Photostability, or the resistance to photobleaching (light-induced, irreversible photodegradation), is paramount for applications requiring prolonged or intense illumination, such as time-lapse imaging and super-resolution microscopy. AF 568 is consistently reported to have greater photostability than traditional dyes like fluorescein (B123965) isothiocyanate (FITC).[8][9][10] In one comparative study, after 80 seconds of continuous illumination, AF 568 conjugates showed a fluorescence intensity decrease of approximately 15%, whereas FITC conjugates decreased by over 20%.[11][12] This superior stability allows for longer image acquisition times and more robust quantitative analysis.

Quantitative and Comparative Data

For researchers to select the optimal fluorophore, a direct comparison of photophysical properties is essential. The tables below summarize the key quantitative data for this compound and other commonly used fluorescent dyes.

Table 1: Photophysical Properties of this compound

PropertyValueSource(s)
Excitation Maximum (λex)578 nm[1][4][5]
Emission Maximum (λem)603 nm[1][4][5]
Molar Extinction Coefficient (ε)88,000 cm⁻¹M⁻¹[1][2][4]
Fluorescence Quantum Yield (Φ)0.69[6][7]
pH SensitivityInsensitive from pH 4-10[1][3]

Table 2: Comparative Data of Common Amine-Reactive Dyes

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)Relative Photostability
AF 568 578 603 88,000 0.69 High [2][8]
FITC49552575,0000.92Low[8][13]
Rhodamine Red-X573591>100,0000.85 - 0.92High[14]
Cy3~550~570150,000~0.15 - 0.30Moderate[15][16][17]
Cy5~650~670250,000~0.20 - 0.27Moderate to High[17][18][19]

Experimental Protocols & Methodologies

The following sections provide detailed protocols for the conjugation of this compound to proteins and for the characterization of its photophysical properties.

Protocol for Protein Labeling with this compound

This protocol describes a typical method for conjugating this compound to a protein, such as an IgG antibody. The reaction targets primary amines (e.g., on lysine (B10760008) residues) to form a stable amide bond.

Materials:

  • Protein (e.g., antibody) in an amine-free buffer (e.g., PBS).

  • This compound.

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3-8.5.

  • Purification column (e.g., Sephadex G-25 size-exclusion column).

  • Phosphate-buffered saline (PBS), pH 7.2-7.4.

Procedure:

  • Prepare Protein Solution: Adjust the protein concentration to 2-5 mg/mL in PBS. For optimal reactivity, adjust the pH of the protein solution to 8.3-8.5 by adding a calculated volume of 1 M sodium bicarbonate.[1][]

  • Prepare Dye Stock Solution: Immediately before use, allow the vial of this compound to equilibrate to room temperature. Dissolve the dye in a minimal amount of anhydrous DMSO or DMF to create a 10 mg/mL stock solution.[21][22]

  • Conjugation Reaction: While gently stirring, add the dye stock solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of dye to protein.[1] The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[1][23]

  • Purification: Remove unreacted, free dye by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with PBS.[24] Collect the fractions containing the labeled protein, which will elute first.

  • Characterization (Optional but Recommended): Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~578 nm (for AF 568).

  • Storage: Store the purified conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) to a final concentration of 50% and store at -20°C.[24]

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification & Storage p Protein in Amine-Free Buffer b Adjust pH to 8.3 with Bicarbonate p->b d This compound in DMSO/DMF r Combine & Incubate 1 hr, RT, Dark d->r b->r c Size-Exclusion Chromatography r->c s Store Conjugate 4°C or -20°C, Dark c->s

Figure 1. Workflow for protein conjugation with this compound.
Protocol for Measuring Photostability

This protocol outlines a general procedure for quantifying and comparing the photobleaching rate of fluorescently labeled proteins.

Objective: To measure the rate of fluorescence decay of a labeled protein under continuous, high-intensity illumination.

Materials:

  • Fluorescently labeled protein solution (from Protocol 3.1).

  • Microscope slides and coverslips.

  • Fluorescence microscope with a stable light source (e.g., laser or stabilized arc lamp), appropriate filter sets for AF 568, and a sensitive camera.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the labeled protein in PBS. Mount a small volume onto a microscope slide and cover with a coverslip. Seal the edges to prevent evaporation.

  • Microscope Setup:

    • Select the appropriate filter set for AF 568 (Excitation: ~560-580 nm, Emission: >600 nm).

    • Set the illumination intensity to a constant, high level that provides a good signal-to-noise ratio. Crucially, this intensity must be kept identical across all comparative experiments. [25]

    • Define a Region of Interest (ROI) for imaging.

  • Image Acquisition: Acquire a time-lapse series of images of the ROI under continuous illumination. The time interval between images should be chosen to adequately capture the decay curve.

  • Data Analysis:

    • For each image in the time series, measure the mean fluorescence intensity within the ROI.

    • Subtract the mean background fluorescence from a region without any sample.

    • Normalize the intensity at each time point (It) to the initial intensity (I0).

    • Plot the normalized intensity (It / I0) as a function of time.

    • Determine the photobleaching half-life (t1/2), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.[25]

G cluster_setup Setup cluster_acq Acquisition cluster_analysis Analysis s Prepare Labeled Sample on Slide m Configure Microscope (Light Source, Filters) s->m i Continuous Illumination & Time-Lapse Imaging m->i a Measure Intensity in ROI Over Time i->a n Normalize Intensity (I_t / I_0) a->n p Plot Decay Curve & Calculate Half-Life (t_1/2) n->p

Figure 2. Experimental workflow for photostability measurement.

Conclusion

This compound stands out as a high-performance fluorescent probe for labeling biomolecules. Its combination of high brightness, superior photostability compared to traditional dyes like FITC, and robust performance across a range of pH values makes it an excellent choice for demanding fluorescence-based applications.[3][8] For researchers engaged in quantitative imaging, live-cell analysis, and other studies requiring stable and bright signals, AF 568 provides a reliable and powerful tool. The experimental protocols provided herein offer a foundation for the successful application and characterization of this versatile fluorophore.

References

The Critical Role of pH in the Application of AF 568 NHS Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount. Alexa Fluor™ 568 (AF 568) N-hydroxysuccinimidyl (NHS) ester is a widely utilized fluorescent dye for conjugating to primary amines on proteins and other biomolecules. However, the success of this conjugation hinges on a critical parameter: pH. This technical guide delves into the core principles of AF 568 NHS ester's pH sensitivity, providing quantitative data, detailed experimental protocols, and visual workflows to ensure optimal and reproducible labeling outcomes.

The conjugation of this compound to a primary amine is a nucleophilic acyl substitution reaction. The efficiency of this reaction is governed by a delicate balance between the reactivity of the target amine and the stability of the NHS ester, both of which are highly pH-dependent.

The pH-Dependence of the Labeling Reaction

The optimal pH range for labeling proteins with this compound is between 8.3 and 8.5.[1] This is a consequence of two competing factors: the nucleophilicity of the primary amines and the hydrolysis of the NHS ester.

  • At acidic to neutral pH (below ~7.5): Primary amines on proteins, such as the ε-amino group of lysine (B10760008) residues, are predominantly protonated (R-NH3+). This protonation renders them non-nucleophilic and thus unreactive towards the NHS ester.

  • At the optimal pH (8.3-8.5): A sufficient fraction of the primary amines are deprotonated (R-NH2) and act as strong nucleophiles, readily attacking the carbonyl carbon of the NHS ester to form a stable amide bond.

  • At alkaline pH (above ~8.5): While the concentration of deprotonated amines is high, the NHS ester itself becomes increasingly susceptible to hydrolysis. Hydroxide ions in the solution compete with the primary amines, attacking the ester and cleaving it into a non-reactive carboxylic acid. This hydrolysis reaction reduces the amount of active dye available for conjugation, thereby lowering the labeling efficiency.[1]

Quantitative Insights into NHS Ester Stability

pHTemperature (°C)Half-life of NHS Ester Hydrolysis
7.004 - 5 hours
8.6410 minutes

Table 1: General hydrolysis half-life of N-hydroxysuccinimidyl (NHS) esters at different pH values and temperatures. This data illustrates the increased rate of hydrolysis at a more alkaline pH.

It is important to note that while the labeling reaction is highly pH-sensitive, the fluorescence of the conjugated Alexa Fluor™ 568 dye is stable and pH-insensitive across a broad range of pH 4 to 10.[2][3][4][5][6][7]

Experimental Protocol for Protein Labeling with this compound

This protocol provides a general guideline for labeling proteins with this compound. Optimization may be required for specific proteins and desired degrees of labeling.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • 1 M Sodium bicarbonate (NaHCO3), pH 8.3-8.5

  • Purification column (e.g., gel filtration column)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is at a concentration of at least 2 mg/mL for optimal results.[2][6]

    • The protein buffer should be free of primary amines (e.g., Tris) or ammonia, as these will compete with the labeling reaction. If necessary, dialyze the protein against a suitable buffer like phosphate-buffered saline (PBS).

  • Reaction Buffer Preparation:

    • Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to raise the pH to the optimal range of 8.3-8.5.[8]

  • This compound Stock Solution Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Add the dissolved this compound to the protein solution while gently vortexing. The molar ratio of dye to protein will need to be optimized depending on the desired degree of labeling. A common starting point is a 10- to 20-fold molar excess of the dye.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[2][6]

  • Quenching the Reaction (Optional):

    • To stop the labeling reaction, a quenching buffer containing primary amines can be added. For example, add a final concentration of 50-100 mM Tris-HCl, pH 8.0.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from the unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) or through dialysis.

Visualizing the Workflow and Underlying Chemistry

To further clarify the process and the chemical principles at play, the following diagrams illustrate the experimental workflow and the competing chemical reactions.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification protein_prep Prepare Protein (Amine-free buffer, >2 mg/mL) buffer_prep Adjust pH to 8.3-8.5 (add 1M NaHCO3) protein_prep->buffer_prep labeling Incubate 1 hour (Room Temperature, Dark) buffer_prep->labeling dye_prep Prepare this compound (10 mg/mL in DMSO) dye_prep->labeling purify Purify Conjugate (Gel Filtration/Dialysis) labeling->purify

Figure 1: Experimental workflow for protein labeling with this compound.

reaction_pathways cluster_reactants Reactants cluster_products Products NHS_Ester This compound Conjugate AF 568-Protein Conjugate (Stable Amide Bond) NHS_Ester->Conjugate Labeling Reaction (Optimal at pH 8.3-8.5) Hydrolyzed_Dye Hydrolyzed AF 568 (Inactive Carboxylic Acid) NHS_Ester->Hydrolyzed_Dye Hydrolysis (Increases with pH) Protein_Amine Protein-NH2 (Deprotonated Amine) Protein_Amine->Conjugate Hydroxide OH- (Hydroxide Ion) Hydroxide->Hydrolyzed_Dye

References

AF 568 NHS Ester: A Technical Guide to Labeling Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of AF 568 NHS ester, a widely used amine-reactive fluorescent dye. This document details the core principles of its reactivity, experimental protocols for labeling biomolecules, and methods for characterizing the resulting conjugates. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge for the successful application of this compound in their work.

Introduction to this compound

This compound is a bright, orange-fluorescent dye commonly employed for the covalent labeling of primary amines in various biomolecules, including proteins, antibodies, and amine-modified oligonucleotides.[1][2] Structurally and functionally similar to Alexa Fluor™ 568, AF 568 offers high photostability, pH insensitivity in a wide range (pH 4-10), and good water solubility, making it a robust tool for a multitude of fluorescence-based applications.[2][3][4][5] Its succinimidyl ester (NHS ester) moiety selectively reacts with the primary amino groups (R-NH₂) found on the N-terminus of proteins and the side chains of lysine (B10760008) residues to form stable amide bonds.[1][6][7] This specific reactivity allows for the precise attachment of the fluorescent label to the target molecule.

Physicochemical and Spectroscopic Properties

The performance of a fluorescent probe is dictated by its chemical and physical properties. This compound exhibits favorable characteristics for biological imaging and detection.

PropertyValueReferences
Molecular Weight ~994.18 g/mol [1][8]
Molecular Formula C₄₉H₆₃N₅O₁₃S₂[1]
Appearance Dark colored solid[1]
Solubility Good in water, DMSO, DMF[1][8]
Excitation Maximum (λex) ~572-579 nm[1][9][10][11]
Emission Maximum (λem) ~598-603 nm[1][8][9][10][11]
Molar Extinction Coefficient (ε) ~88,000 - 94,238 M⁻¹cm⁻¹[1][2][7][12]
Fluorescence Quantum Yield (Φ) ~0.912[1]
Recommended Laser Line 561 nm or 568 nm[3][8]
Storage Conditions -20°C, protected from light, desiccated[1][8][9]

Reaction Mechanism and Experimental Workflow

The core of labeling with this compound is the nucleophilic acyl substitution reaction between the dye's succinimidyl ester group and a primary amine on the target biomolecule. This reaction is highly dependent on pH.

G Figure 1: Reaction of this compound with a Primary Amine cluster_conditions Reaction Conditions AF568_NHS AF 568-NHS Ester Conjugate AF 568-Amide Bond-R (Stable Conjugate) AF568_NHS->Conjugate Nucleophilic Attack Byproduct N-hydroxysuccinimide (NHS) AF568_NHS->Byproduct Release Primary_Amine R-NH₂ (Primary Amine) Primary_Amine->Conjugate pH pH 8.3 - 8.5 Solvent Anhydrous DMSO or DMF Temp Room Temperature

Caption: Reaction of this compound with a Primary Amine.

At a slightly alkaline pH (typically 8.3-8.5), the primary amino groups are deprotonated and thus more nucleophilic, leading to an efficient reaction.[1][6] At a lower pH, the amines are protonated and less reactive, while a higher pH can lead to rapid hydrolysis of the NHS ester, reducing labeling efficiency.[6]

The general workflow for labeling and purification is outlined below.

G Figure 2: General Experimental Workflow for Biomolecule Labeling A 1. Prepare Biomolecule (Buffer exchange to amine-free buffer, pH 8.3) C 3. Labeling Reaction (Mix and incubate at room temperature) A->C B 2. Prepare this compound Solution (Dissolve in anhydrous DMSO or DMF) B->C D 4. Purify Conjugate (e.g., Size-Exclusion Chromatography) C->D E 5. Characterize Conjugate (Determine Degree of Labeling) D->E

Caption: General Experimental Workflow for Biomolecule Labeling.

Experimental Protocols

The following are generalized protocols for labeling proteins and oligonucleotides with this compound. Optimization may be required for specific applications.

Protein Labeling Protocol

This protocol is optimized for labeling approximately 1 mg of an IgG antibody.[13]

Materials:

  • Protein (antibody) in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Purification column (e.g., size-exclusion chromatography resin like Sephadex G-25)[14]

  • Elution buffer (e.g., PBS, pH 7.2)

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is free of amine-containing buffers (like Tris or glycine) and stabilizers (like BSA). If necessary, perform a buffer exchange into the Reaction Buffer.[13][15]

    • Adjust the protein concentration to at least 2 mg/mL for optimal results.[7]

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[6][16]

  • Labeling Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution. A 10-20 fold molar excess is a common starting point.[17]

    • Gently mix and incubate the reaction for 1 hour at room temperature, protected from light.[7][18]

  • Purification of the Labeled Protein:

    • Prepare a size-exclusion chromatography column according to the manufacturer's instructions, equilibrating with the elution buffer.[14]

    • Apply the reaction mixture to the column.

    • Elute the labeled protein with the elution buffer. The first colored band to elute is typically the protein-dye conjugate.[13]

    • Collect the fractions containing the labeled protein.

  • Storage of the Conjugate:

    • Store the purified labeled protein at 4°C, protected from light. For long-term storage, add a stabilizing agent like BSA (if compatible with downstream applications) and freeze at -20°C in aliquots.[13][15][18]

Oligonucleotide Labeling Protocol

This protocol is a general guideline for labeling amine-modified oligonucleotides.

Materials:

  • Amine-modified oligonucleotide

  • This compound

  • Anhydrous DMSO

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Purification supplies (e.g., ethanol (B145695) for precipitation or HPLC system)

Procedure:

  • Oligonucleotide Preparation:

    • Dissolve the amine-modified oligonucleotide in the Reaction Buffer.[19]

  • This compound Stock Solution Preparation:

    • Prepare a fresh solution of this compound in anhydrous DMSO.[16]

  • Labeling Reaction:

    • Add a 5-10 fold molar excess of the dissolved this compound to the oligonucleotide solution.[19]

    • Mix well and incubate at room temperature for at least 3-4 hours or overnight on ice, protected from light.[16][20]

  • Purification of the Labeled Oligonucleotide:

    • The labeled oligonucleotide can be purified by methods such as ethanol precipitation or reverse-phase HPLC.[16] For ethanol precipitation, add cold absolute ethanol, incubate at -20°C, centrifuge to pellet the oligonucleotide, wash with cold 70% ethanol, and air dry the pellet.[16]

Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the molar ratio of dye to protein, is a critical parameter for ensuring the quality and consistency of the conjugate.[21][22] An optimal DOL for antibodies is typically between 2 and 10.[21]

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (~578 nm for AF 568, A_max).[13][21]

  • Calculate the protein concentration using the following formula:

    Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein

    • CF₂₈₀: Correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye). For Alexa Fluor 568, this is approximately 0.46.[13]

    • ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., ~203,000 M⁻¹cm⁻¹ for a typical IgG).[13]

  • Calculate the Degree of Labeling:

    DOL = A_max / (ε_dye × Protein Concentration (M))

    • ε_dye: Molar extinction coefficient of the dye at its A_max (e.g., ~91,300 M⁻¹cm⁻¹ for Alexa Fluor 568).[13]

Applications

The bright fluorescence and stable bioconjugates of AF 568 make it suitable for a wide range of applications in biological research:

  • Fluorescence Microscopy and Immunofluorescence: For visualizing the localization of proteins and other molecules in fixed and live cells.[1][3]

  • Flow Cytometry: For the identification and quantification of cell populations based on the expression of specific markers.[1][8]

  • Western Blotting: For the detection of specific proteins in complex mixtures.[1][8]

  • Bioconjugation Studies: For the development and characterization of novel bioconjugates for therapeutic and diagnostic purposes.[1]

Troubleshooting

ProblemPossible CauseSuggested SolutionReferences
Low Labeling Efficiency Hydrolyzed NHS Ester: Reagent exposed to moisture.Allow the vial to warm to room temperature before opening. Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use.[17]
Incorrect Buffer pH: pH is too low (amines are protonated) or too high (NHS ester hydrolyzes).Verify the reaction buffer pH is within the optimal range of 8.3-8.5.[17]
Presence of Competing Amines: Buffer contains Tris, glycine, or other primary amines.Perform buffer exchange into an amine-free buffer like PBS or sodium bicarbonate before labeling.[17]
Low Protein Concentration: Reaction kinetics are slow at low concentrations.Concentrate the protein to at least 2 mg/mL.[17]
High Background Fluorescence Incomplete Removal of Free Dye: Purification was not sufficient.Repeat the purification step (e.g., size-exclusion chromatography) or use a different method like dialysis.[13][23]

This guide provides a comprehensive foundation for the use of this compound in labeling primary amines. By understanding the underlying chemistry and following optimized protocols, researchers can generate high-quality fluorescently labeled biomolecules for a wide array of applications.

References

The Ultimate Guide to AF 568 Fluorescent Dye: A Technical Resource for Advanced Cellular Imaging and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for harnessing the full potential of AF 568, a bright and photostable orange-fluorescent dye. From fundamental spectroscopic properties to advanced microscopy applications, this document provides the detailed information necessary for successful experimental design and execution. Quantitative data is presented in clear, comparative tables, and key experimental protocols are detailed step-by-step. Visual learners will benefit from the included Graphviz diagrams, which illustrate critical workflows and pathways.

Core Technical Specifications

AF 568, structurally identical to Alexa Fluor™ 568, is a sulfonated rhodamine derivative renowned for its high fluorescence quantum yield, exceptional photostability, and pH insensitivity over a wide range.[1][2] These characteristics make it a robust tool for a multitude of fluorescence-based applications. Its spectral properties are well-suited for excitation by the 568 nm laser line, commonly found on argon-krypton mixed-gas lasers and other standard fluorescence microscopy systems.[3][4]

PropertyValueReference
Excitation Maximum 578-579 nm[4][5][6]
Emission Maximum 603 nm[4][5][6]
Molar Extinction Coefficient ~91,000 cm⁻¹M⁻¹[4][5]
Quantum Yield ~0.69[5]
Molecular Weight ~792 g/mol [5]

Key Applications

The versatility and superior performance of AF 568 make it a preferred choice for a variety of applications in cellular and molecular biology.

Immunofluorescence (IF) Microscopy

AF 568 is widely used for immunofluorescent staining of fixed and permeabilized cells. Its brightness and photostability allow for the clear visualization of cellular structures with high signal-to-noise ratios. It can be conjugated to secondary antibodies for indirect detection or directly to primary antibodies for multiplexing experiments.

Flow Cytometry

While other fluorophores like PE are common for the 561nm laser, AF 568 is a viable option for flow cytometry, particularly for stable signal generation due to its pH insensitivity.[3][5] It is frequently used to label antibodies for the detection and quantification of cell surface and intracellular antigens.

Neuroscience and Neuronal Tracing

In neuroscience, AF 568 is employed for detailed morphological studies of neurons.[7] Conjugates such as AF 568 hydrazide can be used to fill individual neurons, revealing their intricate dendritic and axonal arborizations.[7] Furthermore, AF 568 conjugated to Cholera Toxin Subunit B (CTB) serves as a highly sensitive retrograde tracer for mapping neuronal circuits.[1][4][5]

Super-Resolution Microscopy (dSTORM)

AF 568 is a well-established reporter dye for direct Stochastic Optical Reconstruction Microscopy (dSTORM), a super-resolution technique that allows for imaging beyond the diffraction limit of light.[2][3] Its photoswitching properties in specific buffer systems enable the localization of individual molecules for the reconstruction of highly detailed cellular images.[3]

Bioconjugation Chemistry

AF 568 is commonly available as an N-hydroxysuccinimidyl (NHS) ester, which is an amine-reactive derivative.[6] This form of the dye readily reacts with primary amines (e.g., the side chain of lysine (B10760008) residues) on proteins and other biomolecules to form a stable covalent bond. This straightforward conjugation chemistry makes it easy to label antibodies, proteins, and peptides for use in various applications.

Bioconjugation_Workflow Protein Protein (with primary amines, e.g., Lysine) Reaction Conjugation Reaction (pH 8.3-8.5) Protein->Reaction 1. Add to buffer AF568_NHS AF 568 NHS Ester AF568_NHS->Reaction 2. Add dye Purification Purification (e.g., Gel Filtration) Reaction->Purification 3. Incubate Labeled_Protein AF 568-Labeled Protein Purification->Labeled_Protein 4. Separate

This compound bioconjugation workflow.

Detailed Experimental Protocols

Protocol 1: Protein Labeling with this compound

This protocol provides a general procedure for conjugating this compound to a protein, such as an IgG antibody.

Materials:

  • Protein to be labeled (in amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3

  • Gel filtration column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in PBS at a concentration of 2-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).

  • Prepare the Dye Stock Solution:

    • Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

  • Adjust the pH of the Protein Solution:

    • Add 1/10th volume of 1 M NaHCO₃ to the protein solution to raise the pH to ~8.3.

  • Conjugation Reaction:

    • Slowly add the calculated amount of dye stock solution to the protein solution while gently stirring. A common starting point is a 10:1 molar ratio of dye to protein for IgG antibodies.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a gel filtration column pre-equilibrated with PBS.

    • Collect the first colored band that elutes from the column; this is the labeled protein.

  • Determination of Degree of Labeling (DOL) (Optional):

    • Measure the absorbance of the purified conjugate at 280 nm and 578 nm.

    • Calculate the protein concentration and the dye concentration to determine the average number of dye molecules per protein.

  • Storage:

    • Store the labeled protein at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C.

Protein_Labeling_Protocol start Start prep_protein Prepare Protein Solution (2-5 mg/mL in PBS) start->prep_protein adjust_ph Adjust pH to 8.3 (add NaHCO3) prep_protein->adjust_ph prep_dye Prepare Dye Stock (10 mg/mL in DMSO) prep_dye->adjust_ph react Incubate 1 hr at RT (protected from light) adjust_ph->react purify Purify via Gel Filtration react->purify store Store at 4°C purify->store end End store->end

Workflow for protein labeling with this compound.
Protocol 2: Immunofluorescence Staining of Adherent Cells

This protocol outlines a standard procedure for indirect immunofluorescence staining using a primary antibody and an AF 568-conjugated secondary antibody.

Materials:

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Primary Antibody

  • AF 568-conjugated Secondary Antibody

  • Mounting Medium with DAPI

Procedure:

  • Cell Fixation:

    • Rinse cells twice with PBS.

    • Fix the cells with 4% PFA for 15-20 minutes at room temperature.

    • Rinse three times with PBS.

  • Permeabilization:

    • Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Rinse three times with PBS.

  • Blocking:

    • Incubate with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in Blocking Buffer.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the AF 568-conjugated secondary antibody in Blocking Buffer.

    • Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.

  • Final Washes and Counterstaining:

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

    • A nuclear counterstain like DAPI can be included in the second wash.

  • Mounting:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Seal the edges of the coverslip with nail polish.

  • Imaging:

    • Image the slides using a fluorescence microscope with appropriate filters for DAPI and AF 568.

Immunofluorescence_Protocol start Start: Cells on Coverslip fix Fixation (4% PFA, 15 min) start->fix permeabilize Permeabilization (0.1% Triton X-100, 10 min) fix->permeabilize block Blocking (1% BSA, 30-60 min) permeabilize->block primary_ab Primary Antibody Incubation (1-2 hr at RT or O/N at 4°C) block->primary_ab wash1 Wash (3x5 min PBS) primary_ab->wash1 secondary_ab AF 568 Secondary Antibody (1 hr at RT, in dark) wash1->secondary_ab wash2 Wash & Counterstain (3x5 min PBS, DAPI optional) secondary_ab->wash2 mount Mount Coverslip wash2->mount image Image mount->image

Workflow for immunofluorescence staining.
Protocol 3: Retrograde Neuronal Tracing with AF 568-CTB

This protocol provides a generalized overview for in vivo retrograde tracing in the central nervous system of rats using AF 568-conjugated Cholera Toxin Subunit B (CTB).[1][4][5] All procedures should be performed under appropriate animal care and use guidelines.

Materials:

  • AF 568-conjugated CTB

  • Stereotaxic apparatus

  • Microsyringe or iontophoresis system

  • Anesthetic and surgical tools

  • Perfusion solutions (saline, 4% PFA)

Procedure:

  • Anesthesia and Stereotaxic Surgery:

    • Anesthetize the animal and mount it in a stereotaxic frame.

    • Perform a craniotomy over the target brain region.

  • Tracer Injection:

    • Lower a microsyringe or glass micropipette to the desired coordinates.

    • Inject a small volume of the AF 568-CTB solution via pressure injection or iontophoresis. The volume and injection rate should be optimized to create a discrete injection site.

  • Survival Period:

    • Suture the incision and allow the animal to recover.

    • A survival period of 7-14 days is typically required for robust retrograde transport of the tracer.[4]

  • Perfusion and Tissue Processing:

    • Deeply anesthetize the animal and perfuse transcardially with saline followed by 4% PFA.

    • Extract the brain and post-fix in 4% PFA overnight.

    • Cryoprotect the brain in a sucrose (B13894) solution.

  • Sectioning and Imaging:

    • Section the brain on a cryostat or vibratome.

    • Mount the sections on slides and coverslip with an aqueous mounting medium.

    • Image the sections using a fluorescence or confocal microscope to visualize the retrogradely labeled neurons.

Neuronal_Tracing_Workflow start Start: Anesthetize Animal surgery Stereotaxic Surgery (Craniotomy) start->surgery injection Inject AF 568-CTB into Target Region surgery->injection survival Survival Period (7-14 days) injection->survival perfusion Perfusion & Tissue Fixation survival->perfusion sectioning Brain Sectioning perfusion->sectioning imaging Fluorescence Microscopy sectioning->imaging end End: Analyze Labeled Neurons imaging->end

Workflow for retrograde neuronal tracing.

References

Methodological & Application

Application Notes and Protocols for AF 568 NHS Ester Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alexa Fluor™ 568 (AF 568) N-hydroxysuccinimidyl (NHS) ester is a bright, orange-fluorescent dye commonly utilized for the covalent labeling of proteins and other biomolecules containing primary amines.[1][2] The NHS ester moiety reacts with primary amino groups, such as the side chain of lysine (B10760008) residues or the N-terminus of a polypeptide, to form a stable amide bond.[3][4][5] This labeling chemistry is robust and widely used for preparing fluorescently-labeled proteins for a variety of applications, including fluorescence microscopy, flow cytometry, and Western blotting.[4][6] The fluorescence of AF 568 is pH-insensitive between pH 4 and 10, making it suitable for a wide range of biological applications.[1][4]

This document provides a detailed protocol for the labeling of proteins with AF 568 NHS ester, including reagent preparation, reaction conditions, purification of the conjugate, and determination of the degree of labeling.

Chemical Properties and Reaction Mechanism

This compound has an excitation maximum at approximately 572-578 nm and an emission maximum around 598-603 nm.[1][4][6][7] The NHS ester reacts with nucleophilic primary amines in a process called acylation. For efficient labeling, the reaction is typically carried out in a buffer with a pH between 8.3 and 8.5.[3][8][9] At this pH, the primary amines are sufficiently deprotonated and thus more nucleophilic, while the hydrolysis of the NHS ester is minimized.[8][9] Buffers that do not contain primary amines, such as sodium bicarbonate or borate, are recommended to avoid competition with the target protein for the reactive dye.[10]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the this compound protein labeling protocol.

ParameterRecommended Value/RangeNotes
This compound
Excitation Maximum (λex)572 - 578 nm[1][6]
Emission Maximum (λem)598 - 603 nm[1][6][7]
Molar Extinction Coefficient (ε)~88,000 - 94,238 M⁻¹cm⁻¹ at λex[1][4][11]
Reaction Conditions
Protein Concentration2 - 10 mg/mLHigher concentrations can improve labeling efficiency.[12][13]
Molar Excess of Dye:Protein5:1 to 20:1The optimal ratio should be determined empirically for each protein.[3]
Reaction Buffer0.1 M Sodium Bicarbonate or BorateAvoid buffers containing primary amines (e.g., Tris, glycine).[10]
Reaction pH8.3 - 8.5Crucial for efficient amine labeling and minimizing NHS ester hydrolysis.[3][8][9]
Incubation Time1 - 4 hours at room temperature, or overnight at 4°CLonger incubation at lower temperatures may be suitable for sensitive proteins.[9]
Purification
MethodSize Exclusion Chromatography (e.g., Sephadex G-25), Dialysis, or Spin Desalting ColumnsTo remove unconjugated dye.[3][14][15]
Degree of Labeling (DOL)
Target DOL2 - 10 for antibodiesThe optimal DOL depends on the specific application and protein.[16]
CalculationSpectrophotometric measurement of A280 and A578Requires correction for the dye's absorbance at 280 nm.[14][15]

Experimental Protocols

Reagent Preparation
  • Protein Solution:

    • Prepare the protein to be labeled at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[12][13][17]

    • If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against the labeling buffer prior to the reaction.[10][18]

  • This compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[18]

    • Prepare a 10 mg/mL or 10 mM stock solution of the dye in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[17][19] This stock solution should be prepared fresh for each labeling reaction as the NHS ester is susceptible to hydrolysis.[19]

Protein Labeling Reaction
  • Add the calculated amount of the this compound stock solution to the protein solution while gently stirring or vortexing. The recommended starting point is a 10- to 20-fold molar excess of the dye over the protein.[3] The optimal ratio may need to be determined empirically.

  • Incubate the reaction mixture for 1 to 4 hours at room temperature, protected from light.[9] For proteins that are sensitive to prolonged exposure to room temperature, the incubation can be performed overnight at 4°C.[9]

  • (Optional) The reaction can be quenched by adding a final concentration of 50-100 mM Tris or glycine (B1666218) and incubating for an additional 10-15 minutes. This step is generally not necessary if the purification is performed promptly.

Purification of the Labeled Protein

It is crucial to remove the unreacted dye from the labeled protein for accurate determination of the degree of labeling and to prevent interference in downstream applications.[14][15][16]

  • Size Exclusion Chromatography (Gel Filtration): This is the most common method for separating the labeled protein from the free dye.[3][10]

    • Equilibrate a size exclusion column (e.g., Sephadex G-25) with an appropriate buffer (e.g., PBS).

    • Apply the reaction mixture to the column.

    • Elute the labeled protein with the equilibration buffer. The first colored band to elute will be the labeled protein, followed by a second, slower-moving band of the unconjugated dye.[10]

    • Collect the fractions containing the labeled protein.

  • Spin Desalting Columns: For smaller sample volumes, spin desalting columns offer a rapid and convenient purification method.[12] Follow the manufacturer's instructions for equilibration and sample application.

  • Dialysis: Dialyze the reaction mixture against a large volume of an appropriate buffer (e.g., PBS) with several buffer changes to remove the free dye.[15]

Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the dye-to-protein molar ratio, is a critical parameter to quantify the labeling efficiency.[20][21] An optimal DOL is essential for generating a strong signal without causing quenching or loss of protein function.[14]

  • Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and at the absorbance maximum of AF 568 (~578 nm, Amax).[14][15] Dilute the sample if the absorbance reading is too high (ideally < 2.0).[15]

  • Calculate the concentration of the protein using the following formula, which corrects for the absorbance of the dye at 280 nm:

    Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein

    • A280: Absorbance of the conjugate at 280 nm.

    • Amax: Absorbance of the conjugate at the dye's maximum absorbance wavelength (~578 nm).

    • CF: Correction factor (A280 of the free dye / Amax of the free dye). The CF for AF 568 is approximately 0.55.

    • ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).[16]

  • Calculate the concentration of the dye:

    Dye Concentration (M) = Amax / ε_dye

    • ε_dye: Molar extinction coefficient of AF 568 at its Amax (~88,000 M⁻¹cm⁻¹).[1][11]

  • Calculate the Degree of Labeling (DOL):

    DOL = Dye Concentration (M) / Protein Concentration (M)

An ideal DOL for antibodies is typically between 2 and 10.[16] However, the optimal DOL should be determined experimentally for each specific application.[14][20]

Visualizations

G cluster_prep Reagent Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Prot_prep Prepare Protein Solution (2-10 mg/mL in amine-free buffer, pH 8.3-8.5) Mix Mix Protein and Dye (10-20x molar excess of dye) Prot_prep->Mix Dye_prep Prepare this compound Stock (10 mg/mL in anhydrous DMSO) Dye_prep->Mix Incubate Incubate (1-4h at RT or overnight at 4°C, protected from light) Mix->Incubate Purify Purify Labeled Protein (Size Exclusion Chromatography or Spin Desalting Column) Incubate->Purify Measure Measure Absorbance (A280 and A578) Purify->Measure Calculate Calculate Degree of Labeling (DOL) Measure->Calculate

Caption: Experimental workflow for protein labeling with this compound.

G Protein Protein with Primary Amine (e.g., Lysine) Labeled_Protein AF 568 Labeled Protein (Stable Amide Bond) Protein->Labeled_Protein + NHS_Ester This compound NHS_Ester->Labeled_Protein Byproduct N-hydroxysuccinimide NHS_Ester->Byproduct releases

Caption: Chemical reaction of this compound with a primary amine on a protein.

References

Application Notes and Protocols for Labeling Antibodies with AF 568 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the covalent labeling of antibodies with Alexa Fluor™ 568 (AF 568) N-hydroxysuccinimidyl (NHS) ester. AF 568 is a bright, photostable orange fluorescent dye widely used in various applications, including immunofluorescence microscopy, flow cytometry, and western blotting.[1][2] The NHS ester reactive group allows for the straightforward and efficient conjugation of the dye to primary amines on the antibody, forming a stable amide bond.[3][4]

Principle of the Reaction

The labeling chemistry is based on the reaction of the succinimidyl ester group of AF 568 with primary amine groups (-NH2) present on the antibody.[3] These primary amines are predominantly found on the side chains of lysine (B10760008) residues and at the N-terminus of the antibody polypeptide chains.[5][6] The reaction is a nucleophilic acyl substitution where the deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[3][7]

To ensure the primary amines are deprotonated and thus reactive, the labeling reaction is typically carried out at a slightly alkaline pH, generally between 8.0 and 8.5.[3][5][8] It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the antibody for reaction with the NHS ester.[5][6]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Antibody Antibody Labeled_Antibody AF 568 Labeled Antibody Antibody->Labeled_Antibody Primary Amines (Lysine, N-terminus) AF568_NHS AF 568 NHS Ester AF568_NHS->Labeled_Antibody reacts with Conditions pH 8.0-8.5 Room Temperature 1 hour NHS N-hydroxysuccinimide (byproduct)

Figure 1: Chemical reaction for labeling antibodies with this compound.

Materials and Reagents

Key Reagents
ReagentSpecificationsStorage
AntibodyPurified antibody at a concentration of 2-10 mg/mL. Must be in an amine-free buffer (e.g., PBS).[9]2-8°C or as recommended
This compoundHigh-quality, anhydrous.-20°C, desiccated, protected from light.[1][2]
Anhydrous DMSO or DMFHigh-quality, anhydrous dimethyl sulfoxide (B87167) or dimethylformamide.Room temperature, desiccated.
Reaction Buffer0.1 M Sodium Bicarbonate, pH 8.3.[3][10]Room temperature.
Quenching Buffer (Optional)1.5 M Hydroxylamine (B1172632), pH 8.5 or 1 M Tris-HCl, pH 8.0.[11]Room temperature.
Purification ResinGel filtration resin (e.g., Sephadex G-25) or dialysis cassette.[9][10]As per manufacturer's instructions.
Equipment
  • Spectrophotometer or NanoDrop

  • Microcentrifuge

  • Vortex mixer

  • Pipettes and tips

  • Reaction tubes (e.g., microcentrifuge tubes)

  • Gel filtration columns or dialysis equipment

Experimental Protocols

This section outlines the detailed methodology for labeling your antibody with this compound, purification of the conjugate, and determination of the degree of labeling.

G start Start prep_ab Prepare Antibody (2-10 mg/mL in PBS) start->prep_ab calc_vol Calculate Reagent Volumes (Molar Ratio 5-20:1) prep_ab->calc_vol prep_dye Prepare this compound (10 mg/mL in DMSO) prep_dye->calc_vol reaction Incubate Reaction (1 hr, RT, dark) calc_vol->reaction purification Purify Conjugate (Gel Filtration or Dialysis) reaction->purification qc Quality Control (Determine DOL) purification->qc end Store Labeled Antibody (4°C, protected from light) qc->end

Figure 2: Experimental workflow for antibody labeling with this compound.

Preparation of Reagents
  • Antibody Preparation :

    • Ensure your antibody is at a concentration between 2-10 mg/mL for optimal labeling.[9]

    • The antibody must be in an amine-free buffer like PBS. If it is in a buffer containing Tris or glycine, it must be dialyzed against PBS prior to labeling.[6][9]

    • Add 1/10th volume of 1 M sodium bicarbonate buffer to the antibody solution to raise the pH to ~8.3.[4]

  • This compound Stock Solution :

    • Briefly centrifuge the vial of this compound to collect the powder at the bottom.

    • Prepare a 10 mg/mL stock solution by dissolving the dye in high-quality anhydrous DMSO or DMF.[11][12] This should be done immediately before use as NHS esters are moisture-sensitive.[5]

Labeling Reaction
  • Calculate Molar Ratio :

    • The optimal molar ratio of dye to antibody should be empirically determined. A good starting point is to test ratios of 5:1, 10:1, and 20:1 (dye:antibody).[12]

    • Use the following formulas to calculate the required volume of dye solution:

      • Moles of Antibody = (Antibody concentration (mg/mL) / Antibody molecular weight ( g/mol )) * Volume (mL)

      • Volume of Dye = (Moles of Antibody * Molar Ratio) / Dye stock concentration (mol/L)

  • Conjugation :

    • While gently vortexing the antibody solution, slowly add the calculated volume of the this compound stock solution.[11]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[5][10]

  • Quenching (Optional) :

    • To stop the reaction, you can add a quenching buffer such as hydroxylamine or Tris to a final concentration of 50-100 mM and incubate for 15-30 minutes.[5][11] This step is optional but can prevent over-labeling.

Purification of the Labeled Antibody

It is crucial to remove any unconjugated AF 568 dye, as it can lead to high background in downstream applications.

  • Gel Filtration : This is the most common method.[9][10]

    • Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS.

    • Apply the reaction mixture to the top of the column.

    • Elute with PBS. The labeled antibody will be in the first colored fractions to elute, while the smaller, unconjugated dye molecules will elute later.

  • Dialysis :

    • Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa).

    • Dialyze against a large volume of PBS at 4°C for several hours to overnight, with at least two buffer changes.[6]

Quality Control: Determination of Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each antibody molecule. The optimal DOL is typically between 2 and 10.[9][13]

  • Spectrophotometric Measurement :

    • Measure the absorbance of the purified labeled antibody at 280 nm (A280) and at the absorbance maximum of AF 568, which is 578 nm (Amax).[10]

  • Calculations :

    • Correction for Dye Absorbance at 280 nm : The dye also absorbs light at 280 nm. This needs to be corrected for to accurately determine the protein concentration. The correction factor (CF) for AF 568 is approximately 0.53.

      • Corrected A280 = A280 - (Amax * CF)

    • Calculate Molar Concentrations :

      • Antibody Concentration (M) = Corrected A280 / (Molar extinction coefficient of antibody * Path length (cm))

        • The molar extinction coefficient for a typical IgG is ~210,000 M⁻¹cm⁻¹.[13]

      • Dye Concentration (M) = Amax / (Molar extinction coefficient of AF 568 * Path length (cm))

        • The molar extinction coefficient for AF 568 is 88,000 M⁻¹cm⁻¹.[1][10]

    • Calculate DOL :

      • DOL = Dye Concentration (M) / Antibody Concentration (M)

Storage and Stability

Store the labeled antibody at 2-8°C, protected from light.[14] For long-term storage, it can be aliquoted and stored at -20°C, with the addition of a cryoprotectant like 50% glycerol. Avoid repeated freeze-thaw cycles.[14]

Troubleshooting

IssuePossible CauseSolution
Low DOL - Antibody concentration too low. - Reaction pH is not optimal. - NHS ester has hydrolyzed. - Buffer contains primary amines.- Concentrate the antibody to >2 mg/mL. - Ensure the reaction buffer is at pH 8.0-8.5. - Use fresh, anhydrous DMSO/DMF and a fresh vial of dye. - Dialyze the antibody into an amine-free buffer like PBS.
High DOL (potential for quenching or precipitation) - Molar ratio of dye to antibody is too high.- Reduce the molar ratio of dye to antibody in the reaction.
High background in application - Incomplete removal of unconjugated dye.- Repeat the purification step (gel filtration or dialysis).
Loss of antibody activity - Over-labeling can affect the antigen-binding site.- Reduce the molar ratio of dye to antibody. - Consider site-specific labeling techniques if activity is consistently lost.

Quantitative Data Summary

ParameterRecommended ValueReference
Antibody Concentration 2-10 mg/mL
Reaction Buffer 0.1 M Sodium Bicarbonate, pH 8.0-8.5[3][5]
Dye:Antibody Molar Ratio 5:1 to 20:1 (to be optimized)
Incubation Time 1 hour[5][10]
Incubation Temperature Room Temperature[5][10]
AF 568 Extinction Coefficient 88,000 M⁻¹cm⁻¹ at 578 nm[1][10]
IgG Extinction Coefficient ~210,000 M⁻¹cm⁻¹ at 280 nm[13]
AF 568 Correction Factor at 280 nm ~0.53[15]
Optimal DOL 2-10[9][13]

References

Application Notes and Protocols: AF 568 NHS Ester Conjugation to Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alexa Fluor™ 568 (AF 568) is a bright, photostable, and pH-insensitive orange fluorescent dye.[1][2] The N-hydroxysuccinimidyl (NHS) ester functional group of AF 568 allows for its covalent conjugation to primary amines (-NH₂) present on peptides, specifically the N-terminus and the ε-amino group of lysine (B10760008) residues.[3][4][5] This process, known as bioconjugation, results in a stable amide bond, yielding a fluorescently labeled peptide that can be utilized in a variety of biological assays, including fluorescence microscopy, flow cytometry, and receptor-binding studies.[2][3] This document provides detailed protocols for the conjugation of AF 568 NHS ester to peptides, purification of the conjugate, and characterization of the degree of labeling.

Materials and Reagents

  • This compound (e.g., Thermo Fisher Scientific, Cat. No. A20003)

  • Peptide of interest (with at least one primary amine)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • 0.1 M Sodium Bicarbonate Buffer (pH 8.3-8.5)

  • Purification column (e.g., Sephadex G-25, or HPLC with a C18 column)

  • Phosphate Buffered Saline (PBS)

  • Spectrophotometer

  • Lyophilizer (optional)

Experimental Protocols

Preparation of Stock Solutions

a. This compound Stock Solution:

  • Bring the vial of this compound to room temperature before opening to prevent moisture condensation.

  • Prepare a 10 mM stock solution by dissolving the this compound in anhydrous DMSO or DMF.[6][7] For example, dissolve 1 mg of this compound (MW: 791.8 g/mol ) in 126 µL of anhydrous DMSO.

  • Vortex briefly to ensure the dye is fully dissolved.

  • Store the stock solution in small aliquots at -20°C, protected from light and moisture.[8] Unused dye solution in anhydrous DMSO can be stored for at least one month at -20°C.[6]

b. Peptide Stock Solution:

  • Dissolve the peptide in a buffer that does not contain primary amines, such as PBS. Buffers like Tris are not recommended as they will compete with the peptide for reaction with the NHS ester.[9][10]

  • The concentration of the peptide solution should ideally be at least 2 mg/mL for optimal results.[1][2]

AF 568-Peptide Conjugation Reaction
  • Adjust the pH of the peptide solution to 8.3-8.5 by adding 0.1 M sodium bicarbonate buffer. This slightly alkaline pH is optimal for the reaction between the NHS ester and the primary amines of the peptide.[3][8][11]

  • Calculate the required volume of the 10 mM this compound stock solution to achieve the desired molar ratio of dye to peptide. A molar ratio of 7:1 to 15:1 (dye:peptide) is a good starting point, but this may need to be optimized for your specific peptide.[6]

  • While gently stirring or vortexing, slowly add the calculated volume of the this compound stock solution to the peptide solution.[6]

  • Incubate the reaction mixture for 1 hour at room temperature, protected from light.[2][6]

G Experimental Workflow for AF 568-Peptide Conjugation prep_peptide Prepare Peptide Solution (Amine-free buffer) adjust_ph Adjust Peptide Solution pH to 8.3-8.5 (0.1 M Sodium Bicarbonate) prep_peptide->adjust_ph prep_dye Prepare this compound Stock Solution (10 mM in DMSO) mix Mix this compound and Peptide (Desired Molar Ratio) prep_dye->mix adjust_ph->mix incubate Incubate for 1 hour at Room Temperature (in dark) mix->incubate purify Purify Conjugate (e.g., Gel Filtration or HPLC) incubate->purify characterize Characterize Conjugate (Spectrophotometry for DOL) purify->characterize store Store Labeled Peptide (-20°C, protected from light) characterize->store

AF 568-Peptide Conjugation Workflow
Purification of the AF 568-Peptide Conjugate

It is crucial to remove any unconjugated this compound from the reaction mixture.[12][13] This can be achieved using gel filtration chromatography or reverse-phase high-performance liquid chromatography (RP-HPLC).

a. Gel Filtration Chromatography:

  • Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS.[6]

  • Apply the reaction mixture to the top of the column.

  • Elute the conjugate with PBS. The first colored band to elute will be the AF 568-labeled peptide, as it is larger and will pass through the column more quickly than the smaller, unconjugated dye molecules.[6]

  • Collect the fractions containing the labeled peptide.

b. Reverse-Phase HPLC (RP-HPLC):

  • RP-HPLC is a standard and highly effective method for peptide purification.[14]

  • Use a C18 column and a gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid) to separate the labeled peptide from the free dye and unlabeled peptide.[14]

  • Monitor the elution profile at both 220 nm (for the peptide backbone) and 578 nm (for the AF 568 dye).

  • Collect the fractions that show absorbance at both wavelengths, corresponding to the AF 568-peptide conjugate.

  • Lyophilize the pooled fractions to obtain the purified labeled peptide as a powder.

Characterization: Determining the Degree of Labeling (DOL)

The degree of labeling (DOL), which is the average number of dye molecules conjugated to each peptide molecule, can be determined using a spectrophotometer.[12][15]

  • Measure the absorbance of the purified AF 568-peptide conjugate solution at 280 nm (A₂₈₀) and 578 nm (A₅₇₈). If the absorbance is greater than 2.0, dilute the sample and record the dilution factor.[12][13]

  • Calculate the concentration of the AF 568 dye using the Beer-Lambert law:

    • [AF 568] (M) = A₅₇₈ / ε_dye

      • Where ε_dye is the molar extinction coefficient of AF 568 at 578 nm (88,000 cm⁻¹M⁻¹).[1][2]

  • The absorbance at 280 nm is contributed by both the peptide and the AF 568 dye. A correction factor (CF) is needed to account for the dye's absorbance at 280 nm. The CF for AF 568 is approximately 0.49 (A₂₈₀ / A₅₇₈).

  • Calculate the corrected absorbance of the peptide at 280 nm (A_peptide):

    • A_peptide = A₂₈₀ - (A₅₇₈ x CF)

  • Calculate the concentration of the peptide:

    • [Peptide] (M) = A_peptide / ε_peptide

      • Where ε_peptide is the molar extinction coefficient of the peptide at 280 nm. This can be calculated based on the amino acid sequence of the peptide.

  • Calculate the Degree of Labeling (DOL):

    • DOL = [AF 568] / [Peptide]

    • An ideal DOL is typically between 0.5 and 1.0 for many applications.[15] A DOL greater than 1 may indicate that some peptides have more than one dye molecule attached, which could potentially affect peptide function.[15]

Data Presentation

ParameterSymbolValue/FormulaReference
AF 568 Molar Extinction Coefficient ε_dye88,000 cm⁻¹M⁻¹[1][2]
AF 568 Excitation Maximum Ex_max578 nm[1][2]
AF 568 Emission Maximum Em_max602 nm[1][2]
AF 568 Absorbance Correction Factor at 280 nm CF~0.49-
Peptide Concentration [Peptide](A₂₈₀ - (A₅₇₈ x CF)) / ε_peptide[16]
Dye Concentration [AF 568]A₅₇₈ / ε_dye[16]
Degree of Labeling DOL[AF 568] / [Peptide][15]

Application Example: Labeled Peptide in a Signaling Pathway

AF 568-labeled peptides can be used as probes to study various biological processes. For example, a labeled peptide ligand can be used to visualize its binding to a cell surface receptor, such as a G-protein coupled receptor (GPCR), and subsequent internalization.

G Labeled Peptide Binding to a GPCR cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space ligand AF 568-Peptide receptor GPCR ligand->receptor Binding g_protein G-Protein receptor->g_protein Activation effector Effector Protein g_protein->effector Activation second_messenger Second Messenger (e.g., cAMP, IP3) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction

Labeled Peptide in a Signaling Pathway

References

Application Notes and Protocols for Labeling Amine-Modified Oligonucleotides with AF 568

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and therapeutic development.[][2] They are utilized in a wide array of applications, including gene sequencing, fluorescence in situ hybridization (FISH), real-time PCR, and cellular imaging.[][2] Alexa Fluor 568 (AF 568) is a bright and photostable orange fluorescent dye, making it an excellent choice for labeling oligonucleotides.[3][4] This document provides detailed protocols for the conjugation of AF 568 NHS ester to amine-modified oligonucleotides, purification of the labeled product, and quantification of the final conjugate.

This compound is an amine-reactive fluorescent dye that forms a stable amide bond with primary amines.[5][6] This allows for the covalent attachment of the dye to oligonucleotides that have been synthesized with a 5' or 3' amine modification.[7] The resulting fluorescently labeled oligonucleotides can be used as probes in various biological assays.

Chemical Reaction

The labeling reaction involves the nucleophilic acyl substitution of the N-hydroxysuccinimide (NHS) ester of AF 568 by the primary amine on the modified oligonucleotide. This reaction is most efficient at a slightly basic pH (8.3-9.0), which deprotonates the amine, increasing its nucleophilicity.[5][6]

Quantitative Data Summary

The efficiency of the labeling reaction and the properties of the resulting conjugate are critical for downstream applications. The following table summarizes key quantitative parameters associated with AF 568 labeling.

ParameterValue/RangeNotes
AF 568 Excitation Wavelength ~578 nmOptimal for excitation with a 568 nm laser line.[8]
AF 568 Emission Wavelength ~602 nmOrange fluorescence.[8]
Molar Extinction Coefficient (ε) ~91,000 cm⁻¹M⁻¹At the excitation maximum.[3]
Optimal Reaction pH 8.3 - 9.0Ensures the primary amine is sufficiently nucleophilic.[5][6][9]
Reaction Time 2 hours to overnightShorter times (30-60 minutes) can often be sufficient.[9][10][11]
Labeling Efficiency 50-90%Can be influenced by the purity of the oligonucleotide and dye, and reaction conditions.[10]
Dye-to-Oligo Ratio Typically 1:1Higher ratios can be achieved with multiple amine modifications, but may lead to quenching.[3]

Experimental Protocols

Purification of Amine-Modified Oligonucleotide (Prior to Labeling)

To ensure high labeling efficiency, it is crucial to remove any amine-containing compounds (e.g., Tris buffer, triethylamine) from the amine-modified oligonucleotide preparation.[7][10]

Materials:

Protocol:

  • Dissolve the amine-modified oligonucleotide (0.1–1 mg) in 100 μL of dH₂O.[10]

  • Extract the solution three times with an equal volume of chloroform to remove hydrophobic impurities.[10]

  • To the aqueous phase, add one-tenth volume of 3 M NaCl or 3 M Sodium Acetate.[10]

  • Add 2.5 volumes of cold absolute ethanol, mix well, and incubate at ≤–20°C for at least 30 minutes to precipitate the oligonucleotide.[10]

  • Centrifuge at ~12,000 × g for 30 minutes.[10]

  • Carefully decant the supernatant.

  • Wash the pellet once or twice with cold 70% ethanol.[11]

  • Briefly dry the pellet under vacuum. Do not over-dry, as it may be difficult to redissolve.[11]

  • Resuspend the purified oligonucleotide in an amine-free buffer, such as 0.1 M sodium bicarbonate or sodium tetraborate, pH 8.5.

Labeling Amine-Modified Oligonucleotide with this compound

Materials:

  • Purified amine-modified oligonucleotide

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Labeling Buffer: 0.1 M sodium bicarbonate or sodium tetraborate, pH 8.5-9.0[9]

Protocol:

  • Dissolve the purified amine-modified oligonucleotide in the labeling buffer to a final concentration of 1-5 mM.

  • Freshly prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).[9] It is critical to use anhydrous solvent to prevent hydrolysis of the NHS ester.[5]

  • Add a 10-20 fold molar excess of the this compound solution to the oligonucleotide solution.

  • Vortex the reaction mixture gently and incubate for at least 2 hours at room temperature, protected from light.[9] The reaction can also proceed overnight.[9]

Purification of AF 568-Labeled Oligonucleotide

After the labeling reaction, it is necessary to remove the unreacted dye and any unlabeled oligonucleotide.[12]

This method removes the bulk of the free dye.

Protocol:

  • To the labeling reaction mixture, add one-tenth volume of 3 M NaCl or 3 M Sodium Acetate.

  • Add 3 volumes of cold absolute ethanol and mix well.

  • Incubate at ≤–20°C for at least 30 minutes.

  • Centrifuge at ~12,000 × g for 30 minutes.

  • Carefully remove the supernatant containing the unreacted dye.

  • Wash the pellet with cold 70% ethanol and centrifuge again.

  • Repeat the wash step.

  • Dry the pellet and resuspend in a suitable buffer (e.g., TE buffer, pH 7.5-8.0).

For the highest purity, reversed-phase HPLC is recommended to separate the labeled oligonucleotide from the unlabeled oligonucleotide and any remaining free dye.[11][12] Dual HPLC purification, before and after labeling, ensures the highest quality product.[3][12]

Typical Conditions:

  • Column: C18 reversed-phase column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water

  • Mobile Phase B: Acetonitrile (B52724)

  • Gradient: A linear gradient of increasing acetonitrile concentration (e.g., 5% to 50% B over 30 minutes).

  • Detection: Monitor absorbance at 260 nm (for oligonucleotide) and ~578 nm (for AF 568).

PAGE can also be used to purify the labeled oligonucleotide, especially for smaller scale preparations.[13] The fluorescently labeled oligonucleotide will migrate slower than the unlabeled one. The desired band can be visualized by UV shadowing or fluorescence imaging, excised from the gel, and the oligonucleotide recovered by crush and soak elution.

Quantification of Labeled Oligonucleotide

To determine the concentration and labeling efficiency, the absorbance of the purified labeled oligonucleotide is measured at 260 nm (for the oligonucleotide) and ~578 nm (for AF 568).

Protocol:

  • Measure the absorbance of the purified conjugate solution at 260 nm (A₂₆₀) and 578 nm (A₅₇₈).

  • Calculate the concentration of the dye using the Beer-Lambert law: Concentration (Dye) = A₅₇₈ / ε₅₇₈ (where ε₅₇₈ for AF 568 is ~91,000 M⁻¹cm⁻¹)

  • Correct the A₂₆₀ reading for the contribution of the dye: Corrected A₂₆₀ = A₂₆₀ - (A₅₇₈ × CF₂₆₀) (where CF₂₆₀ is the correction factor for the dye at 260 nm, typically around 0.3-0.4 for Alexa Fluor type dyes).

  • Calculate the concentration of the oligonucleotide: Concentration (Oligo) = Corrected A₂₆₀ / ε₂₆₀ (where ε₂₆₀ is the molar extinction coefficient of the oligonucleotide, which can be calculated based on its sequence).

  • The dye-to-oligonucleotide ratio is then: Concentration (Dye) / Concentration (Oligo) .

Experimental Workflow and Diagrams

The following diagrams illustrate the key processes involved in labeling amine-modified oligonucleotides with AF 568.

experimental_workflow cluster_pre_labeling Pre-Labeling Purification cluster_labeling Labeling Reaction cluster_post_labeling Post-Labeling Purification cluster_quantification Quantification AmineOligo Amine-Modified Oligonucleotide Dissolve Dissolve in H2O AmineOligo->Dissolve Chloroform Chloroform Extraction Dissolve->Chloroform Precipitate Ethanol Precipitation Chloroform->Precipitate PurifiedOligo Purified Amine-Oligo Precipitate->PurifiedOligo Reaction Conjugation (pH 8.5-9.0, RT, 2h-O/N) PurifiedOligo->Reaction AF568 This compound in DMSO AF568->Reaction LabeledMix Reaction Mixture Reaction->LabeledMix InitialPurify Ethanol Precipitation LabeledMix->InitialPurify FinalPurify HPLC or PAGE InitialPurify->FinalPurify FinalProduct Purified AF 568-Oligo FinalPurify->FinalProduct Spectro Spectrophotometry (A260 & A578) FinalProduct->Spectro Calc Calculate Concentration & Dye/Oligo Ratio Spectro->Calc

Caption: Overall workflow for labeling and purification.

chemical_reaction Oligo Oligo-NH2 Product Oligo-NH-CO-AF568 Oligo->Product + AF568 AF568-NHS AF568->Product pH 8.5-9.0 NHS NHS

Caption: Amine-NHS ester conjugation reaction.

Applications of AF 568-Labeled Oligonucleotides

AF 568-labeled oligonucleotides are versatile tools for a variety of molecular biology techniques that require sensitive detection of nucleic acids.

  • Fluorescence Microscopy and FISH: Labeled probes can be used to visualize the location and abundance of specific DNA or RNA sequences within fixed or living cells.[14]

  • Flow Cytometry: Cells can be sorted or analyzed based on the binding of a fluorescently labeled oligonucleotide to a specific cellular target.

  • Protein-DNA Interaction Studies: Changes in the fluorescence properties (intensity, anisotropy) of a labeled oligonucleotide upon protein binding can be used to measure binding affinities and kinetics.[15]

  • Real-Time PCR: Labeled probes, such as TaqMan probes, can be used for the quantitative detection of specific DNA sequences.[14]

  • Hybridization Assays: Fluorescently labeled oligonucleotides enable the detection and quantification of target nucleic acid sequences in various formats, including microarrays and Northern/Southern blots.[14]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Impure amine-modified oligonucleotide (presence of Tris, etc.).Purify the oligonucleotide by ethanol precipitation or HPLC before labeling.[10]
Hydrolyzed NHS ester.Use fresh, anhydrous DMSO or DMF. Prepare the dye solution immediately before use.[5]
Incorrect reaction pH.Ensure the labeling buffer is at the optimal pH of 8.5-9.0.[6][9]
Difficulty Purifying Labeled Oligo Inefficient removal of free dye.Repeat ethanol precipitation steps. For high purity, use HPLC or PAGE.[11][12][13]
Inaccurate Quantification Incorrect extinction coefficients or correction factors.Use the correct molar extinction coefficient for your specific oligonucleotide sequence and the appropriate correction factor for the dye at 260 nm.
Presence of contaminants.Ensure the final product is pure by running on a gel or HPLC.

By following these detailed protocols and considering the key quantitative parameters, researchers can successfully label amine-modified oligonucleotides with AF 568 for a wide range of sensitive and specific molecular applications.

References

AF 568 NHS Ester for Immunofluorescence Staining: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF 568 NHS ester is a bright, photostable, amine-reactive fluorescent dye commonly used for labeling proteins, particularly antibodies, for immunofluorescence (IF) applications. Its spectral properties, with an excitation maximum around 578 nm and an emission maximum around 602 nm, make it well-suited for use with common laser lines (e.g., 561 nm or 568 nm) and filter sets.[1][2] This document provides detailed protocols for antibody conjugation and immunofluorescence staining using this compound, along with quantitative data to guide experimental design and troubleshooting.

Properties of this compound

This compound is a succinimidyl ester that readily reacts with primary amines on proteins and other biomolecules to form a stable covalent bond.[1] Key properties of the dye and its conjugates are summarized below.

PropertyValueReference
Excitation Maximum (conjugate)~578 nm[1][2]
Emission Maximum (conjugate)~602 nm[1][2]
Molar Extinction Coefficient~88,000 cm⁻¹M⁻¹[1][2]
Molecular Weight~791.8 g/mol [1][2]
Reactive GroupN-hydroxysuccinimide (NHS) ester[1]
ReactivityPrimary amines[1]
SolubilityWater, DMSO, DMF[2]

Performance and Quantitative Data

AF 568 exhibits superior photostability and brightness compared to traditional fluorophores like Fluorescein isothiocyanate (FITC).

Photostability Comparison

Studies have demonstrated that AF 568 is significantly more photostable than FITC. In one study, under continuous illumination, the fluorescence intensity of FITC decreased by over 20% in 80 seconds, while AF 568 fluorescence decreased by only about 15% under the same conditions. Another study confirmed that AF 568 has brighter fluorescence and higher photostability than FITC.[3]

FluorophorePhotostabilityBrightnessReference
AF 568 HighHigh[3]
FITC LowModerate[3]
Cy3 ModerateHigh[4]

Note: Photostability and brightness can be application-dependent.

Experimental Protocols

Antibody Conjugation with this compound

This protocol describes the conjugation of this compound to an IgG antibody.

Materials:

  • Purified antibody (2 mg/mL in amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Sodium bicarbonate buffer (0.1 M, pH 8.3)

  • Gel filtration column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare Antibody: Dialyze the antibody against PBS, pH 7.4, to remove any amine-containing buffers (e.g., Tris). Adjust the antibody concentration to 2 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3.

  • Prepare Dye Solution: Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: While gently stirring, slowly add the dissolved this compound to the antibody solution. A common starting point is a 10:1 molar ratio of dye to antibody. Incubate for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unconjugated dye using a gel filtration column pre-equilibrated with PBS. Collect the fractions containing the fluorescently labeled antibody.

  • Determine Degree of Labeling (DOL): The DOL (moles of dye per mole of antibody) can be calculated by measuring the absorbance of the conjugate at 280 nm and 578 nm.

Immunofluorescence Staining of Alpha-Tubulin in HeLa Cells

This protocol provides an example for staining microtubules in cultured HeLa cells using a primary antibody followed by an AF 568-conjugated secondary antibody.

Materials:

  • HeLa cells cultured on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking Buffer (e.g., 10% normal goat serum in PBS)

  • Primary Antibody: Mouse anti-α-tubulin antibody

  • Secondary Antibody: Goat anti-mouse IgG conjugated to AF 568

  • DAPI (for nuclear counterstaining)

  • Antifade mounting medium

Procedure:

  • Cell Fixation: Remove the culture medium and fix the cells with 4% PFA for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes to permeabilize the cell membranes.

  • Washing: Wash the cells three times with PBS.

  • Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the anti-α-tubulin primary antibody to its optimal concentration in Blocking Buffer and incubate with the cells overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Dilute the AF 568-conjugated goat anti-mouse IgG secondary antibody in Blocking Buffer and incubate for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Counterstaining: Incubate the cells with DAPI solution for 5 minutes.

  • Washing: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filters for DAPI (blue) and AF 568 (orange/red).

Visualization of Experimental Workflows and Signaling Pathways

Antibody Conjugation Workflow

Antibody_Conjugation cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification Antibody_in_PBS Purified Antibody in PBS (pH 7.4) Reaction_Mix Antibody + AF 568 in Bicarbonate Buffer Antibody_in_PBS->Reaction_Mix Buffer Exchange AF568_NHS This compound (lyophilized) DMSO Anhydrous DMSO/DMF AF568_NHS->DMSO Dissolve Bicarb_Buffer 0.1M Sodium Bicarbonate (pH 8.3) Bicarb_Buffer->Reaction_Mix DMSO->Reaction_Mix Add dropwise Gel_Filtration Gel Filtration Column Reaction_Mix->Gel_Filtration Incubate 1 hr, RT Labeled_Ab Purified AF 568- Labeled Antibody Gel_Filtration->Labeled_Ab Free_Dye Unconjugated Dye Gel_Filtration->Free_Dye

Caption: Workflow for conjugating this compound to a primary antibody.

Immunofluorescence Staining Workflow

Immunofluorescence_Workflow Start Cells on Coverslip Fixation Fixation (e.g., 4% PFA) Start->Fixation Permeabilization Permeabilization (e.g., 0.1% Triton X-100) Fixation->Permeabilization Wash Blocking Blocking (e.g., 10% Goat Serum) Permeabilization->Blocking Wash Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab AF 568 Secondary Antibody Incubation Primary_Ab->Secondary_Ab Wash Counterstain Nuclear Counterstain (e.g., DAPI) Secondary_Ab->Counterstain Wash Mount Mount with Antifade Medium Counterstain->Mount Wash Image Fluorescence Microscopy Mount->Image

Caption: General workflow for indirect immunofluorescence staining.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathway is a crucial cascade that relays extracellular signals to the nucleus to regulate a wide array of cellular processes, including proliferation, differentiation, and stress responses.[5][6] A simplified representation of the classical MAPK/ERK pathway is shown below. Immunofluorescence can be used to visualize the localization and activation (via phosphorylation-specific antibodies) of key components like ERK.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) Nucleus->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression

Caption: Simplified diagram of the classical MAPK/ERK signaling pathway.

References

AF 568 NHS Ester: Application Notes and Protocols for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF 568 NHS ester is a bright, photostable, and amine-reactive fluorescent dye commonly utilized in fluorescence microscopy and other fluorescence-based applications.[1][2][3] Its succinimidyl ester (NHS ester) moiety readily reacts with primary amines on proteins, antibodies, and other biomolecules to form stable amide bonds.[1][4] This property makes it an excellent tool for covalently labeling molecules of interest for visualization and analysis. Spectrally similar to Alexa Fluor® 568, AF 568 offers a robust and cost-effective solution for a variety of imaging applications, including confocal microscopy, flow cytometry, and Western blotting.[2][5][6] The dye is characterized by its bright orange fluorescence, high quantum yield, and pH insensitivity over a wide range, ensuring reliable performance in diverse experimental conditions.[1][3]

Physicochemical and Spectroscopic Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Maximum Excitation (λex) 572 nm[1][5][7]
Maximum Emission (λem) 598 nm[1][5][7]
Molar Extinction Coefficient (ε) ~94,238 cm⁻¹M⁻¹[1][7]
Fluorescence Quantum Yield (Φ) ~0.912[1][7]
Molecular Weight 994.18 g/mol [1][5][7]
Solubility Water, DMSO, DMF[1][5][7]
Optimal pH for Labeling 8.3 - 8.5[1]

Experimental Protocols

Herein, we provide detailed protocols for the conjugation of this compound to antibodies and the subsequent use of the labeled antibody for immunofluorescence staining of cultured cells.

Protocol 1: Antibody Conjugation with this compound

This protocol describes the covalent labeling of an antibody with this compound.

Workflow for Antibody Conjugation:

Antibody_Conjugation cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_storage Storage Ab_prep Prepare Antibody Solution Mix Mix Antibody and Dye Ab_prep->Mix Dye_prep Prepare this compound Solution Dye_prep->Mix Incubate Incubate at Room Temperature Mix->Incubate Purify Purify Conjugate (Gel Filtration/Dialysis) Incubate->Purify Store Store Labeled Antibody Purify->Store Immunofluorescence_Staining cluster_cell_prep Cell Preparation cluster_staining Staining cluster_wash_mount Washing and Mounting cluster_imaging Imaging Seed_cells Seed and Culture Cells Fix_cells Fix Cells Seed_cells->Fix_cells Permeabilize_cells Permeabilize Cells (for intracellular targets) Fix_cells->Permeabilize_cells Block Block Non-specific Binding Permeabilize_cells->Block Primary_Ab Incubate with AF 568-conjugated Primary Antibody Block->Primary_Ab Wash Wash Cells Primary_Ab->Wash Mount Mount Coverslip Wash->Mount Image Image with Fluorescence Microscope Mount->Image

References

Application Notes and Protocols: Calculating the Degree of Labeling for Alexa Fluor® 568 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Degree of Labeling (DOL), also referred to as the dye-to-protein ratio, is a critical parameter for characterizing fluorescently labeled proteins, such as antibodies conjugated with Alexa Fluor® 568 (AF568).[1][2][3] It represents the average number of dye molecules covalently attached to a single protein molecule.[1][3] Accurate determination of the DOL is essential for ensuring experimental consistency, optimizing fluorescence signal, and avoiding potential issues like self-quenching, which can occur at excessively high labeling ratios.[4] This document provides a detailed protocol for calculating the DOL of AF568-labeled proteins using absorbance spectroscopy.

Principle

The calculation of the DOL is based on the Beer-Lambert law, which relates absorbance to concentration.[5] By measuring the absorbance of the conjugate at 280 nm (the absorbance maximum for most proteins) and at the absorbance maximum of the AF568 dye (~578 nm), it is possible to determine the concentrations of both the protein and the dye.[1][3] A correction factor is necessary to account for the dye's absorbance at 280 nm, ensuring an accurate measurement of the protein concentration.[4][5][6]

Quantitative Data Summary

For accurate DOL calculation, the following quantitative values are required. This table summarizes the necessary parameters for AF568 and a typical IgG antibody.

ParameterValueUnits
AF568 Molar Extinction Coefficient (ε_dye_)91,300[7][8][9]M⁻¹cm⁻¹
AF568 Absorbance Maximum (λ_max_)~578[10][11][]nm
AF568 Correction Factor at 280 nm (CF₂₈₀)0.46[7][8][13]-
Molar Extinction Coefficient of IgG (ε_protein_)203,000[7][8]M⁻¹cm⁻¹

Experimental Protocol

This protocol outlines the steps to determine the DOL of an AF568-labeled protein.

1. Materials and Equipment

  • AF568-labeled protein conjugate

  • Buffer used for protein storage (e.g., PBS)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)[1]

  • Pipettes and tips

2. Purification of the Conjugate

It is crucial to remove any unconjugated, free AF568 dye from the labeled protein solution before measuring absorbance.[4][6][14] This can be achieved through methods such as:

  • Gel filtration chromatography: A common and effective method for separating the labeled protein from smaller, unbound dye molecules.[4][6]

  • Dialysis: Extensive dialysis against a suitable buffer can also be used to remove free dye.[4][6]

3. Absorbance Measurements

  • Turn on the spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions.

  • Set the spectrophotometer to read absorbance at 280 nm and the absorbance maximum of AF568 (~578 nm).

  • Blank the spectrophotometer using the same buffer in which the conjugate is dissolved.

  • Measure the absorbance of the purified AF568-protein conjugate solution at both 280 nm (A₂₈₀) and ~578 nm (A_max_).

    • Note: If the absorbance reading at either wavelength is above 2.0, dilute the sample with a known volume of buffer to bring the absorbance into the linear range of the instrument (ideally between 0.1 and 1.0).[4][6] Record the dilution factor for later calculations.

4. Calculations

The following equations are used to calculate the DOL.

Step 1: Calculate the Molar Concentration of the Protein

The protein concentration is determined by measuring the absorbance at 280 nm and correcting for the contribution of the AF568 dye at this wavelength.[4][7]

Protein Concentration (M) = [ (A₂₈₀ - (A_max_ × CF₂₈₀)) / ε_protein_ ] × Dilution Factor

Where:

  • A₂₈₀ is the absorbance of the conjugate at 280 nm.

  • A_max_ is the maximum absorbance of the conjugate at ~578 nm.

  • CF₂₈₀ is the correction factor for AF568 at 280 nm (0.46).[7][8][13]

  • ε_protein_ is the molar extinction coefficient of the protein at 280 nm (e.g., 203,000 M⁻¹cm⁻¹ for a typical IgG).[7][8]

  • Dilution Factor is the factor by which the sample was diluted prior to measurement.

Step 2: Calculate the Molar Concentration of the Dye

The concentration of the AF568 dye is calculated from its absorbance at its maximum wavelength.

Dye Concentration (M) = (A_max_ / ε_dye_) × Dilution Factor

Where:

  • A_max_ is the maximum absorbance of the conjugate at ~578 nm.

  • ε_dye_ is the molar extinction coefficient of AF568 at ~578 nm (91,300 M⁻¹cm⁻¹).[7][8][9]

  • Dilution Factor is the factor by which the sample was diluted.

Step 3: Calculate the Degree of Labeling (DOL)

The DOL is the molar ratio of the dye to the protein.

DOL = Dye Concentration (M) / Protein Concentration (M)

For IgG antibodies, an optimal DOL typically falls between 3 and 6.[8]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for determining the DOL.

experimental_workflow cluster_purification 1. Conjugate Purification cluster_measurement 2. Absorbance Measurement cluster_calculation 3. DOL Calculation start AF568-Protein Conjugate purify Remove Free Dye (Gel Filtration/Dialysis) start->purify purified_conjugate Purified Conjugate purify->purified_conjugate spectro Spectrophotometer purified_conjugate->spectro measure_280 Measure A₂₈₀ measure_max Measure A_max_ at ~578 nm calc_protein Calculate Protein Concentration measure_280->calc_protein measure_max->calc_protein calc_dye Calculate Dye Concentration measure_max->calc_dye calc_dol Calculate DOL (Dye Conc. / Protein Conc.) calc_protein->calc_dol calc_dye->calc_dol final_dol Final DOL calc_dol->final_dol

Caption: Workflow for Determining the Degree of Labeling (DOL).

Troubleshooting and Considerations

  • Inaccurate Molar Extinction Coefficients: The molar extinction coefficient of the specific protein being used should be known for the highest accuracy. If it is unknown, the value for a typical IgG can be used as an approximation for antibodies.

  • Presence of Aggregates: Protein aggregates can cause light scattering and lead to inaccurate absorbance readings. It is good practice to centrifuge the conjugate solution before measurement and use the supernatant.[7]

  • High Absorbance Readings: As mentioned, absorbance readings should ideally be below 1.0 to ensure they are within the linear range of the spectrophotometer. Dilute samples as necessary and account for the dilution in the calculations.[4]

  • Incomplete Removal of Free Dye: The presence of residual free dye will lead to an overestimation of the dye concentration and, consequently, an artificially high DOL. Ensure the purification step is thorough.[4][6][14]

References

Optimal Buffer and Protocol for AF 568 NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers and Drug Development Professionals

N-hydroxysuccinimide (NHS) esters, such as Alexa Fluor™ 568 (AF 568) NHS ester, are widely used reagents for covalently labeling proteins, antibodies, and other biomolecules containing primary amines. The reaction forms a stable amide bond, making it a robust method for creating fluorescent probes for various applications, including fluorescence microscopy, flow cytometry, and Western blotting.[1][2] Achieving optimal and reproducible conjugation hinges on carefully controlling the reaction conditions, with the buffer composition and pH being the most critical parameters.[3]

Principle of the Reaction

The conjugation chemistry involves the reaction of the NHS ester with a primary aliphatic amine (-NH₂), typically found at the N-terminus of proteins or on the side chain of lysine (B10760008) residues.[3][4] The non-protonated amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[1][3]

However, a competing reaction, the hydrolysis of the NHS ester, also occurs in aqueous solutions.[5] In this reaction, water molecules attack the ester, rendering it inactive and unable to conjugate to the target molecule. The rates of both the desired amine reaction and the competing hydrolysis are highly pH-dependent.[6][7]

Critical Parameters for Optimal Conjugation

Buffer pH: The Most Critical Factor

The pH of the reaction buffer is the single most important variable for a successful conjugation.[3][6] It represents a trade-off between maximizing amine reactivity and minimizing NHS ester hydrolysis.

  • Low pH (below ~7.2): Primary amines are predominantly protonated (-NH₃⁺), making them non-nucleophilic and unreactive towards the NHS ester, which leads to low conjugation efficiency.[3][8]

  • High pH (above ~9.0): While amine reactivity increases, the rate of NHS ester hydrolysis accelerates dramatically.[5][9] The half-life of an NHS ester can decrease to as little as 10 minutes at a pH of 8.6, significantly reducing the amount of active dye available for conjugation.[5][8]

The optimal pH for most NHS ester conjugations is between 8.3 and 8.5 .[6][10][11] A broader functional range of 7.2 to 9.0 is also cited, but efficiency decreases outside the optimal range.[5][7]

Buffer Composition: Avoiding Interference

The choice of buffer salt is crucial to avoid components that can compete with the labeling reaction.

  • Recommended Buffers: Amine-free buffers are essential.[4] Commonly used and recommended buffers include:

    • Phosphate-Buffered Saline (PBS)[7][9]

    • Sodium Bicarbonate Buffer (0.1 M)[6][9]

    • Borate Buffer[7][9]

    • HEPES Buffer[7][9]

  • Buffers to Avoid: Buffers containing primary amines must be avoided as they will compete with the target molecule for reaction with the NHS ester.[7][12] These include:

    • Tris (tris(hydroxymethyl)aminomethane)[7][9]

    • Glycine[7][9]

While Tris or glycine (B1666218) can be used to quench the reaction after it has proceeded to completion, they should not be present during the conjugation itself.[4][7]

Other Important Considerations
  • Protein Concentration: For optimal results, the protein concentration should be at least 2 mg/mL.[13][14] Higher concentrations (5-10 mg/mL) can further increase labeling efficiency.[15][16]

  • Reagent Purity: Proteins must be in a pure form, free from amine-containing stabilizing agents (like BSA or gelatin) or preservatives (like sodium azide (B81097) in high concentrations) that can interfere with the reaction.[7][16] Dialysis against the chosen reaction buffer is recommended to remove such contaminants.[13][16]

  • Dye Preparation: The AF 568 NHS ester is moisture-sensitive and should be dissolved in a high-quality, anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[6][15][17]

Quantitative Data Summary

The following tables summarize the key parameters for successful this compound conjugation.

Table 1: Recommended Buffer Conditions

ParameterOptimal RangeRecommended BuffersBuffers to AvoidRationale
pH 8.3 - 8.5[1][6][10][11]0.1 M Sodium Bicarbonate[6][15]Tris[7][9]Balances amine reactivity with NHS ester hydrolysis.[3]
0.1 M Phosphate Buffer[6][9]Glycine[7][9]Amine-containing buffers compete with the target molecule.[4][12]
Borate Buffer[7][9]Ammonium Salts[13][16]
HEPES Buffer[7][9]

Table 2: Impact of pH on NHS Ester Reaction and Hydrolysis

pH ConditionEffect on Amine GroupEffect on NHS EsterOverall Conjugation Efficiency
< 7.2 Protonated (-NH₃⁺), non-reactive[3][8]Relatively stable, low hydrolysis[5]Very Low
8.3 - 8.5 (Optimal) Deprotonated (-NH₂), highly reactive[6][9]Moderate hydrolysis[5]High (Optimal)
> 9.0 Deprotonated (-NH₂), highly reactive[18]Rapid hydrolysis, short half-life[5][8]Low to Moderate

Experimental Protocols

Diagram: this compound Conjugation Workflow

Conjugation_Workflow cluster_prep 1. Reagent Preparation cluster_react 2. Conjugation cluster_purify 3. Purification cluster_char 4. Characterization p Prepare Protein Solution (>2 mg/mL in Reaction Buffer, pH 8.3) r Combine & React (1 hr, RT, dark) (Molar Ratio 7:1 to 15:1 dye:protein) p->r d Prepare AF 568 Stock (10 mM in anhydrous DMSO) d->r pu Purify Conjugate (Size-Exclusion Chromatography, e.g., Sephadex G-25) r->pu c Characterize Conjugate (Measure Absorbance at 280 nm & 578 nm) pu->c dol Calculate Degree of Labeling (DOL) c->dol

Caption: Workflow for labeling proteins with this compound.

Protocol 1: General Protein Labeling with this compound

This protocol is a general guideline for labeling proteins like antibodies. Optimization, particularly of the dye-to-protein molar ratio, may be necessary for specific proteins.[12]

Materials:

  • Protein of interest (e.g., IgG antibody)

  • This compound

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Anhydrous DMSO

  • Purification Column: Sephadex G-25 or similar size-exclusion chromatography column

  • Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0

Procedure:

  • Prepare the Protein Solution: a. Dissolve or dialyze the protein into the Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.3). b. Adjust the protein concentration to 2-10 mg/mL.[15][16] Protein solutions must be free of amine-containing contaminants.[13]

  • Prepare the Dye Stock Solution: a. Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation. b. Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.[15] Vortex briefly to ensure it is fully dissolved.

  • Perform the Conjugation Reaction: a. While gently stirring or vortexing the protein solution, slowly add the calculated volume of the 10 mM dye stock solution. A common starting point is a 7:1 to 15:1 molar ratio of dye to protein.[15] b. Incubate the reaction for 1 hour at room temperature, protected from light.[12][15]

  • Purify the Conjugate: a. Equilibrate a Sephadex G-25 column with PBS (pH ~7.4).[15] b. Apply the reaction mixture to the top of the column. c. Elute the conjugate with PBS. The first colored band to elute from the column is the labeled protein conjugate.[15] Unconjugated dye will elute later.

Protocol 2: Characterization - Calculating the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule.[19][20] For antibodies, an optimal DOL is typically between 2 and 10.[20][21]

Procedure:

  • Measure Absorbance: a. Measure the absorbance of the purified conjugate solution in a 1 cm pathlength cuvette at 280 nm (A₂₈₀) and at the absorbance maximum for AF 568, which is ~578 nm (Aₘₐₓ).[15] Dilute the sample if necessary to keep the absorbance readings below 2.0.[22]

  • Calculate the Degree of Labeling (DOL): a. First, calculate the molar concentration of the protein, correcting for the dye's absorbance at 280 nm.

    • Protein Conc. (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein
    • Where:
    • CF is the correction factor for AF 568 at 280 nm (A₂₈₀ / Aₘₐₓ). For AF 568, this is approximately 0.46.[15]
    • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).[21]

    b. Next, calculate the DOL.

    • DOL = Aₘₐₓ / (ε_dye × Protein Conc. (M))
    • Where:
    • ε_dye is the molar extinction coefficient of AF 568 at ~578 nm, which is 88,000 M⁻¹cm⁻¹.[15]

Diagram: NHS Ester Reaction Chemistry

Reaction_Chemistry Protein Protein-NH₂ (Primary Amine) Conjugate Protein-NH-CO-AF568 (Stable Amide Bond) Protein->Conjugate + AF568_NHS AF568-NHS Ester AF568_NHS->Conjugate pH 8.3-8.5 NHS NHS (Byproduct)

Caption: Reaction of a primary amine with an this compound.

References

Application Notes and Protocols: AF 568 NHS Ester to Protein Molar Ratio Calculation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to AF 568 NHS Ester Protein Labeling

AF 568 N-hydroxysuccinimidyl (NHS) ester is an amine-reactive fluorescent dye commonly used for covalently labeling proteins and other biomolecules.[1][2][3][4] This process, known as bioconjugation, is essential for a variety of applications, including fluorescence microscopy, flow cytometry, and Western blotting.[1][5][6] The NHS ester reacts with primary amine groups (-NH2), primarily found on lysine (B10760008) residues and the N-terminus of proteins, to form a stable amide bond.[2][4][7]

The efficiency of this labeling reaction and the final properties of the fluorescently labeled protein are critically dependent on the molar ratio of the dye to the protein used in the conjugation reaction.[8] An optimal degree of labeling (DOL), or the average number of dye molecules conjugated to a single protein molecule, is crucial for generating a bright, functional conjugate.[9][10][11] While a high DOL can increase signal intensity, over-labeling may lead to fluorescence quenching and can potentially compromise the biological activity or solubility of the protein.[8][9][11] Therefore, careful calculation and optimization of the molar ratio are paramount for successful protein labeling experiments.

Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental for accurate calculations and successful labeling.

PropertyValueReference
Molecular Weight ~994.18 g/mol
Maximum Excitation (λ_abs) 572 nm[5][6]
Maximum Emission (λ_em) 598 nm[5][6]
Molar Extinction Coefficient (ε_dye) at λ_abs_ ~94,238 M⁻¹cm⁻¹[1]
Solubility Soluble in water, DMSO, and DMF[1][6]

Experimental Design: Molar Ratio Calculation

The molar ratio of this compound to protein is a key parameter that needs to be optimized for each specific protein. A common starting point is a molar excess of dye, typically ranging from 5:1 to 20:1 (dye:protein).[12][13]

Pre-Reaction Molar Ratio Calculation

To determine the amount of this compound needed for a specific molar ratio, follow these steps:

  • Calculate the moles of protein:

    • Moles of Protein = (Mass of Protein (g)) / (Molecular Weight of Protein ( g/mol ))

  • Determine the desired moles of dye:

    • Moles of Dye = Moles of Protein × Desired Molar Ratio (e.g., 10)

  • Calculate the mass of this compound required:

    • Mass of Dye (g) = Moles of Dye × Molecular Weight of this compound ( g/mol )

Example Calculation:

For labeling 5 mg of an antibody (IgG, Molecular Weight ≈ 150,000 g/mol ) with a 10:1 molar ratio of this compound to protein:

  • Moles of IgG: (0.005 g) / (150,000 g/mol ) = 3.33 × 10⁻⁸ mol

  • Moles of this compound: 3.33 × 10⁻⁸ mol × 10 = 3.33 × 10⁻⁷ mol

  • Mass of this compound: 3.33 × 10⁻⁷ mol × 994.18 g/mol ≈ 0.000331 g or 0.331 mg

Experimental Protocol for Protein Labeling

This protocol provides a general guideline for labeling proteins with this compound. Optimization may be required for specific proteins and applications.

Required Reagents and Equipment
  • Protein of interest in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 100 mM sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5[7][14][15]

  • Purification column (e.g., gel filtration or dialysis cassette)[8][16]

  • Spectrophotometer

Labeling Procedure
  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.[13] Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with the NHS ester.[13]

  • Prepare the Dye Solution: Immediately before use, dissolve the calculated mass of this compound in a small volume of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.[2][17]

  • Perform the Conjugation Reaction: While gently stirring, add the appropriate volume of the dye stock solution to the protein solution. Incubate the reaction for 1 hour at room temperature, protected from light.[2]

  • Purify the Labeled Protein: Remove the unreacted dye and byproducts by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25) or by dialysis against an appropriate buffer (e.g., PBS).[8][16]

Post-Reaction: Calculating the Degree of Labeling (DOL)

After purification, it is crucial to determine the final molar ratio of dye to protein, known as the Degree of Labeling (DOL). This is achieved by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~572 nm).[8][10]

Spectrophotometric Measurement
  • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and 572 nm (A_max_).

  • If the absorbance is too high, dilute the sample with buffer and record the dilution factor.[11]

DOL Calculation Formula

The following formula is used to calculate the DOL:

DOL = (A_max_ × ε_prot_) / [(A₂₈₀ - (A_max_ × CF₂₈₀)) × ε_dye_] [10][13]

Where:

  • A_max_ : Absorbance of the conjugate at 572 nm.

  • A₂₈₀ : Absorbance of the conjugate at 280 nm.

  • ε_prot_ : Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).[11]

  • ε_dye_ : Molar extinction coefficient of AF 568 at 572 nm (94,238 M⁻¹cm⁻¹).

  • CF₂₈₀ : Correction factor for the dye's absorbance at 280 nm. This is calculated as (A₂₈₀ of the free dye) / (A_max_ of the free dye). For AF 568, this value is typically around 0.2-0.3. A precise value should be determined experimentally or obtained from the dye manufacturer.

Optimal DOL: For antibodies, an optimal DOL generally falls between 2 and 10.[9][11] However, the ideal DOL should be determined empirically for each specific application.[9][11]

Visualizing the Workflow and Reaction

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis prep_protein Prepare Protein Solution (2-10 mg/mL in amine-free buffer) conjugation Conjugation Reaction (1 hr, RT, dark) prep_protein->conjugation prep_dye Prepare this compound (10 mg/mL in DMSO/DMF) prep_dye->conjugation purification Purify Conjugate (Gel Filtration / Dialysis) conjugation->purification measurement Spectrophotometry (A280 & Amax) purification->measurement calculation Calculate DOL measurement->calculation

Caption: Workflow for this compound protein labeling.

Chemical Reaction Pathway

reaction_pathway protein Protein-NH2 (Primary Amine) nhs_ester AF 568-NHS Ester labeled_protein Protein-NH-CO-AF 568 (Stable Amide Bond) protein->labeled_protein + nhs_ester->labeled_protein byproduct NHS

References

Application Notes and Protocols for the Purification of AF 568 Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the successful purification of proteins labeled with Alexa Fluor 568 (AF 568), a bright and photostable orange fluorescent dye. Proper purification is critical to remove unconjugated dye and obtain a highly pure labeled protein conjugate, which is essential for accurate downstream applications such as fluorescence microscopy, flow cytometry, and immunoassays.[1][2]

Introduction

Labeling proteins with fluorescent dyes like Alexa Fluor 568 allows for the visualization and tracking of proteins in various biological systems. The most common method for labeling proteins is through the use of amine-reactive dyes, such as Alexa Fluor 568 NHS ester, which forms a stable covalent bond with primary amines (e.g., lysine (B10760008) residues) on the protein surface.[3][4] However, labeling reactions rarely achieve 100% efficiency, resulting in a mixture of labeled protein, unlabeled protein, and free, unreacted dye.[5][6] The presence of free dye can lead to high background noise and inaccurate quantification in subsequent experiments.[1][2] Therefore, a robust purification strategy is paramount.

This guide outlines the key steps for labeling and purifying AF 568-conjugated proteins, including detailed protocols for common purification techniques and a summary of expected quantitative outcomes.

Quantitative Data Summary

The efficiency of protein labeling and subsequent purification can be assessed by several parameters, including the degree of labeling (DOL), protein recovery, and purity. The following table summarizes typical quantitative data obtained during the purification of AF 568 labeled proteins.

ParameterTypical ValueMethod of DeterminationKey Considerations
Degree of Labeling (DOL) 2–6 moles of dye per mole of antibodySpectrophotometry (measuring absorbance at 280 nm for protein and ~578 nm for AF 568)Over-labeling can lead to protein precipitation and quenching of the fluorescent signal.[7] Under-labeling results in a weak signal. The optimal DOL is application-dependent.[8]
Protein Recovery >85%Spectrophotometry (A280) or protein concentration assays (e.g., BCA)The choice of purification method can impact recovery. Size-exclusion and affinity chromatography generally offer high recovery rates.
Purity (Removal of Free Dye) >95%SDS-PAGE with fluorescence imaging, Size-Exclusion Chromatography (SEC)Efficient removal of free dye is crucial for low background in imaging applications.[1]
Labeling Efficiency 50-90%Comparison of labeled vs. total proteinThis can vary significantly based on the protein's characteristics, buffer conditions, and dye-to-protein ratio.[6]

Experimental Workflows and Logical Relationships

General Workflow for AF 568 Protein Labeling and Purification

The overall process begins with the labeling reaction, followed by the purification of the labeled protein from the reaction mixture.

AF 568 Protein Labeling and Purification Workflow Start Start: Purified Protein Labeling Protein Labeling with AF 568 NHS Ester Start->Labeling Purification Purification of Labeled Protein Labeling->Purification QC Quality Control (DOL, Purity, Concentration) Purification->QC End End: Purified AF 568 Labeled Protein QC->End

General workflow for labeling and purification.

Decision Tree for Choosing a Purification Method

The choice of purification method depends on several factors, including the properties of the protein, the required purity, and the available equipment.

Purification Method Decision Tree Start Labeled Protein Mixture Size_Diff Is there a significant size difference between the protein and free dye? Start->Size_Diff Charge_Diff Does the labeling significantly alter the protein's charge? Size_Diff->Charge_Diff No SEC Size-Exclusion Chromatography (SEC) Size_Diff->SEC Yes Affinity_Tag Does the protein have an affinity tag (e.g., His-tag)? Charge_Diff->Affinity_Tag No IEX Ion-Exchange Chromatography (IEX) Charge_Diff->IEX Yes AC Affinity Chromatography (AC) Affinity_Tag->AC Yes Dialysis Dialysis / Desalting Column Affinity_Tag->Dialysis No

Decision tree for selecting a purification method.

Experimental Protocols

Protocol 1: Labeling of Proteins with Alexa Fluor 568 NHS Ester

This protocol is optimized for labeling IgG antibodies but can be adapted for other proteins.[8]

Materials:

  • Purified protein (in amine-free buffer, e.g., PBS) at a concentration of at least 2 mg/mL.[4][8]

  • Alexa Fluor 568 NHS Ester (Succinimidyl Ester).[4]

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3.[4]

  • Quenching solution: 1.5 M hydroxylamine (B1172632), pH 8.5 (or Tris buffer).

  • High-quality anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO).[4]

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (like Tris or glycine), it must be exchanged by dialysis or desalting column into PBS.[8][9]

    • Adjust the protein concentration to 2 mg/mL.[8] For a typical reaction, use 0.5 mL of the 2 mg/mL protein solution.[8]

    • Add 50 µL of 1 M sodium bicarbonate buffer to the 0.5 mL protein solution to raise the pH to ~8.3.[8]

  • Prepare the this compound Stock Solution:

    • Allow the vial of Alexa Fluor 568 NHS ester to warm to room temperature.

    • Dissolve the dye in a small amount of high-quality anhydrous DMF or DMSO to a concentration of 10 mg/mL.[10]

  • Labeling Reaction:

    • Add the reactive dye solution to the protein solution while gently vortexing. A common starting point is a 3:1 molar ratio of dye to protein.[3]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[4][8]

  • Stop the Reaction (Optional but Recommended):

    • To stop the reaction, add a quenching agent like hydroxylamine to a final concentration of 10-100 mM. This will react with any excess NHS ester.

Protocol 2: Purification by Size-Exclusion Chromatography (SEC)

SEC, also known as gel filtration, separates molecules based on their size.[11][12] The larger labeled protein will elute from the column faster than the smaller, unconjugated dye molecules.[13] This is a widely used and effective method for purifying labeled proteins.[11]

Materials:

  • Size-exclusion chromatography column (e.g., Sephadex G-25, Bio-Gel P-30, or commercially available spin columns like Zeba Spin Desalting Columns).[1]

  • Equilibration/Elution Buffer (e.g., PBS, pH 7.4).

Procedure:

  • Column Equilibration:

    • Equilibrate the SEC column with at least 3-5 column volumes of the desired elution buffer.

  • Sample Application:

    • Apply the entire volume of the labeling reaction mixture to the top of the equilibrated column.

  • Elution and Fraction Collection:

    • Begin eluting with the equilibration buffer.

    • The labeled protein will be in the first colored fractions to elute from the column. The free dye will elute later as a separate, more slowly moving band.

    • Collect fractions and monitor the absorbance at 280 nm (for protein) and 578 nm (for AF 568) to identify the fractions containing the purified labeled protein.

  • Pooling and Concentration:

    • Pool the fractions containing the pure labeled protein.

    • If necessary, concentrate the protein using a centrifugal filter device.

Workflow for Size-Exclusion Chromatography (SEC) Purification

SEC_Purification_Workflow Start Labeled Protein Mixture Equilibrate Equilibrate SEC Column with PBS Start->Equilibrate Load Load Sample onto Column Equilibrate->Load Elute Elute with PBS and Collect Fractions Load->Elute Monitor Monitor Fractions (A280 and A578) Elute->Monitor Pool Pool Fractions containing Labeled Protein Monitor->Pool Concentrate Concentrate Purified Protein (if necessary) Pool->Concentrate End Purified AF 568 Labeled Protein Concentrate->End

Step-by-step workflow for SEC purification.

Protocol 3: Purification by Ion-Exchange Chromatography (IEX)

IEX separates proteins based on their net charge.[14][15] The conjugation of the AF 568 dye to the protein will likely alter its isoelectric point (pI), which can be exploited for purification.[13]

Materials:

  • Ion-exchange column (anion or cation exchange, depending on the protein's pI and the buffer pH).

  • Binding Buffer (low salt concentration).

  • Elution Buffer (high salt concentration or a pH that reverses the protein's charge).

Procedure:

  • Determine the appropriate IEX resin and buffer conditions:

    • If the labeling reaction makes the protein more negatively charged, an anion exchange column (e.g., DEAE or Q-sepharose) can be used.

    • The binding buffer should have a pH where the labeled protein has a net charge that allows it to bind to the resin, while the elution buffer will disrupt this interaction.

  • Column Equilibration:

    • Equilibrate the IEX column with the binding buffer.

  • Sample Loading:

    • Load the reaction mixture onto the column. The labeled protein should bind to the resin. Free dye may or may not bind depending on its charge.

  • Wash:

    • Wash the column with the binding buffer to remove any unbound material, including potentially the free dye.

  • Elution:

    • Elute the bound labeled protein by applying a gradient of increasing salt concentration or by changing the pH of the buffer.

    • Collect fractions and monitor the absorbance at 280 nm and 578 nm.

Protocol 4: Purification by Affinity Chromatography

If the protein of interest has an affinity tag (e.g., a polyhistidine-tag), affinity chromatography can be a highly specific and efficient purification method.[16][17]

Materials:

  • Affinity chromatography resin (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).[18]

  • Binding/Wash Buffer.

  • Elution Buffer (containing a competing ligand, e.g., imidazole (B134444) for His-tagged proteins).[18]

Procedure:

  • Column Equilibration:

    • Equilibrate the affinity column with the binding buffer.

  • Sample Loading:

    • Load the reaction mixture onto the column. The tagged, labeled protein will bind to the resin.

  • Wash:

    • Wash the column extensively with the wash buffer to remove unbound protein and free dye.

  • Elution:

    • Elute the labeled protein by applying the elution buffer containing the competing ligand.

    • Collect the eluted fractions.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency - Protein concentration is too low (<2 mg/mL).[8][9]- Buffer contains primary amines (e.g., Tris).[8][9]- Incorrect pH of the reaction buffer.[3]- Concentrate the protein.- Exchange the buffer to an amine-free buffer like PBS.[8][9]- Ensure the reaction buffer pH is between 8.3 and 8.5.[3]
High Background in Assays - Incomplete removal of free dye.- Repeat the purification step or use a different purification method.[1]- Use a commercial dye removal column.[19]
Protein Precipitation after Labeling - Over-labeling of the protein.[7]- Reduce the molar ratio of dye to protein in the labeling reaction.- Perform the labeling reaction at a lower temperature (4°C).
Low Protein Recovery - Non-specific binding to the chromatography resin.- Protein precipitation during purification.- Choose a different purification resin or modify buffer conditions (e.g., add non-ionic detergents).- Ensure all buffers are filtered and degassed.

By following these detailed protocols and considering the provided quantitative data and troubleshooting tips, researchers can confidently purify AF 568 labeled proteins for a wide range of applications.

References

Application Notes and Protocols for AF 568 NHS Ester in Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Alexa Fluor™ 568 NHS Ester

Alexa Fluor™ 568 (AF 568) is a bright, orange-fluorescent dye commonly utilized for stable signal generation in various imaging applications, including fluorescence microscopy, flow cytometry, and Western blotting.[1][2] Its N-hydroxysuccinimidyl (NHS) ester functional group is the most popular form for conjugating the dye to proteins, particularly antibodies.[2][3] The NHS ester reacts efficiently with primary amines (R-NH₂) present on proteins, such as the side chain of lysine (B10760008) residues, to form a stable, covalent amide bond. This labeling process enables the direct fluorescent tagging of proteins for subsequent detection.[4][5]

AF 568 is water-soluble and maintains its fluorescence intensity over a broad pH range (pH 4 to 10), making it a robust probe for biological applications.[2][3] Its spectral properties are well-suited for excitation by common laser lines, such as the 561 nm or 568 nm laser.[1][6]

Data Presentation

Table 1: Spectral Properties of AF 568 Dye
PropertyValue
Excitation Maximum (Ex)~578 nm[2][7]
Emission Maximum (Em)~602 nm[2][7]
Molar Extinction Coefficient (ε)~88,000 cm⁻¹M⁻¹[2][7]
Molecular Weight (NHS Ester)~792 g/mol [2][6]
Optimal Dye:Protein Ratio (for IgG)7-9[7]
Table 2: Recommended Reagents and Conditions for Antibody Labeling
ParameterRecommendation
Protein Preparation
Protein PurityHigh purity is required; crude serum is not suitable.[6]
Protein Concentration≥ 2 mg/mL for optimal results.[2][7]
Labeling Buffer0.1 M Sodium Bicarbonate, pH 8.3-8.5.[4][8]
Interfering SubstancesAvoid buffers containing primary amines (e.g., Tris).[4][5]
Dye Preparation
Dye SolventAnhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF).[5][8]
Stock Concentration10 mM.[4][7][9]
Reaction Conditions
Incubation Time1 hour at room temperature or overnight at 4°C.[6][8]
ProtectionProtect from light during incubation.[5]
Table 3: Typical Workflow for Fluorescent Western Blotting
StepDurationKey Considerations
SDS-PAGE & Protein Transfer~2-3 hoursUse low-fluorescence PVDF or nitrocellulose membranes.[10]
Membrane Blocking30-60 minutesUse a blocking buffer optimized for fluorescent detection.[10][11]
Primary Antibody Incubation1-2 hours at RT or overnight at 4°CDilute antibody in fresh blocking buffer.[10]
Primary Antibody Washes3 x 10 minutesUse a generous amount of wash buffer (e.g., PBS-T or TBS-T).[12]
Secondary Antibody Incubation1 hour at RTProtect from light to prevent photobleaching.[12]
Secondary Antibody Washes5-6 x 5 minutesThorough washing is crucial to reduce background.[10][12]
Membrane ImagingVariableImage immediately or after drying the membrane.[10][12]

Experimental Protocols

Protocol 1: Labeling of Primary or Secondary Antibodies with AF 568 NHS Ester

This protocol is optimized for labeling approximately 1 mg of an IgG antibody. The procedure can be scaled up or down, maintaining the same molar ratios of the reagents.

Materials:

  • This compound

  • Antibody (or protein) of interest in an amine-free buffer (e.g., PBS)

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3

  • Anhydrous DMSO

  • Purification column (e.g., Sephadex G-25)[5][8]

  • Phosphate-Buffered Saline (PBS), pH ~7.4

Procedure:

  • Prepare the Antibody Solution:

    • Adjust the antibody concentration to 2-5 mg/mL.[7] If the antibody is in a buffer containing primary amines like Tris, it must be dialyzed against PBS.

    • Add 1/10th volume of 1 M NaHCO₃ to the antibody solution to achieve a final concentration of 0.1 M and a pH of ~8.3.[7]

  • Prepare the Dye Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Dissolve the this compound in anhydrous DMSO to prepare a 10 mM stock solution.[4][7] This solution should be prepared fresh as the reactive dye is not stable for long periods in solution.[8]

  • Labeling Reaction:

    • While gently stirring or vortexing the antibody solution, slowly add the calculated volume of the 10 mM dye stock solution. A dye-to-protein molar ratio of 7:1 to 15:1 is a good starting point for IgG antibodies.[7]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[5][8] For some proteins, incubation overnight at 4°C may yield better results.[6]

  • Purification of the Conjugate:

    • Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) by equilibrating it with PBS (pH ~7.4).

    • Apply the reaction mixture directly to the column.

    • Elute the protein-dye conjugate with PBS. The labeled antibody will separate from the smaller, unreacted dye molecules and will typically be the first colored band to elute.[7]

  • Storage of the Labeled Antibody:

    • Store the purified conjugate at 4°C, protected from light. For long-term storage, the solution can be divided into aliquots and frozen at -20°C.[6] Adding a stabilizing protein like BSA (to 1-10 mg/mL) and a preservative like sodium azide (B81097) can improve stability.[6][7] Avoid repeated freeze-thaw cycles.[6]

Protocol 2: Fluorescent Western Blotting

This protocol outlines the general steps for performing a fluorescent Western blot using an AF 568-labeled antibody.

Materials:

  • Low-fluorescence PVDF or nitrocellulose membrane[10]

  • Transfer buffer

  • Blocking buffer optimized for fluorescence (e.g., Azure Fluorescent Blot Blocking Buffer or similar)[11]

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Primary Antibody (can be AF 568-labeled or unlabeled)

  • Secondary Antibody (AF 568-labeled if the primary is unlabeled)

  • Fluorescence imaging system

Procedure:

  • Protein Separation and Transfer:

    • Separate protein lysates via SDS-PAGE.

    • Transfer the separated proteins to a low-fluorescence PVDF or nitrocellulose membrane according to standard protocols. For PVDF, pre-wet the membrane in methanol (B129727) for 30 seconds, rinse with deionized water, and then equilibrate in transfer buffer for at least 5 minutes.[12] Nitrocellulose can be equilibrated directly in transfer buffer.[12]

  • Membrane Blocking:

    • After transfer, wash the membrane with deionized water to remove residual transfer buffer.[12]

    • Place the membrane in a clean incubation tray and add a sufficient volume of blocking buffer to completely submerge it.

    • Incubate for 30-60 minutes at room temperature with gentle agitation.[10][11]

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in fresh blocking buffer.

    • Pour off the blocking buffer and add the diluted primary antibody solution to the membrane.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle rocking.[10] If using a fluorescently labeled primary antibody, all subsequent steps must be performed in the dark.[10][12]

  • Washing:

    • Remove the primary antibody solution.

    • Wash the membrane three times for 5-10 minutes each with a generous volume of wash buffer.[10]

  • Secondary Antibody Incubation (if required):

    • If the primary antibody was not labeled, dilute the AF 568-labeled secondary antibody in fresh blocking buffer.

    • Add the diluted secondary antibody to the membrane and incubate for 1 hour at room temperature with gentle agitation, protected from light.[12]

  • Final Washes:

    • Remove the secondary antibody solution.

    • Wash the membrane at least 5 times for 5 minutes each with wash buffer to ensure removal of unbound antibody and reduce background noise.[10][12] This step is critical for achieving a good signal-to-noise ratio.

  • Imaging:

    • Rinse the blot once in buffer without detergent.[10]

    • The membrane can be imaged while wet or after drying.[10][12]

    • Scan the membrane using a fluorescence imaging system equipped with appropriate filters for AF 568 (Excitation: ~578 nm / Emission: ~602 nm).

Visualizations

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling cluster_purify Purification & Storage prep_ab Prepare Antibody (≥2 mg/mL, amine-free buffer) adjust_ph Adjust pH to 8.3 (0.1M Sodium Bicarbonate) prep_ab->adjust_ph reaction Combine Antibody and Dye (Incubate 1 hr at RT, in dark) adjust_ph->reaction prep_dye Prepare 10 mM Dye Stock (AF 568 NHS in DMSO) prep_dye->reaction purify Purify via Size-Exclusion Chromatography (G-25) reaction->purify collect Collect Labeled Antibody Fraction purify->collect store Store Conjugate at 4°C or -20°C collect->store

Caption: Workflow for labeling an antibody with this compound.

Fluorescent_Western_Blot_Workflow sdspage 1. SDS-PAGE & Protein Transfer to Low-Fluorescence Membrane block 2. Membrane Blocking (30-60 min) sdspage->block primary 3. Primary Antibody Incubation (1-2 hr RT or O/N 4°C) block->primary wash1 4. Wash Membrane (3 x 10 min) primary->wash1 secondary 5. Labeled Secondary Ab Incubation (1 hr RT, in dark) wash1->secondary wash2 6. Final Washes (5-6 x 5 min) secondary->wash2 image 7. Scan Membrane (Fluorescence Imager) wash2->image

Caption: General workflow for a fluorescent Western blot experiment.

NHS_Ester_Reaction protein Protein H₂N― conjugate Labeled Protein AF568―CO―NH―Protein protein:amine->conjugate Stable Amide Bond (pH 8.3-8.5) nhs_ester This compound AF568―CO―O―N(CO)₂ nhs_ester:ester->conjugate

Caption: Reaction of this compound with a protein's primary amine.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Labeling Efficiency with AF 568 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the labeling of biomolecules with AF 568 NHS ester. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for labeling with this compound?

The optimal pH for reacting N-hydroxysuccinimide (NHS) esters with primary amines is between 8.3 and 8.5.[1][2][3] At a lower pH, the amine groups are protonated and less reactive, while at a higher pH (above 9.0), the hydrolysis of the NHS ester increases significantly, which can reduce labeling efficiency.[1][2][4] A broader functional pH range of 7.2 to 9.0 is also cited.[1][5]

Q2: Which buffers should I use for the labeling reaction?

Amine-free buffers are essential for successful NHS ester conjugation.[4] Recommended buffers include Phosphate-Buffered Saline (PBS), sodium bicarbonate buffer, and borate (B1201080) buffer.[1][4] A buffer concentration of 0.1 M is generally recommended.[4]

Q3: Which buffers and substances should I avoid in the labeling reaction?

It is crucial to avoid buffers containing primary amines, as they will compete with the target molecule for reaction with the NHS ester.[1][4] Buffers to avoid include Tris (tris(hydroxymethyl)aminomethane) and glycine.[1][4] Other substances that can interfere with the reaction include sodium azide (B81097) at high concentrations and high concentrations of glycerol.[4][5]

Q4: How should I dissolve and store the this compound?

This compound is sensitive to moisture and should be stored desiccated at -20°C.[4][6] Before use, allow the vial to equilibrate to room temperature to prevent condensation.[4][6] It is recommended to dissolve the NHS ester in a dry, amine-free organic solvent such as anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[2][6] Stock solutions can be stored in small, tightly sealed aliquots at -20°C.[6]

Q5: What is the ideal protein concentration for labeling?

The efficiency of the labeling reaction is dependent on the concentration of the reactants. Protein concentrations below 2 mg/mL can lead to significantly reduced labeling efficiency.[6][7] For optimal results, a protein concentration of 5-10 mg/mL is often recommended.[6]

Q6: What is a good starting dye-to-protein molar ratio?

The optimal molar ratio of dye to protein should be determined empirically for each specific protein.[6] A common starting point is a 10- to 20-fold molar excess of the dye.[6] For some antibodies, a molar ratio of 15:1 (dye:protein) is a typical starting point.[8][9]

Troubleshooting Guide

Low labeling efficiency can be caused by a variety of factors. The following sections provide a systematic approach to troubleshooting your experiment.

Problem: Low or No Labeling

Troubleshooting Decision Tree

Quantitative Data Summary
ParameterRecommended Range/ValuePotential Issue if Deviated
pH 8.3 - 8.5[1][2][3]< 7.2: Protonated amines are unreactive.[1] > 9.0: Rapid hydrolysis of NHS ester.[1][2][4]
Buffer Composition Amine-free (e.g., PBS, Bicarbonate, Borate)[1][4]Amine-containing buffers (Tris, Glycine): Compete with the target for labeling.[1][4]
Protein Concentration > 2 mg/mL (Optimal: 5-10 mg/mL)[6][7]Low concentration reduces reaction efficiency.[6]
Dye:Protein Molar Ratio Start with 10:1 to 20:1[6]Too low: Insufficient labeling. Too high: Potential for protein precipitation and fluorescence quenching.[6]
This compound Storage -20°C, desiccated, protected from light[4][6]Moisture leads to hydrolysis and inactivation of the dye.[6]
Solvent for Dye Anhydrous DMSO or DMF[2][6]Non-anhydrous solvents can cause dye hydrolysis.[6]
NHS Ester Hydrolysis

A critical competing reaction in NHS ester labeling is the hydrolysis of the ester, which renders it inactive. The rate of this hydrolysis is highly dependent on pH.

pHHalf-life of NHS Ester at 4°C
7.04-5 hours[5]
8.610 minutes[5][10]

Experimental Protocols

Standard Protocol for Labeling a Protein with this compound

This protocol is a general guideline and may require optimization for your specific protein.

1. Preparation of Reagents:

  • Protein Solution:

    • Prepare the protein solution at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[6][11]

    • If the protein is in a buffer containing amines (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.[4]

  • This compound Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening.[4][6]

    • Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF.[8][9] This solution should be used immediately or stored in small, single-use aliquots at -20°C, protected from light.[6]

2. Labeling Reaction:

  • Add the calculated volume of the 10 mM this compound stock solution to the protein solution to achieve the desired dye:protein molar ratio (e.g., 10:1). Add the dye solution slowly while gently vortexing.[6]

  • Incubate the reaction for 1 hour at room temperature, protected from light.[8][9][12]

3. Quenching the Reaction (Optional):

  • To stop the labeling reaction, add a quenching buffer such as 1.5 M hydroxylamine (B1172632) or Tris buffer to a final concentration of 50-100 mM.[8][9][12]

  • Incubate for 10-15 minutes at room temperature.[8][9]

4. Purification of the Labeled Protein:

  • Remove the unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).[8][9][11]

5. Determination of Degree of Labeling (DOL):

  • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of AF 568 (~578 nm, A578).[13]

  • Calculate the protein concentration and the DOL using the following formulas:

    • Protein Concentration (M) = [A280 – (A578 x CF)] / ε_protein

    • DOL = A578 / (ε_dye x Protein Concentration (M))

    • Where:

      • CF is the correction factor for the dye's absorbance at 280 nm.

      • ε_protein is the molar extinction coefficient of the protein.

      • ε_dye is the molar extinction coefficient of AF 568 (approximately 88,000 cm⁻¹M⁻¹).[13]

Experimental Workflow for Protein Labeling

References

Technical Support Center: Troubleshooting Non-Specific Binding of AF 568

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting immunofluorescence experiments. This guide provides detailed answers to frequently asked questions regarding non-specific binding of Alexa Fluor 568 (AF 568) and other fluorophores. You will find troubleshooting guides, experimental protocols, and visual aids to help you achieve high-quality, specific staining in your research.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in immunofluorescence?

Non-specific binding refers to the attachment of primary or secondary antibodies to unintended targets within a sample, rather than the antigen of interest. This can be caused by various factors, including electrostatic or hydrophobic interactions between the antibodies and cellular components.[1][2] The result is high background fluorescence, which can obscure the specific signal and lead to inaccurate interpretation of your results.[2]

Q2: I am observing high background fluorescence with my AF 568 secondary antibody. What are the common causes?

Several factors can contribute to high background and non-specific staining in your immunofluorescence experiments. These are some of the most common culprits:

  • Antibody Concentration: Using primary or secondary antibodies at a concentration that is too high is a frequent cause of non-specific binding.[2][3][4]

  • Inadequate Blocking: Insufficient or improper blocking of non-specific binding sites can lead to high background.[2][5][4][6] Blocking agents like bovine serum albumin (BSA) or normal serum are used to prevent antibodies from binding to non-target sites.[7][8]

  • Insufficient Washing: Failure to adequately wash away unbound antibodies can result in a generally high background signal.[2][5][9]

  • Autofluorescence: Some tissues and cells naturally fluoresce, a phenomenon known as autofluorescence, which can be mistaken for specific staining.[10][11][12][13][14] This is particularly prominent at shorter wavelengths (blue-green), but can also occur in the red spectrum.[10]

  • Fc Receptor Binding: Antibodies can bind non-specifically to Fc receptors present on the surface of certain cell types, such as macrophages and B cells.[15]

  • Cross-reactivity of Secondary Antibodies: The secondary antibody may cross-react with endogenous immunoglobulins in the tissue sample, especially when staining tissue from the same species in which the primary antibody was raised (e.g., mouse-on-mouse staining).[2]

  • Drying of the Sample: Allowing the specimen to dry out at any stage of the staining process can cause non-specific antibody binding and high background.[2][16]

  • Fixation Issues: The choice of fixative and the fixation time can influence autofluorescence. Aldehyde fixatives like formalin can induce autofluorescence.[10][17]

Q3: How can I differentiate between specific and non-specific staining?

To determine if the observed staining is specific, it is crucial to include proper controls in your experiment.

  • Secondary Antibody Only Control: This is one of the most important controls. Prepare a sample where the primary antibody is omitted. If you observe fluorescence, it indicates that the secondary antibody is binding non-specifically.[4][12]

  • Unstained Control: To assess autofluorescence, examine an unstained sample under the microscope using the same settings as your stained samples.[11][12] This will reveal the level of natural fluorescence in your sample.

  • Isotype Control: Use a non-immune antibody of the same isotype and at the same concentration as your primary antibody. This helps to determine if the observed staining is due to non-specific binding of the primary antibody.

Troubleshooting Guide

This table summarizes common issues leading to non-specific AF 568 binding and provides actionable solutions.

Problem Potential Cause Recommended Solution Expected Outcome
High, diffuse background Antibody concentration is too high.Perform an antibody titration to determine the optimal concentration. Start with the manufacturer's recommended dilution and then test a range of serial dilutions.[2][3][18][6][19]Reduced background signal while maintaining a strong specific signal.
Inadequate blocking.Optimize the blocking step. Increase the incubation time (e.g., from 30 minutes to 1 hour) or try a different blocking agent (e.g., normal serum from the secondary antibody host species, BSA, or commercial blocking buffers).[2][7][15]A significant decrease in overall background fluorescence.
Insufficient washing.Increase the number and duration of wash steps after antibody incubations. Use a buffer containing a mild detergent like Tween 20 to help remove unbound antibodies.[2][5][9]Lower background signal across the entire sample.
Speckled or punctate background Aggregated antibodies.Centrifuge the antibody solution before use to pellet any aggregates.[20]Reduction in fluorescent speckles and a cleaner background.
Contaminated buffers or solutions.Prepare fresh buffers and filter them if necessary. Ensure all labware is clean.[9]Elimination of fluorescent particles and a uniform background.
Fluorescence in unstained areas Sample autofluorescence.Examine an unstained sample under the microscope to determine the level of autofluorescence. If significant, consider using a different fluorophore with an emission spectrum that does not overlap with the autofluorescence, or use a commercial autofluorescence quenching reagent.[10][12][13][14]Reduced background fluorescence in unstained areas of the sample.
Staining in the "no primary" control Non-specific binding of the secondary antibody.Use a cross-adsorbed secondary antibody to minimize cross-reactivity.[20] Increase the stringency of the blocking and washing steps.Minimal to no signal in the control where the primary antibody was omitted.

Experimental Protocols

Protocol 1: Antibody Titration for Optimal Concentration

Optimizing the antibody concentration is a critical step to reduce non-specific binding.

  • Prepare Samples: Prepare identical samples (e.g., cells on coverslips or tissue sections on slides).

  • Serial Dilutions: Prepare a series of dilutions for your primary antibody (e.g., 1:50, 1:100, 1:200, 1:400, 1:800) in a suitable antibody diluent (e.g., PBS with 1% BSA).

  • Staining: Perform your standard immunofluorescence staining protocol, but apply a different antibody dilution to each sample. Ensure all other steps and incubation times are kept constant.

  • Controls: Include a negative control where the primary antibody is omitted to assess secondary antibody non-specific binding.[12]

  • Imaging: Image all samples using the exact same microscope settings (e.g., laser power, gain, exposure time).

  • Analysis: Analyze the images by measuring the mean fluorescence intensity of the specific signal and the background for each dilution. The optimal dilution is the one that provides the best signal-to-noise ratio.[19]

Protocol 2: Optimizing the Blocking Step

Effective blocking is essential to prevent non-specific antibody binding.

  • Prepare Samples: Prepare identical samples as you would for your standard protocol.

  • Blocking Agents: Test different blocking agents. Common choices include:

    • 5-10% Normal Serum (from the same species as the secondary antibody).[1][7][15]

    • 1-5% Bovine Serum Albumin (BSA).[1]

    • A commercially available blocking buffer.[21]

  • Incubation Time: Test different incubation times for your chosen blocking buffer (e.g., 30 minutes, 1 hour, 2 hours) at room temperature.

  • Staining: Proceed with your standard immunofluorescence protocol, keeping the primary and secondary antibody concentrations and incubation times constant.

  • Control: Include a "no blocking" control to assess the baseline level of non-specific binding.

  • Imaging and Analysis: Image and analyze the samples as described in the antibody titration protocol. Compare the background fluorescence across the different blocking conditions to identify the most effective method for your specific application.

Visualizing the Troubleshooting Workflow

The following diagrams illustrate the logical steps for troubleshooting non-specific binding.

Troubleshooting_Workflow start Start: High Background Observed check_controls 1. Check Controls: - Secondary only - Unstained start->check_controls secondary_staining Staining in Secondary Only Control? check_controls->secondary_staining autofluorescence Fluorescence in Unstained Control? secondary_staining->autofluorescence No optimize_secondary 2a. Optimize Secondary Ab: - Titrate concentration - Use cross-adsorbed Ab secondary_staining->optimize_secondary Yes address_autofluorescence 3. Address Autofluorescence: - Use quenching agent - Choose different fluorophore autofluorescence->address_autofluorescence Yes optimize_primary 4. Optimize Primary Ab: - Titrate concentration autofluorescence->optimize_primary No optimize_blocking_wash 2b. Optimize Blocking/Washing: - Increase blocking time/change agent - Increase wash steps/duration optimize_secondary->optimize_blocking_wash final_check Re-evaluate Staining optimize_blocking_wash->final_check address_autofluorescence->final_check optimize_primary->final_check end_good Resolved: Clean Signal final_check->end_good Improved end_bad Persistent Issue: Consult Further final_check->end_bad No Improvement

Caption: A flowchart for systematically troubleshooting non-specific binding.

Antibody_Titration_Workflow prep_samples Prepare Identical Samples serial_dilute Create Serial Dilutions of Primary Antibody prep_samples->serial_dilute stain Stain Samples with Different Dilutions serial_dilute->stain image Image All Samples (Constant Settings) stain->image analyze Analyze Signal-to-Noise Ratio image->analyze select_optimal Select Optimal Dilution analyze->select_optimal

Caption: Workflow for optimizing primary antibody concentration.

References

Technical Support Center: AF 568 Dye Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of unconjugated Alexa Fluor™ 568 (AF 568) dye from protein conjugates.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unconjugated AF 568 dye?

A1: Removal of free AF 568 dye is essential for accurate determination of the dye-to-protein ratio (degree of labeling).[1] Excess, unconjugated dye can lead to high background fluorescence in imaging applications, resulting in poor signal-to-noise ratios. Inaccurate quantification of conjugation efficiency can also adversely affect the reliability and reproducibility of downstream experiments.

Q2: What are the most common methods for removing unconjugated AF 568 dye?

A2: The most prevalent and effective methods for separating labeled proteins from unconjugated dye molecules are based on differences in their molecular size.[2][3] These techniques include:

  • Size Exclusion Chromatography (SEC): This method, also known as gel filtration, separates molecules based on their size as they pass through a column packed with a porous resin.[4][5] Larger, dye-conjugated protein molecules pass through the column more quickly, while the smaller, unconjugated dye molecules enter the pores of the resin and are eluted later.[2]

  • Spin Columns: These are a rapid and convenient format of size exclusion chromatography, ideal for small-scale purifications.[6][7] They contain a specialized resin that effectively separates the labeled protein from the free dye with a simple centrifugation step.[1]

  • Dialysis: This technique involves the use of a semi-permeable membrane that allows the passage of small molecules like unconjugated dye while retaining the larger protein-dye conjugate.[6][8]

Q3: How do I choose the best purification method for my experiment?

A3: The choice of method depends on factors such as sample volume, protein concentration, and the required purity.

  • Spin columns are well-suited for small sample volumes (typically up to 1 mL) and provide a quick and easy cleanup.[1][9]

  • Size exclusion chromatography using a gravity-flow or automated liquid chromatography system is suitable for larger sample volumes and can provide higher resolution separation.[4]

  • Dialysis is effective for larger sample volumes but is a more time-consuming process, often requiring multiple buffer changes over several hours to overnight.[6][10]

Q4: What can cause under-labeling of my protein with AF 568?

A4: Several factors can lead to inefficient labeling:

  • Presence of primary amines in the buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the NHS ester of the AF 568 dye, reducing labeling efficiency.[11] It is crucial to use a buffer free of primary amines, such as phosphate-buffered saline (PBS).[11]

  • Low protein concentration: Protein concentrations below 1-2 mg/mL may not label as efficiently.[9][11]

  • Incorrect pH: The reaction of NHS esters with primary amines is most efficient at a slightly alkaline pH of 7.5–8.5.[9]

Q5: What are the consequences of over-labeling my protein?

A5: While a high degree of labeling might seem desirable, over-labeling can have negative consequences:

  • Protein aggregation: Excessive dye molecules on the protein surface can lead to aggregation.[9]

  • Reduced antibody specificity: In the case of antibodies, over-labeling can interfere with the antigen-binding site, reducing its specificity.[9]

  • Fluorescence quenching: At high dye-to-protein ratios, self-quenching can occur, where the fluorescent molecules interact and reduce the overall fluorescence intensity.[9]

Troubleshooting Guide

Problem Possible Cause Solution
High background fluorescence in imaging. Incomplete removal of unconjugated AF 568 dye.Repeat the purification step. For spin columns, ensure the correct column size and protocol are used. For dialysis, increase the number of buffer changes and the total dialysis time.[6]
Low protein recovery after purification. Spin Column: Using an inappropriate spin column for the protein's molecular weight.[1] Protein precipitation.Spin Column: Select a spin column with a molecular weight cutoff (MWCO) appropriate for your protein.[1] Ensure the buffer conditions are optimal to maintain protein solubility.
Dialysis: Protein loss due to non-specific binding to the dialysis membrane.Dialysis: Use a dialysis membrane with a low protein-binding capacity. Ensure the sample volume is appropriate for the membrane size.
No separation of labeled protein and free dye. Size Exclusion Chromatography: Incorrect resin choice. Column overloading.Size Exclusion Chromatography: Choose a resin with a fractionation range suitable for separating your protein from the small dye molecule.[4] Do not exceed the recommended sample volume for the column.
Conjugate appears to be aggregated. Over-labeling of the protein.Reduce the molar ratio of dye to protein in the labeling reaction or decrease the reaction time.[9]

Experimental Protocols

Protocol 1: Purification Using a Spin Desalting Column

This protocol is a general guideline for commercially available spin columns.

  • Column Preparation:

    • Remove the column's bottom closure and loosen the cap.

    • Place the column in a collection tube.

  • Resin Equilibration:

    • Centrifuge the column for 2 minutes at 1,500 x g to remove the storage buffer.

    • Place the column in a new collection tube.

    • Add your desired equilibration buffer (e.g., PBS) to the top of the resin bed.

    • Centrifuge again for 2 minutes at 1,500 x g to remove the equilibration buffer.

  • Sample Application and Elution:

    • Place the equilibrated column into a new collection tube.

    • Slowly apply the conjugation reaction mixture to the center of the resin bed.

    • Centrifuge for 2 minutes at 1,500 x g to collect the purified protein-dye conjugate. The unconjugated dye will be retained in the column.

  • Storage:

    • Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding a stabilizing protein like BSA and freezing at -20°C.[11]

Protocol 2: Purification via Dialysis
  • Membrane Preparation:

    • Select a dialysis membrane with a suitable molecular weight cutoff (MWCO), typically 3-6 times smaller than the molecular weight of your protein (e.g., 10 kDa for an IgG antibody of ~150 kDa).[6]

    • Prepare the membrane according to the manufacturer's instructions, which may involve rinsing with water.

  • Sample Loading:

    • Load the conjugation reaction mixture into the dialysis tubing or cassette.

  • Dialysis:

    • Place the sealed dialysis device in a beaker containing the dialysis buffer (dialysate). The volume of the dialysate should be at least 200 times the sample volume.[6]

    • Stir the dialysate gently on a magnetic stir plate at either room temperature or 4°C.[6]

  • Buffer Changes:

    • Change the dialysate after 1-2 hours.

    • Repeat the buffer change at least twice more. For complete removal, a final overnight dialysis at 4°C is recommended.[6]

  • Sample Recovery:

    • Carefully remove the dialysis device from the buffer and recover the purified protein-dye conjugate.

Quantitative Data Summary

Property Value Reference
AF 568 Excitation Maximum ~578 nm[12]
AF 568 Emission Maximum ~603 nm[12]
AF 568 Molecular Weight ~792 g/mol [12]
AF 568 Molar Extinction Coefficient ~91,000 cm⁻¹M⁻¹[12]
Recommended Dialysis Buffer to Sample Ratio ≥ 200:1[6]
Recommended Number of Dialysis Buffer Changes Minimum of 3[6]

Visualizations

experimental_workflow cluster_labeling Protein Labeling cluster_purification Purification cluster_products Final Products Protein Protein Solution Reaction Conjugation Reaction Protein->Reaction AF568 AF 568 NHS Ester AF568->Reaction SEC Size Exclusion Chromatography Reaction->SEC Dialysis Dialysis Reaction->Dialysis SpinColumn Spin Column Reaction->SpinColumn Conjugate Purified AF 568 Protein Conjugate SEC->Conjugate FreeDye Unconjugated AF 568 Dye SEC->FreeDye Dialysis->Conjugate Dialysis->FreeDye SpinColumn->Conjugate SpinColumn->FreeDye

Caption: Experimental workflow for removing unconjugated AF 568 dye.

troubleshooting_logic Start High Background Fluorescence? CheckPurity Check Purity of Conjugate Start->CheckPurity Yes End Proceed with Experiment Start->End No IncompleteRemoval Incomplete Dye Removal CheckPurity->IncompleteRemoval OverLabeling Potential Over-labeling CheckPurity->OverLabeling RepeatPurification Repeat Purification Step RepeatPurification->End OptimizeLabeling Optimize Labeling Reaction OptimizeLabeling->End IncompleteRemoval->RepeatPurification OverLabeling->OptimizeLabeling

Caption: Troubleshooting logic for high background fluorescence.

References

Technical Support Center: Preventing AF 568 Conjugate Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve issues related to Alexa Fluor 568 (AF 568) conjugate aggregation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of AF 568 conjugate aggregation?

Aggregation of AF 568-conjugated molecules, particularly antibodies, is a common issue that can arise from several factors:

  • Increased Hydrophobicity: The AF 568 dye itself can have hydrophobic properties. When conjugated to a protein, it increases the overall hydrophobicity, which can lead to self-association and aggregation.[1][2]

  • High Degree of Labeling (DOL): A high molar ratio of dye to protein can create multiple hydrophobic patches on the surface of the conjugate, promoting aggregation.[1]

  • Suboptimal Buffer Conditions: Inappropriate pH or low ionic strength in the buffer can reduce the electrostatic repulsion between conjugate molecules, leading to aggregation.[1][2]

  • Harsh Reaction Conditions: High temperatures or extreme pH during the conjugation and purification process can denature the protein, exposing hydrophobic cores and causing irreversible aggregation.[1]

  • Presence of Organic Solvents: The use of organic solvents like DMSO to dissolve the dye can sometimes induce protein aggregation, even at low concentrations.[3]

  • Interfering Substances: Additives in the initial antibody solution, such as BSA, glycine, or sodium azide, can interfere with the conjugation reaction and potentially contribute to aggregation.[1]

  • Improper Storage: Repeated freeze-thaw cycles and storage in suboptimal buffer conditions can lead to the formation of aggregates over time.[4]

Q2: How does the Degree of Labeling (DOL) affect aggregation?

The Degree of Labeling (DOL), or the number of dye molecules per antibody, is a critical factor. While a higher DOL can increase signal intensity, it also significantly increases the hydrophobicity of the conjugate, which is a primary driver of aggregation.[1] An optimal DOL balances fluorescence intensity with the stability and solubility of the conjugate. For many applications, a DOL of 2-4 is considered a good starting point.[1]

Q3: What are the best storage conditions for AF 568 conjugates to minimize aggregation?

Proper storage is crucial for maintaining the quality of your AF 568 conjugate.

  • Short-term Storage: For immediate use or short-term storage (up to 18 months), keep the conjugate at 4°C in a dark container.[5]

  • Long-term Storage: For longer periods, store the conjugate at -20°C.[5] It is highly recommended to add a cryoprotectant, such as 50% glycerol (B35011), to prevent damage from freezing.[4][5]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can cause aggregation, aliquot the conjugate into single-use volumes.[4]

  • Protection from Light: AF 568 is a fluorescent dye and is susceptible to photobleaching. Always store conjugates in light-protected tubes or vials.[4][5][6]

Q4: Can I use additives in my buffer to prevent aggregation?

Yes, certain additives can help stabilize the conjugate and prevent aggregation:

  • Stabilizing Osmolytes: Sugars like sucrose (B13894) or polyols like glycerol can act as stabilizing agents.[7]

  • Non-denaturing Detergents: Low concentrations of non-ionic or zwitterionic detergents (e.g., 0.05% Tween-20 or 0.1% CHAPS) can help solubilize hydrophobic patches and prevent self-association.[7]

  • Amino Acids: Arginine has been shown to suppress protein aggregation.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Issue 1: Visible Precipitate or Cloudiness in the Conjugate Solution
Potential Cause Recommended Solution
High Degree of Labeling (DOL) Optimize the conjugation reaction by reducing the molar excess of the AF 568 NHS ester.[1]
Suboptimal Buffer (pH/Ionic Strength) Perform a buffer exchange into a buffer with optimal pH (typically 7.2-7.4 for antibodies) and ionic strength (e.g., PBS). Alexa Fluor dyes are stable over a pH range of 4-10.[1][6]
Protein Denaturation Ensure conjugation and purification steps are performed at recommended temperatures (usually room temperature or 4°C) and avoid harsh pH conditions.[1]
Improper Storage Centrifuge the solution to pellet the aggregate and transfer the supernatant to a new tube. For future prevention, aliquot and store at recommended temperatures with a cryoprotectant if freezing.[4][5]
Issue 2: High Background Staining in Imaging Experiments

High background can be a result of non-specific binding of the conjugate, which can be exacerbated by small aggregates.

Potential Cause Recommended Solution
Presence of Small Aggregates Before use, centrifuge the conjugate solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any small aggregates. Use the supernatant for your experiment.
Non-specific Binding due to Charge AF 568 is a negatively charged dye, which can lead to electrostatic binding to positively charged areas in tissues.[8][9] Use a specialized blocking buffer or signal enhancer to block these charges before applying the conjugate.[9]
Conjugate Concentration Too High Perform a titration of your AF 568 conjugate to determine the optimal concentration that gives a high signal-to-noise ratio.[8]
Inadequate Washing Increase the number and duration of wash steps after incubation with the conjugate to remove unbound antibodies.[8]
Issue 3: Low Signal Intensity
Potential Cause Recommended Solution
Aggregation Leading to Quenching Fluorescence can be quenched when dye molecules are in close proximity within an aggregate.[10] Follow the steps to remove aggregates (centrifugation, chromatography).
Low Degree of Labeling (DOL) If you have optimized for low DOL to prevent aggregation, you may need to increase the incubation time or use a signal amplification method.
Photobleaching Minimize exposure of the conjugate and stained samples to light.[6] Use an antifade mounting medium for microscopy.[11]

Experimental Protocols

Protocol 1: Removal of Aggregates Using Spin Filtration

This protocol is suitable for removing larger aggregates from a small volume of conjugate solution before use.

Materials:

  • AF 568 conjugate solution

  • Spin filter with a high molecular weight cut-off (e.g., 100 kDa)

  • Appropriate buffer (e.g., PBS, pH 7.4)

  • Microcentrifuge

Procedure:

  • Pre-rinse the spin filter by adding your buffer, centrifuging according to the manufacturer's instructions, and discarding the flow-through. This helps remove any preservatives or residual glycerol.

  • Add your AF 568 conjugate solution to the spin filter.

  • Centrifuge at the recommended speed and time to pass the monomeric conjugate through the filter while retaining the larger aggregates.

  • Collect the flow-through, which contains the purified, aggregate-free conjugate.

  • Measure the concentration of the purified conjugate.

Protocol 2: General Guideline for Antibody Conjugation to this compound

This protocol provides a general framework. Always refer to the specific instructions provided with your conjugation kit.

Materials:

  • Purified antibody in an amine-free buffer (e.g., PBS) at 1-2 mg/mL.

  • This compound, dissolved in anhydrous DMSO.[12][13][14]

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.5).[15]

  • Purification column (e.g., desalting or size-exclusion chromatography).[15]

Procedure:

  • Buffer Exchange: Ensure your antibody is in the correct reaction buffer. If not, perform a buffer exchange using a spin column.[1]

  • Prepare Dye: Dissolve the this compound in DMSO immediately before use.[12]

  • Reaction: Add the desired molar excess of the reactive dye to the antibody solution. A common starting point is a 5-10 fold molar excess.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.[15]

  • Quenching: Add the quenching solution to stop the reaction by consuming any unreacted NHS ester.[15]

  • Purification: Purify the conjugate from unreacted dye and any small molecules using a desalting or size-exclusion column.[15] Collect the fractions containing the labeled antibody.

  • Characterization: Determine the protein concentration and the Degree of Labeling (DOL) by measuring the absorbance at 280 nm and ~579 nm (the absorbance maximum for AF 568).[16]

Visualizations

Workflow for Preventing and Troubleshooting Aggregation

G cluster_0 Conjugation Step cluster_1 Storage & Handling cluster_2 Troubleshooting A Start: Purified Antibody C Use Amine-Free Buffer (e.g., PBS, pH 7.2-8.3) A->C B Optimize Molar Ratio (AF 568 : Antibody) D Gentle Reaction Conditions (Room Temp, 1-2h) B->D C->B E Purify Conjugate (Size Exclusion / Desalting) D->E F Store at 4°C (short-term) or -20°C w/ Glycerol (long-term) E->F I Issue: Aggregation Detected (Precipitate / High Background) E->I G Aliquot to Avoid Freeze-Thaw Cycles F->G H Protect from Light F->H J Centrifuge before use (>10,000 x g, 10 min) I->J Quick Fix K Size Exclusion Chromatography I->K Purification L Optimize Staining Protocol (Titration, Blocking) I->L Application G cluster_0 Chemical & Physical Factors cluster_1 Handling & Storage A AF 568 Conjugate Aggregation B Increased Hydrophobicity B->A C High Degree of Labeling (DOL) C->A D Suboptimal Buffer (pH, Ionic Strength) D->A E Harsh Conditions (Temp, pH) E->A F Freeze-Thaw Cycles F->A G Presence of Organic Solvents G->A H Improper Storage Temp H->A

References

Technical Support Center: Optimizing AF 568 NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your Alexa Fluor™ 568 NHS ester labeling reactions. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals achieve optimal conjugation results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during the labeling process with AF 568 NHS ester.

Q1: Why is my labeling efficiency low?

A1: Low labeling efficiency is a common issue that can be attributed to several factors:

  • Incorrect pH: The reaction between the NHS ester and primary amines is highly pH-dependent. The optimal pH range is typically 8.3-8.5.[1][2] At a lower pH, the primary amines on the protein are protonated and less available for reaction.[1][2] At a higher pH, the NHS ester is prone to rapid hydrolysis, which inactivates it.[1][2][3]

  • Hydrolysis of the NHS Ester: NHS esters are moisture-sensitive and can be inactivated by hydrolysis.[4][5] It is crucial to use anhydrous (water-free) solvents like DMSO or DMF to reconstitute the dye and to prepare the stock solution immediately before use.[4] Avoid storing the dye in aqueous solutions.[4]

  • Presence of Primary Amines in the Buffer: Buffers containing primary amines, such as Tris, will compete with your target molecule for the NHS ester, leading to reduced labeling efficiency.[3][6] Use amine-free buffers like phosphate-buffered saline (PBS), sodium bicarbonate, or borate (B1201080) buffer.[3]

  • Low Protein Concentration: For optimal results, the protein concentration should be at least 2 mg/mL.[7][8][9] Low protein concentrations can lead to a less efficient reaction.[]

  • Suboptimal Molar Ratio: The ratio of dye to protein is critical. A molar excess of the dye is needed, but an excessive amount can lead to over-labeling and potential protein precipitation. A common starting point is a 10- to 20-fold molar excess of the NHS ester to the antibody.[5]

Q2: How can I prevent the hydrolysis of my this compound?

A2: To minimize hydrolysis and maintain the reactivity of your this compound, follow these guidelines:

  • Proper Storage: Store the lyophilized NHS ester at -20°C, protected from light and moisture.[7]

  • Use Anhydrous Solvents: Dissolve the NHS ester in high-quality, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use.[4][9] Ensure the DMF is amine-free.[2]

  • Prepare Fresh Solutions: Do not prepare aqueous stock solutions of the NHS ester for storage.[4] A stock solution in anhydrous DMSO or DMF can be stored at -20°C for a limited time (1-2 months).[2][4]

  • Control Reaction pH: Perform the labeling reaction within the optimal pH range of 8.3-8.5 to balance the reaction rate and hydrolysis.[1][2] The half-life of an NHS ester decreases significantly as the pH increases.[3]

Q3: What should I do if my protein precipitates during the labeling reaction?

A3: Protein precipitation can occur due to over-labeling or the addition of an excessive volume of organic solvent from the dye stock solution.

  • Optimize Molar Ratio: Reduce the molar excess of the this compound in the reaction.

  • Limit Organic Solvent: The volume of the organic solvent used to dissolve the dye should not exceed 10% of the total reaction volume.[4]

  • Protein Concentration: Ensure your protein concentration is appropriate. While a higher concentration can improve labeling efficiency, very high concentrations might also increase the risk of aggregation.

Q4: How do I stop (quench) the labeling reaction?

A4: To stop the reaction and consume any unreacted NHS ester, add a quenching agent that contains a primary amine.[4][11]

  • Common Quenching Agents: Tris, glycine (B1666218), or ethanolamine (B43304) are commonly used.[11][12]

  • Procedure: Add the quenching agent to a final concentration of 20-100 mM and incubate for 15-30 minutes at room temperature.[4][11]

Q5: How do I remove unreacted dye after the labeling reaction?

A5: It is crucial to remove the free, unreacted dye from the labeled protein. Common methods include:

  • Gel Filtration/Desalting Columns: This is a widely used method to separate the larger labeled protein from the smaller, unreacted dye molecules.[4]

  • Dialysis: Dialysis can also be effective for removing small molecules from the protein solution.

Quantitative Data Summary

The efficiency of the this compound reaction is dependent on several key parameters. The table below summarizes the recommended conditions for a successful labeling reaction.

ParameterRecommended Range/ValueNotes
pH 8.3 - 8.5The reaction is highly pH-dependent. Lower pH reduces reactivity, while higher pH increases hydrolysis.[1][2][3]
Temperature Room Temperature or 4°CReactions are typically run for 1-4 hours at room temperature or overnight at 4°C.[3]
Reaction Time 1 - 4 hours (RT) or overnight (4°C)The optimal time can vary depending on the reactivity of the protein.[3]
Molar Excess of Dye 10 - 20 foldThis is a common starting point and may need to be optimized for your specific protein.[5]
Protein Concentration > 2 mg/mLHigher concentrations generally lead to better labeling efficiency.[7][8][9]
Quenching Agent Conc. 20 - 100 mMTris or glycine are commonly used.[4]
Quenching Time 15 - 30 minutesAt room temperature.[4][11]

Experimental Protocols

This section provides a detailed methodology for a typical this compound labeling reaction.

Materials:

  • This compound

  • Protein or other amine-containing molecule to be labeled

  • Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., desalting column)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.[7]

    • If the protein is in a buffer containing primary amines (like Tris), it must be dialyzed against an amine-free buffer before labeling.[5]

  • Prepare the this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of approximately 10 mM.[4]

  • Perform the Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired molar excess.

    • While gently vortexing the protein solution, add the calculated volume of the this compound stock solution.

    • Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.[7][9]

  • Quench the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.[4]

    • Incubate for an additional 15-30 minutes at room temperature.[4]

  • Purify the Conjugate:

    • Separate the labeled protein from the unreacted dye and quenching agent using a desalting or gel filtration column according to the manufacturer's instructions.

Visualizations

The following diagrams illustrate the key processes involved in the this compound reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction prep_protein Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) reaction Labeling Reaction (1-4h at RT or overnight at 4°C) prep_protein->reaction prep_dye Prepare this compound (Anhydrous DMSO/DMF) prep_dye->reaction quench Quench Reaction (Tris or Glycine) reaction->quench purify Purify Conjugate (Desalting Column) quench->purify troubleshooting_logic start Low Labeling Efficiency? ph_check Is pH 8.3-8.5? start->ph_check buffer_check Is buffer amine-free? ph_check->buffer_check Yes adjust_ph Adjust pH to 8.3-8.5 ph_check->adjust_ph No dye_check Was dye fresh in anhydrous solvent? buffer_check->dye_check Yes change_buffer Use amine-free buffer (PBS, Bicarbonate) buffer_check->change_buffer No ratio_check Is molar ratio optimal? dye_check->ratio_check Yes prepare_fresh_dye Prepare fresh dye in anhydrous DMSO/DMF dye_check->prepare_fresh_dye No optimize_ratio Optimize dye:protein ratio ratio_check->optimize_ratio No success Improved Efficiency ratio_check->success Yes adjust_ph->success change_buffer->success prepare_fresh_dye->success optimize_ratio->success

References

Technical Support Center: Reducing Photobleaching of Alexa Fluor 568

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of Alexa Fluor 568 (AF 568) during fluorescence microscopy experiments.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during imaging experiments with Alexa Fluor 568.

Q1: My Alexa Fluor 568 signal is fading very quickly during image acquisition. What is happening and how can I fix it?

A1: Rapid signal loss is a classic sign of photobleaching, which is the irreversible photochemical destruction of a fluorophore upon exposure to light.[1][2] The rate of photobleaching is influenced by the intensity of the excitation light and the duration of exposure.[1]

To resolve this, you can:

  • Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides a sufficient signal-to-noise ratio.[1] Neutral density filters can be used to decrease illumination intensity.[1][2]

  • Minimize Exposure Time: Shorten the image acquisition time. For time-lapse experiments, increase the interval between successive images.[1]

  • Use an Antifade Mounting Medium: These reagents scavenge reactive oxygen species that contribute to photobleaching.[3][4] See the data table below for a comparison of common antifade reagents.

Q2: I am using an antifade reagent, but my signal is still weak or fading. What else can I do?

A2: If you are still experiencing issues, consider the following:

  • Optimize Your Imaging Protocol: Ensure your microscope settings are optimal. This includes using the correct excitation and emission filters for AF 568 (Excitation/Emission maxima: ~578/603 nm), and appropriate objective numerical aperture (NA).

  • Check Antibody Concentrations: Insufficient primary or secondary antibody concentrations can lead to a weak initial signal that appears to fade quickly. Titrate your antibodies to find the optimal concentration.

  • Sample Preparation: Ensure proper fixation and permeabilization of your sample to allow for efficient antibody binding. Inadequate preparation can result in a weak and patchy signal.

  • Choice of Antifade Reagent: Not all antifade reagents are equally effective for all fluorophores. ProLong Gold and ProLong Diamond are often recommended for Alexa Fluor dyes.[5][6]

Q3: How can I distinguish between photobleaching and a genuine biological event that causes signal loss?

A3: To differentiate between photobleaching and a biological process, you can perform a control experiment. Image a fixed, stained sample under the same continuous illumination conditions you use for your live-cell experiment. If the signal diminishes over time in the fixed sample, it is indicative of photobleaching.

Q4: Can the choice of imaging system affect the rate of photobleaching?

A4: Yes. Different microscopy systems can have a significant impact on photobleaching. For instance, confocal microscopes, particularly spinning disk systems, can reduce out-of-focus light and minimize photobleaching compared to widefield epifluorescence microscopes. Optimizing the settings on your specific system is crucial.

Data Presentation: Antifade Reagent Performance

The selection of an appropriate antifade mounting medium is critical for preserving the fluorescence signal of Alexa Fluor 568. The table below summarizes the resistance to photobleaching for various dyes when mounted in different commercially available antifade reagents. The data represents the percentage of initial fluorescence intensity remaining after repeated scans.

FluorophoreProLong® DiamondProLong® GoldSlowFade® DiamondSlowFade® Gold
Alexa Fluor® 568 94% 80% 90% 71%
Alexa Fluor® 48899%97%99%98%
Alexa Fluor® 59499%94%99%96%
Alexa Fluor® 64795%90%93%98%
Cy®387%72%83%79%

Data adapted from Thermo Fisher Scientific product literature.[5] The values were obtained by scanning HeLa or U2OS cells stained with the respective fluorophores 15 times with a 1.58 µs dwell time per pixel on a confocal microscope.

Experimental Protocols

Protocol 1: Immunofluorescence Staining of Cultured Cells with Alexa Fluor 568

This protocol provides a step-by-step guide for staining adherent cells cultured on coverslips.

Materials:

  • Cells grown on sterile glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking Buffer (e.g., 1% BSA, 5% normal goat serum in PBS)

  • Primary Antibody

  • Alexa Fluor 568-conjugated Secondary Antibody

  • Antifade Mounting Medium (e.g., ProLong Gold)

  • Microscope slides

Procedure:

  • Fixation:

    • Wash cells briefly with PBS.

    • Fix cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in Blocking Buffer.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the Alexa Fluor 568-conjugated secondary antibody in Blocking Buffer. Protect from light from this point onwards.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.

    • Wash three times with PBS for 5 minutes each.

  • Mounting:

    • Briefly rinse the coverslip in deionized water to remove salt crystals.

    • Remove excess water by gently touching the edge of the coverslip to a kimwipe.

    • Place a drop of antifade mounting medium onto a clean microscope slide.

    • Carefully invert the coverslip (cell-side down) onto the drop of mounting medium, avoiding air bubbles.

    • Allow the mounting medium to cure according to the manufacturer's instructions (e.g., 24 hours at room temperature in the dark for ProLong Gold).[5]

    • Seal the edges of the coverslip with nail polish for long-term storage.

Protocol 2: Optimizing Imaging Parameters to Reduce Photobleaching

This protocol outlines a general workflow for setting up your microscope to minimize photobleaching of Alexa Fluor 568.

Procedure:

  • Find your Region of Interest (ROI):

    • Use a low magnification objective (e.g., 10x or 20x) and transmitted light (e.g., DIC or phase contrast) to locate the area of your sample you wish to image. This minimizes unnecessary exposure of your fluorescently labeled regions to excitation light.

  • Initial Fluorescence Check:

    • Switch to the appropriate filter set for Alexa Fluor 568.

    • Start with the lowest possible excitation light intensity.

    • Briefly check for a fluorescent signal to confirm staining.

  • Optimize Exposure Time/Gain:

    • Set the excitation intensity to a low level.

    • Adjust the camera exposure time or detector gain to achieve a signal that is clearly distinguishable from the background without saturating the detector. Aim for a good signal-to-noise ratio.

  • Minimize Illumination During Setup:

    • Use features on your microscope software that blank the laser or shutter the lamp when not actively acquiring an image.

  • Acquisition Settings for Time-Lapse Imaging:

    • Use the lowest possible excitation intensity and the shortest exposure time that provides an acceptable signal.

    • Increase the time interval between acquisitions as much as your experimental design allows.

  • Z-Stack Acquisition:

    • If acquiring a Z-stack, use the minimum number of slices required to capture the structure of interest.

    • Consider using a larger step size if high axial resolution is not critical.

Visualizations

Photobleaching_Mitigation cluster_Photobleaching Photobleaching Pathway cluster_Mitigation Mitigation Strategies Excitation Excitation Light GroundState AF 568 (Ground State) Excitation->GroundState Absorption ExcitedState AF 568 (Excited Singlet State) GroundState->ExcitedState TripletState AF 568 (Excited Triplet State) ExcitedState->TripletState Intersystem Crossing Fluorescence Fluorescence Emission ExcitedState->Fluorescence ROS Reactive Oxygen Species (ROS) TripletState->ROS Energy Transfer to O2 Bleached Bleached AF 568 (Non-fluorescent) TripletState->Bleached ROS->TripletState Reaction ReduceIntensity Reduce Light Intensity ReduceIntensity->Excitation Reduces photons ReduceTime Minimize Exposure Time ReduceTime->Excitation Limits photon exposure Antifade Use Antifade Reagents Antifade->ROS Scavenges OptimizeSettings Optimize Imaging Parameters OptimizeSettings->Excitation Efficient light delivery

Caption: Workflow of AF 568 photobleaching and mitigation strategies.

Troubleshooting_Workflow Start Start: Rapid Signal Fading CheckIntensity Is Excitation Intensity Minimized? Start->CheckIntensity CheckTime Is Exposure Time Minimized? CheckIntensity->CheckTime Yes ReduceIntensity Action: Reduce Laser/Lamp Power, Use ND Filters CheckIntensity->ReduceIntensity No CheckAntifade Are You Using an Effective Antifade? CheckTime->CheckAntifade Yes ReduceTime Action: Shorten Acquisition Time, Increase Time Intervals CheckTime->ReduceTime No CheckProtocol Is Staining Protocol Optimized? CheckAntifade->CheckProtocol Yes SelectAntifade Action: Use ProLong Gold/Diamond, Ensure Proper Mounting CheckAntifade->SelectAntifade No Solution Problem Resolved CheckProtocol->Solution Yes OptimizeProtocol Action: Titrate Antibodies, Check Fixation/Perm. CheckProtocol->OptimizeProtocol No ReduceIntensity->CheckTime ReduceTime->CheckAntifade SelectAntifade->CheckProtocol OptimizeProtocol->Solution

Caption: Troubleshooting workflow for rapid AF 568 signal fading.

References

Technical Support Center: Troubleshooting High Background Fluorescence with AF568 Staining

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for immunofluorescence staining. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to high background fluorescence when using Alexa Fluor 568 (AF568) and other similar fluorophores.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high background fluorescence in immunofluorescence?

High background fluorescence can obscure specific signals, making data interpretation difficult. The most common causes include:

  • Antibody Concentration: Using too high a concentration of either the primary or secondary antibody can lead to non-specific binding.[1][2][3][4]

  • Insufficient Blocking: Inadequate blocking of non-specific binding sites is a frequent cause of high background.[1][2][3] This can be due to using an inappropriate blocking agent or an insufficient incubation time.[2][3]

  • Problems with the Secondary Antibody: The secondary antibody may be binding non-specifically to the sample.[1][5] This can be tested by running a control experiment where the primary antibody is omitted.[3]

  • Inadequate Washing: Insufficient washing between antibody incubation steps can leave unbound antibodies behind, contributing to background noise.[1][5]

  • Autofluorescence: Some tissues and cells naturally fluoresce, a phenomenon known as autofluorescence.[3][6] This is particularly prominent at shorter wavelengths (blue-green spectrum) but can also affect the red channel.[7]

  • Over-fixation: Excessive fixation can alter tissue and antigen morphology, leading to increased non-specific antibody binding.[2]

  • Sample Drying: Allowing the tissue sections to dry out at any stage of the staining process can cause high non-specific background.[2][8]

Q2: How can I determine if the high background is due to the primary antibody, secondary antibody, or autofluorescence?

To pinpoint the source of the high background, it is essential to run proper controls.

  • Secondary Antibody Control (No Primary): Perform the entire staining protocol but omit the primary antibody. If you still observe high background, the secondary antibody is likely binding non-specifically.[3]

  • Autofluorescence Control (Unstained Sample): Prepare a sample as you normally would but do not add any primary or secondary antibodies.[6][7] Observe this unstained sample under the microscope using the same filter sets as your experimental samples. Any fluorescence detected is due to autofluorescence.[6][7]

  • Isotype Control: Use an isotype control antibody, which is an antibody of the same immunoglobulin class and from the same species as your primary antibody but is not specific to your target antigen. This helps to determine if the observed staining is due to non-specific binding of the primary antibody to Fc receptors on the cells.

dot graph "Control_Experiments_Workflow" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_0" { label = "Experimental Observation"; style = "rounded"; color = "#4285F4"; "High_Background" [label="High Background\nObserved", fillcolor="#F1F3F4"]; }

subgraph "cluster_1" { label = "Troubleshooting Controls"; style = "rounded"; color = "#34A853"; "Secondary_Control" [label="Secondary Antibody Only\n(No Primary)", fillcolor="#FFFFFF"]; "Autofluorescence_Control" [label="Unstained Sample", fillcolor="#FFFFFF"]; "Isotype_Control" [label="Isotype Control Antibody", fillcolor="#FFFFFF"]; }

subgraph "cluster_2" { label = "Potential Causes"; style = "rounded"; color = "#EA4335"; "Secondary_Issue" [label="Non-specific Secondary\nAntibody Binding", fillcolor="#F1F3F4"]; "Autofluorescence_Issue" [label="Sample Autofluorescence", fillcolor="#F1F3F4"]; "Primary_Issue" [label="Non-specific Primary\nAntibody Binding", fillcolor="#F1F3F4"]; }

"High_Background" -> {"Secondary_Control", "Autofluorescence_Control", "Isotype_Control"} [arrowhead=vee, color="#4285F4"]; "Secondary_Control" -> "Secondary_Issue" [label="Fluorescence\nObserved", arrowhead=vee, color="#34A853"]; "Autofluorescence_Control" -> "Autofluorescence_Issue" [label="Fluorescence\nObserved", arrowhead=vee, color="#34A853"]; "Isotype_Control" -> "Primary_Issue" [label="Fluorescence\nObserved", arrowhead=vee, color="#34A853"]; } caption: "Workflow for identifying the source of high background fluorescence."

Q3: What are the best blocking buffers to use for immunofluorescence?

The choice of blocking buffer is critical for reducing non-specific binding.

  • Normal Serum: A common and effective blocking agent is 5-10% normal serum from the same species in which the secondary antibody was raised.[5][9] For example, if you are using a goat anti-mouse secondary antibody, you should use normal goat serum for blocking.

  • Bovine Serum Albumin (BSA): BSA at a concentration of 1-5% in PBS is another widely used blocking agent.[10] It is important to use high-quality, IgG-free BSA to avoid cross-reactivity with secondary antibodies.[11]

  • Non-fat Dry Milk: While sometimes used, non-fat dry milk is generally not recommended for immunofluorescence, especially when detecting phosphorylated proteins, as it contains phosphoproteins that can increase background.

  • Commercial Blocking Buffers: Several commercial blocking buffers are available that are specifically formulated to reduce background in immunofluorescence.

Blocking AgentTypical ConcentrationNotes
Normal Serum5-10%From the same species as the secondary antibody host.[5][9]
Bovine Serum Albumin (BSA)1-5%Use high-purity, IgG-free BSA.[10][11]
Fish GelatinVariesCan be an alternative to mammalian-based blockers.
Commercial BuffersPer manufacturerOptimized for specific applications.

Troubleshooting Guides

Issue 1: High background due to antibody concentration

Problem: The concentration of the primary or secondary antibody is too high, leading to excessive non-specific binding.[1][2][3]

Solution:

  • Titrate the Primary Antibody: Perform a dilution series of your primary antibody to determine the optimal concentration that provides a strong specific signal with low background.

  • Titrate the Secondary Antibody: Similarly, optimize the concentration of your secondary antibody. A higher dilution can often reduce background without significantly compromising the signal.[12]

  • Reduce Incubation Time/Temperature: Shortening the incubation time or performing the incubation at a lower temperature (e.g., 4°C overnight) can help decrease non-specific binding.[13][14]

Protocol: Antibody Titration
  • Prepare a series of dilutions for your primary antibody (e.g., 1:100, 1:250, 1:500, 1:1000).

  • Prepare your samples (cells or tissue sections) as you normally would, up to the primary antibody incubation step.

  • Apply each dilution of the primary antibody to a separate sample. Include a negative control with no primary antibody.

  • Incubate according to your standard protocol.

  • Wash the samples thoroughly.

  • Apply the secondary antibody at its usual concentration to all samples.

  • Proceed with the remaining steps of your protocol.

  • Image all samples using the exact same microscope settings.

  • Compare the images to identify the dilution that gives the best signal-to-noise ratio.

  • Once the primary antibody concentration is optimized, you can perform a similar titration for the secondary antibody.

Issue 2: High background due to insufficient blocking

Problem: Non-specific sites on the tissue or cells are not adequately blocked, allowing antibodies to bind randomly.[1][3]

Solution:

  • Increase Blocking Time: Extend the blocking incubation period, for example, to 1 hour at room temperature.[14]

  • Change Blocking Agent: If you are using BSA, try switching to normal serum from the host species of the secondary antibody, or vice versa.[3]

  • Include Detergent: Adding a small amount of a non-ionic detergent like Triton X-100 (0.1-0.25%) to your blocking and wash buffers can help reduce non-specific hydrophobic interactions.[12]

  • Use Fc Receptor Block: If you suspect binding to Fc receptors, especially in immune tissues, use an Fc receptor blocking reagent before applying your primary antibody.[15]

Protocol: Optimized Blocking
  • After fixation and permeabilization, wash the samples with PBS.

  • Prepare your blocking buffer. A common starting point is 5% normal goat serum (if using a goat-raised secondary) and 0.1% Triton X-100 in PBS.

  • Apply the blocking buffer to your samples, ensuring they are completely covered.

  • Incubate for at least 1 hour at room temperature in a humidified chamber to prevent drying.[8]

  • Proceed with the primary antibody incubation without washing off the blocking buffer (or with a very brief rinse, depending on the protocol).

dot graph "Troubleshooting_High_Background" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Start" [label="High Background with\nAF568 Staining", shape=ellipse, fillcolor="#FBBC05"]; "Check_Controls" [label="Run Controls:\n- Secondary Only\n- Unstained Sample", fillcolor="#F1F3F4"]; "Source_Identified" [label="Identify Source", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Optimize_Antibody" [label="Optimize Antibody\nConcentration", fillcolor="#FFFFFF"]; "Improve_Blocking" [label="Improve Blocking\nProtocol", fillcolor="#FFFFFF"]; "Address_Autofluorescence" [label="Address\nAutofluorescence", fillcolor="#FFFFFF"]; "Enhance_Washing" [label="Enhance Washing\nSteps", fillcolor="#FFFFFF"];

"Titrate_Primary" [label="Titrate Primary Ab", shape=parallelogram, fillcolor="#E8F0FE"]; "Titrate_Secondary" [label="Titrate Secondary Ab", shape=parallelogram, fillcolor="#E8F0FE"]; "Change_Blocker" [label="Change Blocking Agent\n(e.g., Serum, BSA)", shape=parallelogram, fillcolor="#E8F0FE"]; "Increase_Block_Time" [label="Increase Blocking Time", shape=parallelogram, fillcolor="#E8F0FE"]; "Use_Quenching" [label="Use Autofluorescence\nQuenching Reagent", shape=parallelogram, fillcolor="#E8F0FE"]; "Change_Fluorophore" [label="Switch to Far-Red\nFluorophore", shape=parallelogram, fillcolor="#E8F0FE"]; "Increase_Wash_Time" [label="Increase Wash Duration/\nNumber of Washes", shape=parallelogram, fillcolor="#E8F0FE"];

"Start" -> "Check_Controls"; "Check_Controls" -> "Source_Identified";

"Source_Identified" -> "Optimize_Antibody" [label=" Antibody\nIssue "]; "Source_Identified" -> "Improve_Blocking" [label=" Blocking\nIssue "]; "Source_Identified" -> "Address_Autofluorescence" [label=" Autofluorescence "]; "Source_Identified" -> "Enhance_Washing" [label=" General\nBackground "];

"Optimize_Antibody" -> {"Titrate_Primary", "Titrate_Secondary"}; "Improve_Blocking" -> {"Change_Blocker", "Increase_Block_Time"}; "Address_Autofluorescence" -> {"Use_Quenching", "Change_Fluorophore"}; "Enhance_Washing" -> "Increase_Wash_Time"; } caption: "A logical flowchart for troubleshooting high background staining."

Issue 3: High background due to autofluorescence

Problem: The biological sample itself is emitting fluorescence, which is being detected in the AF568 channel. This is common in tissues containing collagen, elastin, or lipofuscin.[16] Aldehyde fixatives can also induce autofluorescence.[6][16]

Solution:

  • Use an Autofluorescence Quenching Kit: Several commercial reagents are available that can significantly reduce autofluorescence.[16]

  • Spectral Unmixing: If your imaging system supports it, you can use spectral imaging and linear unmixing to separate the specific AF568 signal from the broad-spectrum autofluorescence.

  • Change Fluorophore: Since autofluorescence is often more pronounced in the shorter wavelength regions (green), moving to fluorophores in the far-red or near-infrared spectrum can help.[7][16]

  • Optimize Fixation: Reduce fixation time or try a different fixative, such as ice-cold methanol, which may induce less autofluorescence than aldehydes.[6]

  • Sodium Borohydride (B1222165) Treatment: For aldehyde-fixed samples, treatment with sodium borohydride can help reduce Schiff bases that contribute to autofluorescence.[6]

Protocol: Sodium Borohydride Quenching
  • Perform fixation and permeabilization as usual.

  • Prepare a fresh solution of 0.1% sodium borohydride in PBS. Caution: Sodium borohydride is a reactive chemical; handle with care according to safety data sheets.

  • Incubate the samples in the sodium borohydride solution for 10-15 minutes at room temperature.

  • Wash the samples thoroughly with PBS (3 x 5 minutes).

  • Proceed with your blocking and antibody incubation steps.

References

impact of buffer choice on AF 568 labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Alexa Fluor™ 568 (AF568) labeling. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their labeling experiments and troubleshooting common issues.

Troubleshooting Guide

This guide addresses specific problems that may arise during AF568 labeling procedures.

ProblemPossible CauseRecommended Solution
Low Labeling Efficiency (Under-labeling) Buffer contains primary amines: Buffers such as Tris or glycine (B1666218) will compete with the target protein for reaction with the AF568 NHS ester, reducing labeling efficiency.[1]Ensure your protein is in an amine-free buffer like PBS, sodium bicarbonate, or borate (B1201080) buffer. If necessary, perform dialysis or buffer exchange before labeling.[1]
Incorrect buffer pH: The reaction of NHS esters with primary amines is highly pH-dependent. The optimal pH range is typically 8.3-8.5.[2] At lower pH values, the primary amines are protonated and less reactive.Use a buffer with a pH between 8.0 and 8.5, such as 0.1-0.2 M sodium bicarbonate buffer at pH 8.3.[3]
Low protein concentration: Protein concentrations below 2 mg/mL can lead to inefficient labeling.[1]For optimal results, concentrate your protein to at least 2 mg/mL.[3]
Presence of interfering substances: Ammonium ions or high concentrations of sodium azide (B81097) (>3 mM) can interfere with the labeling reaction.[1][4]Ensure the protein solution is free from these substances by performing buffer exchange.
High Labeling (Over-labeling) Excessive molar ratio of dye to protein: Using too much AF568 NHS ester can lead to protein aggregation, reduced antibody specificity, and fluorescence quenching.[5]Reduce the molar ratio of dye to protein in the reaction. You can achieve this by adding more protein or using less dye.
Prolonged reaction time: Allowing the labeling reaction to proceed for too long can result in over-labeling.Decrease the incubation time of the labeling reaction.
Precipitation of Labeled Protein Over-labeling: Excessive conjugation of the hydrophobic dye can lead to protein aggregation and precipitation.Optimize the degree of labeling by reducing the dye-to-protein ratio.
Poor water solubility of the reactive dye: While AF568 is generally water-soluble, high concentrations of the NHS ester in the reaction mixture can be problematic.Dissolve the AF568 NHS ester in a small amount of anhydrous DMSO or DMF before adding it to the reaction buffer.[3]
Unexpected or No Fluorescence Hydrolysis of NHS ester: The NHS ester is moisture-sensitive and can hydrolyze, rendering it non-reactive.Always use high-quality, anhydrous DMSO or DMF to dissolve the NHS ester and prepare the solution immediately before use.[6]
Incorrect excitation/emission wavelengths: The conjugated AF568 has an excitation maximum around 578 nm and an emission maximum around 602 nm.[3]Use the appropriate filter sets and laser lines for imaging.
Difficulty Purifying the Conjugate Inappropriate purification method: The choice of purification method depends on the size of the protein.For antibodies and larger proteins, use gel filtration columns (e.g., Sephadex G-25). For smaller proteins or peptides, consider dialysis or HPLC.[3]

Frequently Asked Questions (FAQs)

Q1: Which buffer should I choose for my AF568 labeling experiment?

The optimal buffer for AF568 NHS ester labeling is typically a buffer with a pH between 8.0 and 8.5.[7] The most commonly recommended buffers are 0.1-0.2 M sodium bicarbonate, 50 mM borate buffer (pH 8.5), or phosphate-buffered saline (PBS, pH 7.2-7.4).[3][6]

Q2: Can I use PBS for AF568 labeling?

Yes, you can use PBS. However, the labeling reaction is slower at a neutral pH. To compensate for the slower reaction rate, you may need to use a higher molar excess of the dye or increase the incubation time. For pH-sensitive proteins, PBS can be a better choice to maintain their stability.

Q3: Why is Tris buffer not recommended for labeling with NHS esters?

Tris (tris(hydroxymethyl)aminomethane) buffer contains primary amines, which will react with the NHS ester of AF568. This competes with the labeling of your target protein, leading to significantly lower labeling efficiency.[1][6]

Q4: What is the optimal pH for the labeling reaction?

The optimal pH for reacting NHS esters with primary amines is between 8.0 and 8.5.[7] A commonly used pH is 8.3.[3] At this pH, the primary amino groups on the protein are deprotonated and more nucleophilic, leading to an efficient reaction.

Q5: How do I determine the degree of labeling (DOL)?

The DOL, or the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically. You will need to measure the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of AF568 (~578 nm). The DOL can then be calculated using the Beer-Lambert law and the molar extinction coefficients of the protein and the dye.

Q6: What should I do if my protein is in an incompatible buffer?

If your protein is in a buffer containing primary amines (like Tris or glycine), you must perform buffer exchange before starting the labeling reaction. This can be done through dialysis, desalting columns, or spin filtration.[1]

Data Summary

BufferRecommended pHKey Characteristics & Recommendations
Sodium Bicarbonate 8.3 - 9.0Optimal for high efficiency: This is the most frequently recommended buffer for NHS ester conjugations due to its optimal pH range for the reaction with primary amines.[2][3] A concentration of 0.1-0.2 M is typical.
Borate Buffer 8.5Good alternative to bicarbonate: Provides a stable alkaline pH for efficient labeling. A concentration of 50 mM is commonly used.[6]
Phosphate-Buffered Saline (PBS) 7.2 - 7.4Suitable for pH-sensitive proteins: Labeling in PBS is possible but the reaction is significantly slower due to the lower pH. To achieve a comparable DOL to that in bicarbonate buffer, a longer incubation time or a higher molar excess of the dye may be required.

Experimental Protocols

Protocol 1: General AF568 Labeling of Proteins

This protocol is a general guideline for labeling proteins with AF568 NHS ester.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS)

  • Alexa Fluor™ 568 NHS Ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium bicarbonate, pH 8.3

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.2

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is at a concentration of at least 2 mg/mL in an amine-free buffer like PBS.[3]

    • Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to raise the pH to ~8.3.

  • Prepare the Dye Solution:

    • Allow the vial of AF568 NHS ester to warm to room temperature before opening to prevent moisture condensation.

    • Dissolve the AF568 NHS ester in a small amount of high-quality anhydrous DMF or DMSO to a concentration of 10 mg/mL. This solution should be prepared immediately before use.[3]

  • Perform the Labeling Reaction:

    • While gently stirring, add the calculated amount of the dissolved AF568 NHS ester to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 fold molar excess for antibodies is common.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purify the Conjugate:

    • Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • Collect the first colored band that elutes from the column, which is the AF568-labeled protein.

  • Determine the Degree of Labeling (Optional but Recommended):

    • Measure the absorbance of the purified conjugate at 280 nm and 578 nm.

    • Calculate the protein concentration and the DOL.

  • Storage:

    • Store the labeled protein at 4°C, protected from light. For long-term storage, it can be aliquoted and frozen at -20°C.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis protein_prep Prepare Protein (in amine-free buffer, >=2 mg/mL) buffer_exchange Buffer Exchange (if necessary) protein_prep->buffer_exchange if in amine buffer adjust_ph Adjust pH to 8.3 (add Sodium Bicarbonate) protein_prep->adjust_ph buffer_exchange->adjust_ph dye_prep Prepare AF568 NHS Ester (in anhydrous DMSO/DMF) mix Mix Protein and Dye dye_prep->mix adjust_ph->mix incubate Incubate 1h at RT (protected from light) mix->incubate purify Purify Conjugate (Gel Filtration) incubate->purify analyze Determine DOL (Spectrophotometry) purify->analyze store Store Conjugate (4°C or -20°C) analyze->store

Caption: Experimental workflow for labeling proteins with AF568 NHS ester.

chemical_reaction protein Protein-NH₂ (Primary Amine) conjugate Protein-NH-CO-AF568 (Stable Amide Bond) protein->conjugate pH 8.0-8.5 plus1 + af568 AF568-NHS Ester (Succinimidyl Ester) af568->conjugate nhs NHS (N-hydroxysuccinimide) plus2 +

Caption: Reaction of AF568 NHS ester with a primary amine on a protein.

References

Technical Support Center: AF 568 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AF 568 NHS ester bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound conjugation reactions?

The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5.[1][2][3] Within this range, the primary amine groups on proteins (e.g., the ε-amino group of lysine) are sufficiently deprotonated to be nucleophilic and react with the NHS ester.[3] At a lower pH, the amine groups are protonated and thus unreactive.[1][3] Conversely, at a pH above 8.5 to 9.0, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction and can lead to lower yields.[1][3] For many applications, a pH of 8.3-8.5 is considered optimal for efficient conjugation.[1][4]

Q2: Which buffers are compatible with this compound reactions, and which should be avoided?

Recommended Buffers:

  • Phosphate-buffered saline (PBS)

  • Sodium bicarbonate buffer[5][6]

  • Sodium phosphate (B84403) buffer[1]

  • Borate buffer[2]

  • HEPES buffer[2]

Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, should be avoided as they will compete with the target molecule for reaction with the NHS ester.[1][2][7] If your protein of interest is in a buffer containing primary amines, a buffer exchange should be performed before labeling.[7][8]

Q3: What is the hydrolysis rate of this compound, and how can it be minimized?

The hydrolysis of an NHS ester is a competing reaction in aqueous solutions where the ester is cleaved, rendering it inactive for conjugation.[1][2] The rate of hydrolysis is highly dependent on pH and temperature.[1][2]

Factors Influencing Hydrolysis:

  • pH: The rate of hydrolysis increases significantly with a rise in pH.[1]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.[1][2]

  • Time: The longer the NHS ester is in an aqueous solution, the greater the extent of hydrolysis.[1]

To minimize hydrolysis, it is crucial to prepare the this compound solution immediately before use and to control the pH and temperature of the reaction.[2] For long incubation times, performing the reaction at 4°C can help to slow down the rate of hydrolysis.[2]

Quantitative Data: NHS Ester Stability

The stability of NHS esters is often described by their half-life (t½), the time it takes for 50% of the ester to hydrolyze. The following table summarizes the half-life of NHS esters under various conditions. Note that these are general values, and the specific rate for this compound may vary.

pHTemperatureHalf-life
7.00°C4 - 5 hours
8.64°C10 minutes
7.0Room Temperature~1 hour
8.5Room TemperatureMinutes

Data compiled from multiple sources.[2]

Troubleshooting Guide

This guide addresses common issues encountered during bioconjugation with this compound.

IssuePossible CauseRecommended Solution
Low or No Conjugation 1. Hydrolyzed NHS ester: The this compound was exposed to moisture or was in solution for too long before use.[1][9] 2. Interfering substances in the buffer: Presence of primary amines (e.g., Tris, glycine) in the protein solution.[1][7][8] 3. Incorrect pH: The reaction pH was too low, leading to protonated and unreactive amines.[1][3] 4. Low protein concentration: The concentration of the protein is too low for efficient labeling.[6] 5. Impure protein: Impurities in the protein sample are competing for the dye.[7][8]1. Use fresh NHS ester: Always dissolve the this compound in anhydrous DMSO or DMF immediately before use.[2][4] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[1][8] 2. Buffer exchange: If your protein is in a buffer containing interfering substances, perform a buffer exchange into a recommended buffer like PBS or sodium bicarbonate.[7][8] 3. Optimize pH: Ensure the reaction buffer pH is between 7.2 and 8.5, with an optimum of 8.3 for many applications.[1][5][6] 4. Concentrate protein: For optimal results, the protein concentration should be at least 2 mg/mL.[5][6] 5. Use pure protein: It is recommended to use a protein that is >95% pure.[8]
Poor Stability of Conjugate Incorrect storage conditions: The labeled protein is not stored properly, leading to degradation.Store the bioconjugate at 4°C for short-term storage. For long-term storage, it is recommended to store it at -20°C to -80°C to minimize degradation.[7][10] Avoid repeated freeze-thaw cycles.[10]
Lack of Site Specificity Multiple reactive sites: The protein has multiple primary amines (lysine residues) that can react with the NHS ester.To achieve more selective labeling of the N-terminus, you can perform the reaction at a near-neutral pH. This is because the pKa of the terminal amine is lower than that of the lysine (B10760008) epsilon-amino group.[5][6]

Experimental Protocol: Protein Labeling with this compound

This protocol provides a general procedure for conjugating this compound to a protein. Optimization may be required for specific applications.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3[5][6]

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)[2][4]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[1]

  • Desalting column or dialysis equipment for purification[1]

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the Reaction Buffer at a concentration of 2-10 mg/mL.[5][6]

    • If the protein is in a buffer containing amines, perform a buffer exchange into the Reaction Buffer.[7][8]

  • Prepare the this compound Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.[1][8]

    • Immediately before use, dissolve the this compound in anhydrous DMSO to create a stock solution (e.g., 10 mg/mL).[2][4]

  • Perform the Conjugation Reaction:

    • While gently stirring, add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.[2]

    • Incubate the reaction at room temperature for 1 hour or at 4°C for longer periods, protected from light.[2][5][6]

  • Stop the Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[1]

    • Incubate for 15-30 minutes at room temperature.[1]

  • Purify the Conjugate:

    • Separate the labeled protein from the unreacted dye and other reaction components using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).[1][2]

Visualizations

TroubleshootingWorkflow start Low or No Conjugation check_reagents Step 1: Check Reagents start->check_reagents hydrolyzed Is NHS Ester fresh? check_reagents->hydrolyzed check_conditions Step 2: Check Reaction Conditions ph_ok Is pH optimal (7.2-8.5)? check_conditions->ph_ok check_protein Step 3: Check Protein purity_ok Is protein purity >95%? check_protein->purity_ok solution Successful Conjugation buffer_ok Is buffer amine-free? hydrolyzed->buffer_ok Yes use_fresh Action: Use fresh NHS ester hydrolyzed->use_fresh No buffer_ok->check_conditions Yes buffer_exchange Action: Buffer exchange buffer_ok->buffer_exchange No conc_ok Is protein concentration >2mg/mL? ph_ok->conc_ok Yes adjust_ph Action: Adjust pH ph_ok->adjust_ph No conc_ok->check_protein Yes concentrate_protein Action: Concentrate protein conc_ok->concentrate_protein No purity_ok->solution Yes purify_protein Action: Purify protein purity_ok->purify_protein No use_fresh->check_reagents buffer_exchange->check_reagents adjust_ph->check_conditions concentrate_protein->check_conditions purify_protein->check_protein ReactionPathway cluster_main Primary Amine Reaction cluster_competing Competing Hydrolysis Protein Protein-NH2 (Primary Amine) Conjugate Protein-NH-CO-AF 568 (Stable Amide Bond) Protein->Conjugate Aminolysis (Desired Reaction) NHS_Ester AF 568-NHS Ester NHS_Ester->Conjugate H2O H2O (Water) Hydrolyzed_Ester AF 568-COOH (Inactive Carboxylic Acid) H2O->Hydrolyzed_Ester NHS_Ester2 AF 568-NHS Ester NHS_Ester2->Hydrolyzed_Ester Hydrolysis (Side Reaction)

References

troubleshooting poor solubility of AF 568 NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during labeling experiments with AF 568 NHS ester, with a focus on resolving poor solubility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

For preparing stock solutions, it is highly recommended to use anhydrous organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1] Although this compound is water-soluble, dissolving it directly in aqueous buffers is not advised for stock preparation due to the rapid hydrolysis of the reactive NHS ester group, which would render the dye inactive for conjugation.[1][2]

Q2: How should I store this compound?

Proper storage is crucial to maintain the reactivity of the dye.

  • Solid Form: The lyophilized powder should be stored at -20°C to -80°C, kept in a desiccated environment, and protected from light.[1][3] Before opening, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation.[1][4]

  • Stock Solutions: Stock solutions prepared in anhydrous DMSO or DMF should be aliquoted to avoid repeated freeze-thaw cycles and moisture contamination. These can be stored at -20°C for 1-2 months, although immediate use is always preferable.[1][2]

Q3: Why is my this compound not dissolving properly?

If you are experiencing poor solubility, consider the following:

  • Solvent Quality: Ensure you are using high-quality, anhydrous DMSO or DMF. DMSO is hygroscopic and can readily absorb moisture from the air, which can affect solubility and lead to hydrolysis.[1][5]

  • Moisture Contamination: If the vial of solid dye was not warmed to room temperature before opening, condensation may have introduced moisture, leading to hydrolysis and potential solubility issues.

  • Concentration: While high concentrations (e.g., 10 mg/mL) are achievable in anhydrous DMSO[1], attempting to make overly concentrated solutions may lead to solubility limits being exceeded.

Q4: Can I use a buffer containing Tris to dissolve or react with this compound?

No, it is strongly advised to avoid buffers that contain primary amines, such as Tris or glycine (B1666218).[6][7] These primary amines will compete with your target molecule for reaction with the NHS ester, significantly reducing the labeling efficiency.[6] Suitable amine-free buffers include phosphate-buffered saline (PBS), sodium bicarbonate, or HEPES at the appropriate pH.[2][6]

Troubleshooting Guide: Poor Solubility and Labeling Efficiency

This guide provides a systematic approach to troubleshoot issues related to the poor solubility of this compound and associated problems with labeling efficiency.

Problem 1: this compound Precipitates When Added to the Reaction Buffer
Potential Cause Recommended Solution
High Organic Solvent Concentration The final concentration of DMSO or DMF in the reaction mixture should ideally be kept below 10% (v/v).[4] Adding the dye stock solution to the protein solution slowly while gently vortexing can help prevent localized high concentrations of the organic solvent.[4]
Over-labeling Using a large molar excess of the dye can sometimes lead to precipitation, as the addition of multiple hydrophobic dye molecules can alter the protein's solubility.[6] Try reducing the molar excess of the this compound in the reaction.
Protein Instability The protein itself may be unstable under the reaction conditions (e.g., pH, solvent concentration). Consider performing the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.[4]
Problem 2: Low or No Labeling Efficiency After Dissolving the Dye
Potential Cause Recommended Solution
Hydrolyzed/Inactive Dye The NHS ester is moisture-sensitive. Ensure the dye was stored correctly (desiccated, -20°C) and allowed to warm to room temperature before opening.[4] Prepare the stock solution in anhydrous DMSO or DMF immediately before use.[8][9] Aqueous solutions of the NHS ester are not stable and must be used right away.[1]
Suboptimal pH of Reaction Buffer The reaction between the NHS ester and primary amines is highly pH-dependent. The optimal pH range is typically 8.3-8.5.[2][4] Verify the pH of your reaction buffer.
Low Protein Concentration For optimal results, the protein concentration should be at least 2 mg/mL.[7][10] Low protein concentrations can significantly reduce labeling efficiency.[4]
Presence of Primary Amines in Buffer Buffers like Tris or glycine will compete with the labeling reaction.[6] Perform a buffer exchange into an amine-free buffer like PBS or sodium bicarbonate.[4]

Quantitative Data Summary

The solubility of Alexa Fluor™ NHS esters is a critical factor for successful conjugation. The following table summarizes the solubility characteristics.

Solvent Quantitative Solubility Recommendation for Use
Anhydrous Dimethyl Sulfoxide (DMSO) High (e.g., stock solutions of 10 mg/mL or ~15.5 mM can be readily prepared for similar dyes like Alexa Fluor™ 488 NHS Ester)[1]Recommended for preparing stock solutions. Ensure DMSO is anhydrous to prevent hydrolysis.[1]
Anhydrous Dimethylformamide (DMF) HighRecommended for preparing stock solutions. Use high-quality, amine-free DMF.[1][2]
Water and Aqueous Buffers Good[1][11][12]Not recommended for stock solutions due to rapid hydrolysis of the NHS ester. The dye should be added to the aqueous reaction buffer immediately before conjugation.[1]

Experimental Protocols

Protocol: Preparation of this compound Stock Solution and Protein Labeling

This protocol provides a general guideline for dissolving this compound and labeling a protein, such as an antibody.

Materials:

  • This compound (solid, lyophilized)

  • Anhydrous dimethyl sulfoxide (DMSO) or high-quality anhydrous dimethylformamide (DMF)

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • 1 M Sodium bicarbonate buffer (pH 8.3-8.5)

  • Purification column (e.g., Sephadex™ G-25)[10]

Methodology:

  • Prepare the Protein Solution:

    • Ensure the protein is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (like Tris), perform a buffer exchange.

    • Adjust the protein concentration to 2-10 mg/mL for optimal labeling.[7]

    • Add 1/10th volume of 1 M sodium bicarbonate buffer to the protein solution to adjust the pH to 8.3-8.5. For example, for 1 mg of antibody in 0.5 mL of PBS, add 50 µL of 1 M sodium bicarbonate.[4]

  • Prepare the this compound Stock Solution:

    • Allow the vial of solid this compound to warm completely to room temperature before opening to prevent moisture condensation.[4]

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[6][8] Vortex briefly to ensure it is fully dissolved.

  • Perform the Labeling Reaction:

    • While gently stirring or vortexing the protein solution, slowly add the calculated amount of the dissolved this compound. A common starting point is a 10- to 20-fold molar excess of the dye to the protein.[4]

    • Incubate the reaction for 1 hour at room temperature, protected from light, with continuous gentle stirring.[2][10]

  • Purify the Conjugate:

    • Separate the labeled protein from the unreacted dye and hydrolysis byproducts using a size-exclusion chromatography column (e.g., desalting column).[6][10]

Visualizations

Troubleshooting Workflow for Poor this compound Solubility & Labeling

TroubleshootingWorkflow start Start: Poor Solubility or Low Labeling Efficiency check_solvent Check Solvent: Is it anhydrous DMSO/DMF? start->check_solvent check_storage Check Dye Handling: Warmed to RT before opening? Stored desiccated at -20°C? check_solvent->check_storage Yes use_new_solvent Action: Use fresh, high-quality anhydrous solvent. check_solvent->use_new_solvent No check_buffer Check Reaction Buffer: Amine-free? pH 8.3-8.5? check_storage->check_buffer Yes re_weigh_dye Action: Use fresh vial of dye. Handle with care to avoid moisture. check_storage->re_weigh_dye No check_concentration Check Concentrations: Protein > 2 mg/mL? Organic solvent < 10% final? check_buffer->check_concentration Yes buffer_exchange Action: Perform buffer exchange. Adjust pH. check_buffer->buffer_exchange No adjust_concentration Action: Concentrate protein. Adjust dye volume. check_concentration->adjust_concentration No success Successful Labeling check_concentration->success Yes use_new_solvent->check_storage fail Persistent Issues: Contact Technical Support use_new_solvent->fail re_weigh_dye->check_buffer re_weigh_dye->fail buffer_exchange->check_concentration buffer_exchange->fail adjust_concentration->success adjust_concentration->fail

References

Validation & Comparative

A Head-to-Head Comparison: AF 568 NHS Ester vs. Alexa Fluor 568 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in the life sciences and drug development, the selection of fluorescent labels is a critical decision that directly impacts experimental outcomes. Among the myriad of choices, orange-fluorescent dyes are workhorses in microscopy, flow cytometry, and other fluorescence-based assays. This guide provides an objective, data-driven comparison of two prominent, yet often confusingly similar, amine-reactive dyes: AF 568 NHS ester and Alexa Fluor 568 NHS ester.

While Alexa Fluor is a brand with a long-standing reputation, various "AF" dyes have emerged, often positioned as direct equivalents. This guide will dissect their properties, present available performance data, and provide standardized protocols to empower researchers to make an informed choice based on their specific needs and budget.

Molecular and Spectroscopic Properties: A Quantitative Comparison

Both this compound and Alexa Fluor 568 NHS ester are designed to covalently label primary amines on proteins and other biomolecules. The N-hydroxysuccinimide (NHS) ester reactive group facilitates the formation of a stable amide bond. Spectroscopically, both dyes occupy a similar space in the orange region of the spectrum, making them suitable for the 561 nm or 568 nm laser lines.

The table below summarizes the key quantitative data available for each dye. It is important to note that "AF 568" is a designation used by several suppliers, and while often marketed as a direct equivalent to Alexa Fluor 568, minor variations in reported specifications can exist between these suppliers.

PropertyThis compoundAlexa Fluor 568 NHS EsterReference(s)
Excitation Maximum ~572 nm~578 nm[1][2][3][4]
Emission Maximum ~598 nm~602-603 nm[1][2][3][4][5][6]
Extinction Coefficient ~94,238 cm⁻¹M⁻¹~88,000 cm⁻¹M⁻¹[1][4][5][6]
Fluorescence Quantum Yield ~0.912Not consistently reported by manufacturer[1][2][4]
Molecular Weight ~994.18 g/mol ~791.8 g/mol [1][2][5][6][7]
pH Sensitivity Insensitive from pH 4 to 10Insensitive from pH 4 to 10[1][5][6]
Solubility Good in water, DMSO, DMFSoluble in water, DMSO, DMF[1][4][5][6]

Based on the available data, this compound exhibits a slightly shorter excitation maximum and a marginally higher extinction coefficient and reported quantum yield. The difference in molecular weight is notable and may be due to structural variations or the inclusion of counter-ions in the reported value. Despite these minor differences, the spectral profiles are very similar, suggesting they can be used with the same filter sets and instrumentation. Several suppliers explicitly state that AF 568 is structurally and functionally identical or equivalent to Alexa Fluor 568 NHS Ester[1][3][8][9][10].

Performance Characteristics: Brightness and Photostability

Both dyes are promoted as being bright and photostable, which are crucial parameters for demanding applications like super-resolution microscopy or long-term live-cell imaging[11]. Alexa Fluor 568, as part of the broader Alexa Fluor family, is well-documented to offer superior photostability compared to traditional dyes like FITC[12]. Conjugates of Alexa Fluor 568 can be made at high degrees of labeling without significant self-quenching, leading to brighter signals[11].

Experimental Protocols

The following is a generalized protocol for labeling proteins with either this compound or Alexa Fluor 568 NHS ester. The optimal dye-to-protein molar ratio for any given experiment should be determined empirically.

Protein Labeling with NHS Ester Dyes

1. Reagent Preparation:

  • Protein Solution: Prepare the protein to be labeled in an amine-free buffer, such as 0.1 M sodium bicarbonate, at a pH of 8.3-8.5. The protein concentration should ideally be at least 2 mg/mL[6].

  • Dye Stock Solution: Immediately before use, dissolve the this compound or Alexa Fluor 568 NHS ester in high-quality, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL[13].

2. Labeling Reaction:

  • Calculate the required volume of the dye stock solution to achieve the desired molar excess of dye to protein. A molar excess of 8-10 fold is often a good starting point for mono-labeling[14].

  • Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

  • Incubate the reaction for 1 hour at room temperature, protected from light[13][15].

3. Purification of the Conjugate:

  • Separate the labeled protein from the unreacted free dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable buffer like phosphate-buffered saline (PBS)[6][13].

  • Collect fractions and identify those containing the labeled protein by measuring absorbance at 280 nm (for protein) and the dye's absorbance maximum (~572-578 nm).

4. Determination of Degree of Labeling (DOL):

  • Measure the absorbance of the purified conjugate at 280 nm and at the dye's absorbance maximum.

  • Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

Below is a DOT script for a Graphviz diagram illustrating the experimental workflow for protein labeling.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization prep_protein Prepare Protein Solution (Amine-free buffer, pH 8.3-8.5) mix Mix Protein and Dye (Incubate 1 hr, RT, dark) prep_protein->mix prep_dye Prepare Dye Stock Solution (Anhydrous DMSO or DMF) prep_dye->mix purify Purify Conjugate (Gel Filtration) mix->purify characterize Determine Degree of Labeling (DOL) (Spectrophotometry) purify->characterize final_product Labeled Protein Conjugate characterize->final_product

Caption: Workflow for labeling proteins with NHS ester fluorescent dyes.

Logical Relationship: The Amine-Reactive Labeling Chemistry

The fundamental chemical reaction underpinning the use of both dyes is the same. The NHS ester is an activated ester that is susceptible to nucleophilic attack by primary amines present on the target biomolecule. This reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The efficiency of this reaction is highly pH-dependent.

Below is a DOT script for a Graphviz diagram illustrating the logical relationship of the NHS ester reaction.

labeling_reaction cluster_conditions Reaction Conditions protein Protein with Primary Amine (R-NH₂) product Fluorescently Labeled Protein (Stable Amide Bond) protein->product dye Dye-NHS Ester dye->product ph pH 8.3 - 8.5 buffer Amine-Free Buffer byproduct N-hydroxysuccinimide product->byproduct releases

Caption: The amine-reactive chemistry of NHS ester dyes.

Conclusion

The choice between this compound and Alexa Fluor 568 NHS ester largely comes down to a balance of brand assurance, minor spectroscopic differences, and cost. Alexa Fluor 568 is a well-established reagent with a wealth of citations and a strong track record of performance. AF 568, positioned as a direct equivalent by multiple vendors, offers very similar spectral properties and, in some cases, a slightly higher extinction coefficient and reported quantum yield, often at a lower price point. For most standard applications, including immunofluorescence, flow cytometry, and western blotting, both dyes are expected to perform comparably. Researchers should feel confident in treating this compound as a viable alternative to Alexa Fluor 568 NHS ester, with the recommendation to perform initial validation experiments to confirm performance within their specific experimental context.

References

A Researcher's Guide to Alternatives for AF 568 NHS Ester in Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and robust labeling of proteins is fundamental to a vast array of applications, from elucidating complex cellular signaling pathways to developing novel therapeutics. Alexa Fluor™ 568 (AF 568) NHS ester has long been a staple for conjugating a bright and relatively photostable orange-fluorescent dye to primary amines on proteins. However, the landscape of fluorescent probes is ever-evolving, offering a range of alternatives that may provide superior performance for specific experimental needs.

This guide provides an objective comparison of AF 568 NHS ester with several commercially available alternatives, including AZDye™ 568, CF™568, and Cy®3.5. We will delve into their comparative performance based on key photophysical properties, provide detailed experimental protocols for protein labeling and photostability assessment, and visualize the underlying chemical reactions and relevant biological pathways.

Quantitative Performance Comparison

The selection of a fluorescent dye is often a balance between brightness, photostability, and spectral properties. Brightness is a function of both the molar extinction coefficient (a measure of how strongly the dye absorbs light at a specific wavelength) and the fluorescence quantum yield (the efficiency of converting absorbed light into emitted fluorescence). Photostability refers to the dye's resistance to photobleaching, or the irreversible loss of fluorescence upon exposure to excitation light.

Below is a summary of the key photophysical properties for AF 568 and its alternatives.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield
AF 568 57860391,0000.69
AZDye™ 568 57860288,000Not specified
CF™568 562583100,000Not specified
Cy®3.5 591604116,0000.35[1][2]

Note: Quantum yield and photostability can be influenced by environmental factors such as solvent, pH, and conjugation to a biomolecule. The data presented here are based on publicly available information from various suppliers and may vary between batches and measurement conditions.

Experimental Protocols

Protocol 1: General Protein Labeling with NHS Ester Dyes

This protocol provides a general procedure for conjugating amine-reactive fluorescent dyes to proteins, such as antibodies.

Materials:

  • Protein of interest (e.g., IgG antibody) in an amine-free buffer (e.g., 1X PBS, pH 7.4)

  • Amine-reactive dye (AF 568, AZDye™ 568, CF™568, or Cy®3.5 NHS ester)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Purification column (e.g., Sephadex G-25 gel filtration column)

  • 1X PBS, pH 7.4

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein is already in a buffer containing primary amines (e.g., Tris), it must be dialyzed against an amine-free buffer like PBS.

  • Prepare the Dye Stock Solution:

    • Immediately before use, dissolve the NHS ester dye in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution. A 10- to 20-fold molar excess of dye to protein is a common starting point for antibodies.

    • While gently vortexing the protein solution, add the calculated volume of the dye stock solution dropwise.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with 1X PBS, pH 7.4.

    • Collect the fractions containing the labeled protein, which will typically be the first colored fractions to elute.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of the dye.

    • Calculate the DOL using the following formula: DOL = (A_max × ε_protein) / ((A_280 - A_max × CF) × ε_dye) where:

      • A_max is the absorbance at the dye's excitation maximum.

      • A_280 is the absorbance at 280 nm.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., 210,000 M⁻¹cm⁻¹ for IgG).

      • ε_dye is the molar extinction coefficient of the dye at its excitation maximum.

      • CF is the correction factor for the dye's absorbance at 280 nm (A_280 / A_max).

Protocol 2: Comparative Photostability Assessment of Labeled Antibodies

This protocol outlines a method for comparing the photostability of different fluorescent dyes conjugated to an antibody using fluorescence microscopy.[3][4]

Materials:

  • Antibodies labeled with AF 568, AZDye™ 568, CF™568, and Cy®3.5 (prepared using Protocol 1)

  • Microscope slides and coverslips

  • Mounting medium

  • Fluorescence microscope with a suitable filter set for the dyes and a camera capable of time-lapse imaging

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation:

    • Prepare a slide for each labeled antibody by diluting the conjugate in a suitable buffer and mounting a small volume under a coverslip. Aim for a similar initial fluorescence intensity between the samples.

  • Microscope Setup:

    • Use the same objective and microscope settings (excitation intensity, exposure time, gain) for all samples.

    • Select a region of interest (ROI) with uniform fluorescence for each sample.

  • Time-Lapse Imaging:

    • Acquire a time-lapse series of images of the ROI under continuous illumination. The time interval and total duration will depend on the photostability of the dyes and the intensity of the excitation light.

  • Data Analysis:

    • Use image analysis software to measure the mean fluorescence intensity of the ROI in each frame of the time-lapse series.

    • Correct for background fluorescence by subtracting the mean intensity of a background region from the ROI intensity.

    • Normalize the fluorescence intensity for each time point by dividing it by the initial fluorescence intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time for each dye. The dye that retains its fluorescence for a longer duration is more photostable. The time taken for the fluorescence to decrease to 50% of its initial value (the photobleaching half-life) can be used as a quantitative measure of photostability.[4]

Mandatory Visualizations

ProteinLabelingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein Solution (Amine-free buffer) Mix Mixing & Incubation (1 hr, RT, dark) Protein->Mix Dye NHS Ester Dye (Dissolved in DMSO/DMF) Dye->Mix Purify Gel Filtration (e.g., Sephadex G-25) Mix->Purify Analyze Characterization (DOL calculation) Purify->Analyze

Caption: Workflow for labeling proteins with NHS ester dyes.

NHSEsterReaction Protein Protein-NH₂ Labeled_Protein Protein-NH-CO-Dye (Stable Amide Bond) Protein->Labeled_Protein NHS_Ester Dye-NHS Ester NHS_Ester->Labeled_Protein NHS N-Hydroxysuccinimide NHS_Ester->NHS

Caption: Reaction of an NHS ester with a primary amine on a protein.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Protein G_Protein->Effector Ligand Fluorescent Ligand Ligand->GPCR Binding Second_Messenger Second Messenger Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Simplified G-Protein Coupled Receptor (GPCR) signaling pathway.

References

A Head-to-Head Comparison: AF 568 vs. Cy3 and Other Cyanine Dyes for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging fluorescence-based techniques, the selection of an appropriate fluorescent dye is paramount for acquiring high-quality, reproducible data. This guide provides an objective comparison of AF 568 and Cy3, two commonly used fluorophores in the orange-red region of the spectrum, along with other notable cyanine (B1664457) dyes. The comparison is supported by experimental data to assist in making informed decisions for specific research needs.

In the realm of fluorescent labeling, both AF (Alexa Fluor) 568 and Cy3 (Cyanine3) have been workhorses for a variety of applications, including immunofluorescence, fluorescence microscopy, and Förster Resonance Energy Transfer (FRET). While both dyes are effective, advancements in fluorophore chemistry have led to significant differences in their performance, particularly in terms of brightness and photostability. This guide will delve into these differences and provide a comparative analysis with other relevant cyanine dyes.

Photophysical Properties: A Quantitative Overview

The performance of a fluorescent dye is dictated by its intrinsic photophysical properties. Key parameters include the maximum excitation and emission wavelengths (λex and λem), the molar extinction coefficient (ε), and the fluorescence quantum yield (Φ). The molar extinction coefficient is a measure of how strongly the dye absorbs light at a given wavelength, while the quantum yield represents the efficiency of converting absorbed light into emitted fluorescence. The product of these two values is a direct measure of the dye's brightness.

Here is a summary of the key photophysical properties of AF 568, Cy3, and other comparable cyanine dyes:

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)Relative Brightness (ε x Φ)
AF 568 57860391,0000.6962,790
Cy3 550570150,0000.1522,500
DyLight 550 562576150,000Not widely reported-
ATTO 565 564590120,0000.90108,000
CF568 568591100,0000.8686,000

Note: Values can vary depending on the solvent and conjugation state.

From the data, it is evident that while Cy3 possesses a high molar extinction coefficient, its relatively low quantum yield significantly impacts its overall brightness. In contrast, AF 568 exhibits a high quantum yield, resulting in a brighter fluorescent signal.[1] Among the compared dyes, ATTO 565 stands out for its exceptional brightness due to a combination of a high extinction coefficient and a very high quantum yield.

Photostability: A Critical Factor for Imaging

Photostability, or the resistance of a dye to photobleaching upon exposure to excitation light, is a critical parameter for applications requiring long or repeated exposures, such as time-lapse microscopy and super-resolution imaging. The general consensus in the scientific literature and from manufacturer documentation is that Alexa Fluor and ATTO dyes exhibit significantly higher photostability than conventional cyanine dyes like Cy3.[1]

While direct, side-by-side quantitative comparisons of the photobleaching rates of AF 568 and Cy3 under identical conditions are not always readily available in a single source, studies comparing Alexa Fluor dyes to other traditional fluorophores like FITC have consistently demonstrated their superior photostability. For instance, one study showed that AF 568 has a brighter fluorescence and higher photostability than FITC.[1][2][3][4][5] It is widely presumed that the Alexa Fluor family, in general, offers greater photostability than Cy dyes.[1][2][3][4][5] This enhanced photostability allows for longer image acquisition times and the capture of more robust and reliable data.

Experimental Protocols

To provide a framework for a direct comparison of these dyes in a laboratory setting, a detailed protocol for immunofluorescence staining of fixed cells is provided below. This protocol can be adapted for different cell types and target proteins.

Protocol: Immunofluorescence Staining for Fluorescent Dye Comparison

Materials:

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% Bovine Serum Albumin in PBS)

  • Primary Antibody (specific to the target protein)

  • Secondary Antibodies conjugated to AF 568, Cy3, and other dyes of interest

  • Mounting Medium with an antifade reagent

  • Fluorescence Microscope with appropriate filter sets

Procedure:

  • Cell Culture and Fixation:

    • Plate cells on sterile coverslips in a culture dish and grow to the desired confluency.

    • Aspirate the culture medium and wash the cells twice with PBS.

    • Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • If the target protein is intracellular, permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells with 1% BSA in PBS for 30-60 minutes at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the blocking buffer.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

    • Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorescently labeled secondary antibodies (e.g., anti-mouse IgG-AF 568, anti-mouse IgG-Cy3) to their optimal concentrations in the blocking buffer.

    • Incubate the cells with the diluted secondary antibodies for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS for 5 minutes each.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the samples using a fluorescence microscope equipped with appropriate excitation and emission filters for each dye. To ensure a fair comparison, it is crucial to use the same acquisition settings (e.g., exposure time, laser power) for all samples.

Visualizing the Fundamentals and the Workflow

To better understand the underlying principles of fluorescence and the experimental process, the following diagrams are provided.

Jablonski cluster_0 Singlet Ground State (S0) cluster_1 First Excited Singlet State (S1) cluster_2 Triplet State (T1) s0_v0 v=0 s0_v1 v=1 s1_v2 v=2 s0_v0->s1_v2 Absorption s0_v2 v=2 s1_v0 v=0 s1_v0->s0_v1 Fluorescence s1_v1 v=1 t1_v0 v=0 s1_v0->t1_v0 Intersystem Crossing s1_v2->s1_v0 Vibrational Relaxation t1_v0->s0_v0 Phosphorescence

Caption: Jablonski diagram illustrating the processes of light absorption and emission by a fluorophore.

experimental_workflow start Start: Cell Preparation fixation Fixation start->fixation permeabilization Permeabilization (if required) fixation->permeabilization blocking Blocking permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash Washing Steps primary_ab->wash secondary_ab Secondary Antibody Incubation (with different dyes) mounting Mounting secondary_ab->mounting wash_after_secondary wash->secondary_ab imaging Fluorescence Microscopy mounting->imaging analysis Data Analysis & Comparison imaging->analysis end End: Results analysis->end

References

A Researcher's Guide to Fluorophore Photostability: A Comparative Analysis of Alexa Fluor 568

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence microscopy and quantitative imaging, the photostability of a fluorophore is a critical determinant of experimental success. For researchers, scientists, and drug development professionals, selecting a dye that can withstand prolonged excitation without significant signal loss is paramount for generating high-quality, reproducible data. This guide provides an objective comparison of the photostability of Alexa Fluor 568 against other commonly used fluorophores in a similar spectral range, supported by experimental data and detailed methodologies.

Quantitative Comparison of Fluorophore Photostability

The photostability of a fluorophore is its intrinsic ability to resist photobleaching, the photochemical destruction of the dye molecule upon exposure to excitation light. This is a crucial parameter for experiments requiring long-term imaging or high-intensity illumination.

The following table summarizes the relative photostability of Alexa Fluor 568 compared to other commercially available fluorophores. The data is presented as the percentage of initial fluorescence intensity remaining after a defined period of continuous illumination.

FluorophoreExcitation Max (nm)Emission Max (nm)Relative Photostability (% of initial fluorescence)
Alexa Fluor 568 578603~85% after 80 seconds
Fluorescein (B123965) (FITC)495521<80% after 80 seconds[1]
Cy3550570Variable, generally considered less photostable than Alexa Fluor dyes
Rhodamine Red-X570590Moderate photostability
ATTO 565564590Known for exceptional thermal and photo-stability[2]

Note: The photostability values can be influenced by the experimental conditions, including the mounting medium, laser power, and the local chemical environment. The data presented here is for comparative purposes under specific, controlled conditions. It is generally acknowledged that the Alexa Fluor family of dyes exhibits greater photostability compared to traditional dyes like fluorescein isothiocyanate (FITC) and Cy5.[3][4][5]

Experimental Protocol for Measuring Photostability

To ensure a standardized and reproducible assessment of fluorophore photostability, a rigorous experimental protocol is essential. The following methodology outlines the key steps for quantifying the rate of photobleaching.

Objective: To determine the rate of photobleaching of a fluorescent dye by measuring the decrease in its fluorescence intensity over time under continuous illumination.

Materials:

  • Fluorescence microscope equipped with a stable light source (e.g., laser or arc lamp) and a sensitive detector (e.g., PMT, sCMOS or CCD camera).

  • Objective lens appropriate for the desired magnification and resolution.

  • Filter sets specific for the fluorophore being tested.

  • Neutral density filters to control illumination intensity.

  • Sample slides and coverslips.

  • Mounting medium (e.g., PBS, glycerol-based antifade medium).

  • Fluorophore-conjugated molecules (e.g., antibodies, dextrans) or purified fluorophore solutions.

  • Image analysis software (e.g., ImageJ/Fiji, MATLAB).

Procedure:

  • Sample Preparation:

    • Prepare a solution of the fluorophore-conjugated molecule at a suitable concentration.

    • Mount the sample on a microscope slide using an appropriate mounting medium. For cellular imaging, cells can be stained with the fluorescent probe following standard protocols.

  • Microscope Setup:

    • Turn on the fluorescence light source and allow it to stabilize.

    • Select the appropriate objective lens and filter set for the fluorophore of interest.

    • Focus on the sample.

  • Image Acquisition:

    • Define a region of interest (ROI) for measurement.

    • Set the illumination intensity to a constant and defined level. It is crucial to use the same intensity for all fluorophores being compared.

    • Begin continuous illumination of the sample.

    • Acquire a time-lapse series of images at regular intervals (e.g., every 5 or 10 seconds) for a total duration sufficient to observe significant photobleaching (e.g., 2-5 minutes).

  • Data Analysis:

    • Open the time-lapse image series in the image analysis software.

    • Measure the mean fluorescence intensity within the ROI for each time point.

    • Correct for background fluorescence by subtracting the mean intensity of a background region from the ROI intensity at each time point.

    • Normalize the background-corrected intensity values to the initial intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time.

    • The resulting curve represents the photobleaching profile of the fluorophore. The half-life (t½), the time it takes for the fluorescence to decrease to 50% of its initial value, can be calculated from this curve.

Experimental Workflow for Photostability Measurement

The following diagram illustrates the key steps in the experimental workflow for determining and comparing fluorophore photostability.

G cluster_prep Sample Preparation cluster_setup Microscope Setup cluster_acq Image Acquisition cluster_analysis Data Analysis prep_sample Prepare Fluorophore Sample mount_sample Mount Sample on Slide prep_sample->mount_sample setup_microscope Configure Microscope mount_sample->setup_microscope set_illumination Set Illumination Intensity setup_microscope->set_illumination define_roi Define Region of Interest (ROI) set_illumination->define_roi start_acq Start Time-Lapse Acquisition define_roi->start_acq measure_intensity Measure ROI Intensity start_acq->measure_intensity normalize_data Normalize Fluorescence Data measure_intensity->normalize_data plot_curve Plot Photobleaching Curve normalize_data->plot_curve calc_halflife Calculate Half-life (t½) plot_curve->calc_halflife

Caption: A flowchart of the experimental workflow for measuring fluorophore photostability.

References

Brightness Showdown: AF 568 vs. Rhodamine Red Derivatives - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging fluorescence-based techniques, the choice of fluorophore is paramount to generating high-quality, reproducible data. This guide provides an objective, data-driven comparison of the fluorescent dye AF 568 and prominent "Rhodamine Red" alternatives, including Rhodamine B, Texas Red, and Rhodamine 101. We present key photophysical properties, experimental protocols for performance validation, and visualizations to aid in the selection of the optimal dye for your specific application.

Quantitative Comparison of Photophysical Properties

The brightness of a fluorophore is a critical parameter, determined by its molar extinction coefficient (a measure of its ability to absorb light) and its fluorescence quantum yield (the efficiency of converting absorbed light into emitted light). The theoretical brightness is often estimated as the product of these two values. The following table summarizes the key spectral and photophysical properties of AF 568 and selected rhodamine derivatives.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Theoretical Brightness (ε × Φ)
AF 568 578[1]603[1]91,000[1]0.69[1][2]62,790
Rhodamine B 546[3]567[3]106,000[3][4]0.49 - 0.70[4][5]51,940 - 74,200
Texas Red 596[1]615[1]85,000[1][6]0.93[1]79,050
Rhodamine 101 569[7]590[7]~80,000 (estimated)0.91 - 0.96[8][9]~72,800 - 76,800

Note: The quantum yield of Rhodamine B can vary significantly depending on the solvent and local environment[4][5]. The extinction coefficient for Rhodamine 101 is not consistently reported across all sources, so an estimate is provided.

Experimental Protocols

To empower researchers to validate and compare fluorophore performance in their specific experimental context, we provide detailed protocols for two key experiments: relative fluorescence quantum yield determination and photobleaching rate assessment.

Relative Fluorescence Quantum Yield Measurement

This method allows for the determination of a sample's quantum yield relative to a known standard.

Objective: To determine the fluorescence quantum yield of a fluorophore of interest (e.g., AF 568) relative to a standard with a known quantum yield (e.g., Rhodamine 101 in ethanol, Φ = 0.96)[9].

Materials:

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • 1 cm path length quartz cuvettes

  • Fluorophore of interest (sample)

  • Quantum yield standard

  • Spectroscopic grade solvent (e.g., ethanol)

Procedure:

  • Prepare a series of dilutions for both the sample and the standard in the chosen solvent. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to minimize inner filter effects.

  • Measure the absorbance spectra of all solutions using the UV-Vis spectrophotometer and record the absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard. Ensure the entire emission spectrum is recorded.

  • Correct the emission spectra for the wavelength-dependent sensitivity of the detector.

  • Integrate the corrected emission spectra to obtain the total fluorescence intensity for each solution.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • Calculate the slope (gradient) of the linear fit for both plots.

  • Calculate the unknown quantum yield (Φ_x) using the following equation:

    Φ_x = Φ_std * (Grad_x / Grad_std) * (η_x² / η_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • Grad_x and Grad_std are the gradients of the sample and standard plots, respectively.

    • η_x and η_std are the refractive indices of the sample and standard solutions (if different solvents are used).

Photobleaching Rate Measurement

This protocol outlines a method for quantifying the photostability of a fluorophore under specific illumination conditions.

Objective: To determine the rate of photobleaching for a fluorescently labeled sample.

Materials:

  • Fluorescence microscope (confocal or widefield) with a suitable laser line and detector.

  • Sample labeled with the fluorophore of interest (e.g., antibody-conjugated AF 568 or Rhodamine Red).

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Prepare the sample for microscopy.

  • Define a region of interest (ROI) with uniform fluorescence.

  • Acquire a time-lapse series of images of the ROI under continuous illumination. Use consistent acquisition parameters (laser power, exposure time, interval) throughout the experiment.

  • Continue imaging until the fluorescence intensity has significantly decreased (e.g., to less than 50% of the initial intensity).

  • Measure the mean fluorescence intensity of the ROI in each frame using image analysis software.

  • Correct for background fluorescence by subtracting the mean intensity of a background region from the ROI intensity at each time point.

  • Normalize the fluorescence intensity by dividing the intensity at each time point by the initial intensity.

  • Plot the normalized fluorescence intensity versus time.

  • Fit the data to an exponential decay model to determine the photobleaching rate constant or the half-life (t_½), the time it takes for the fluorescence to decrease to 50% of its initial value.

Visualizations

To further clarify the concepts and workflows discussed, the following diagrams are provided.

G Experimental Workflow for Brightness Comparison cluster_prep Sample Preparation cluster_stain Staining cluster_image Imaging cluster_analysis Data Analysis prep_af Prepare AF 568 Conjugate stain_af Stain Sample with AF 568 prep_af->stain_af prep_rhod Prepare Rhodamine Red Conjugate stain_rhod Stain Sample with Rhodamine Red prep_rhod->stain_rhod image Fluorescence Microscopy stain_af->image stain_rhod->image quantify Quantify Fluorescence Intensity image->quantify compare Compare Brightness quantify->compare

Caption: Workflow for experimental comparison of fluorophore brightness.

G Factors Influencing Fluorophore Brightness Brightness Overall Brightness QE Quantum Yield (Φ) QE->Brightness EC Extinction Coefficient (ε) EC->Brightness Environment Local Environment (pH, solvent) Environment->QE Photostability Photostability Photostability->Brightness Sustained Signal

Caption: Relationship between key factors determining fluorophore brightness.

Discussion and Conclusion

Brightness: Based on the theoretical brightness values, Texas Red appears to be the brightest among the compared dyes, closely followed by Rhodamine 101. AF 568 and Rhodamine B exhibit comparable and slightly lower theoretical brightness. However, it is crucial to note that the actual performance in a biological experiment can be influenced by factors such as the degree of labeling, local environmental conditions, and the specific instrumentation used.

Photostability: While quantitative, directly comparable photostability data is scarce, the Alexa Fluor family of dyes, including AF 568, is generally reported to be more photostable than traditional rhodamine dyes. This increased photostability can be a significant advantage in imaging applications that require prolonged or intense illumination, as it results in a more stable signal over time.

Selection Rationale:

  • For maximum brightness , Texas Red and Rhodamine 101 are strong contenders, although their spectral properties should be carefully matched with the available excitation sources and emission filters.

  • For applications demanding high photostability , AF 568 is an excellent choice, offering a robust and stable fluorescent signal.

  • Rhodamine B remains a viable, cost-effective option, but its environmental sensitivity to factors like solvent polarity should be considered.

Ultimately, the optimal fluorophore choice depends on the specific requirements of the experiment. Researchers are encouraged to use the data and protocols presented in this guide to make an informed decision and to experimentally validate their choice of dye under their specific conditions.

References

A Researcher's Guide to Spectral Overlap: A Case Study of Alexa Fluor 568 and GFP

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence microscopy, the simultaneous detection of multiple molecular species hinges on the careful selection of fluorophores with minimal spectral overlap. This guide provides a comprehensive analysis of the spectral compatibility between the commonly used Alexa Fluor 568 (AF 568) and Green Fluorescent Protein (GFP), offering a valuable resource for researchers, scientists, and drug development professionals. We present a quantitative comparison of AF 568 with viable alternatives, detailed experimental protocols for assessing spectral overlap, and visual aids to elucidate key concepts and workflows.

Understanding Spectral Overlap

Spectral overlap occurs when the emission spectrum of one fluorophore (the donor) overlaps with the excitation spectrum of another (the acceptor). This phenomenon can lead to two significant outcomes: spectral bleed-through, an artifact where signal from one fluorophore is detected in the channel intended for another, and Förster Resonance Energy Transfer (FRET), a non-radiative energy transfer process that can be harnessed to study molecular interactions. For applications requiring distinct spectral channels, minimizing overlap is crucial. Conversely, for FRET-based assays, a significant spectral overlap is a prerequisite.

This guide will focus on the interaction between Enhanced Green Fluorescent Protein (EGFP), the most commonly used variant of GFP, and AF 568.

Quantitative Comparison of Fluorophores

To aid in the selection of the most appropriate fluorophore for multicolor imaging alongside EGFP, the following table summarizes the key spectral properties of AF 568 and its common alternatives. The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield, providing a relative measure of its fluorescence intensity.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Quantum Yield (Φ)Relative Brightness (ε * Φ)Förster Distance (R₀) with EGFP (nm)
EGFP (Donor) ~488~50955,0000.6033,000N/A
Alexa Fluor 568 (Acceptor) 578[1][2]603[1][2]91,000[1]0.69[1]62,7905.4
Alexa Fluor 555 555[3]565[3]150,000[3]~0.1 (in water)~15,000~5.1
Alexa Fluor 594 590[1][4]617[4]73,000[4]0.66[4]48,180~5.3
Cy3 ~550[2]~570[2][5]150,000~0.15 (on DNA)~22,500~5.0

Note: Quantum yield for some dyes can vary significantly depending on their environment (e.g., solvent, conjugation to a protein). The Förster distance (R₀) is the distance at which FRET efficiency is 50%.

Experimental Protocol: Quantifying Spectral Overlap via Sensitized Emission FRET

One of the most common methods to quantify the interaction between two fluorophores is through sensitized emission FRET microscopy. This technique measures the fluorescence emitted by the acceptor fluorophore upon excitation of the donor fluorophore. An increase in acceptor emission when exciting the donor is a direct indication of FRET.

  • Confocal laser scanning microscope equipped with:

    • Lasers for exciting both the donor (e.g., 488 nm for EGFP) and the acceptor (e.g., 561 nm for AF 568).

    • Detectors with adjustable emission bandwidths to specifically capture donor and acceptor fluorescence.

  • Samples:

    • Donor-only sample: Cells or sample expressing only the donor fluorophore (EGFP).

    • Acceptor-only sample: Cells or sample labeled with only the acceptor fluorophore (AF 568).

    • FRET sample: Cells or sample containing both the donor and acceptor fluorophores in close proximity.

  • Image analysis software (e.g., ImageJ/Fiji, MATLAB).

  • Image Acquisition Setup:

    • Turn on the confocal microscope and allow the lasers to stabilize.

    • Place the sample on the microscope stage.

    • Set the imaging parameters (laser power, detector gain, pinhole size) to ensure the signal is not saturated in any of the channels for all samples. Use identical settings for all subsequent image acquisitions.

  • Acquisition of Control Images:

    • Donor-only sample:

      • Excite with the donor laser (488 nm) and acquire an image in the donor channel (e.g., 500-540 nm). This is the DD (Donor emission with Donor excitation) image.

      • While still exciting with the donor laser, acquire an image in the acceptor channel (e.g., 580-640 nm). This image measures the donor bleed-through and is the DA (Acceptor emission with Donor excitation) image.

    • Acceptor-only sample:

      • Excite with the acceptor laser (561 nm) and acquire an image in the acceptor channel. This is the AA (Acceptor emission with Acceptor excitation) image.

      • Excite with the donor laser (488 nm) and acquire an image in the acceptor channel. This measures the direct excitation of the acceptor by the donor laser.

  • Acquisition of FRET Image:

    • Using the FRET sample, acquire three images sequentially:

      • DD_fret: Excite with the donor laser and collect in the donor channel.

      • DA_fret: Excite with the donor laser and collect in the acceptor channel (this is the raw FRET image).

      • AA_fret: Excite with the acceptor laser and collect in the acceptor channel.

  • Image Analysis and FRET Calculation:

    • Background Subtraction: Subtract the background noise from all acquired images.

    • Correction for Bleed-through:

      • Calculate the donor bleed-through coefficient (BTd) from the donor-only sample: BTd = mean(DA) / mean(DD).

      • Calculate the acceptor direct excitation coefficient (DEa) from the acceptor-only sample (when excited at the donor wavelength).

    • Calculate Corrected FRET (FRETc): For each pixel in the FRET sample images, apply the correction factors: FRETc = DA_fret - (BTd * DD_fret) - (DEa * AA_fret)

    • Calculate FRET Efficiency (E): The FRET efficiency can be calculated using various methods. A common approach is the normalized FRET (NFRET) index: NFRET = FRETc / sqrt(DD_fret * AA_fret)

      Alternatively, if the quantum yields and detection efficiencies are known, a more quantitative FRET efficiency can be determined.

Visualizing Spectral Overlap and Experimental Workflow

To better understand the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

Spectral_Overlap cluster_gfp EGFP Emission cluster_af568 AF 568 Excitation gfp_start gfp_peak gfp_start->gfp_peak gfp_end gfp_peak->gfp_end gfp_label af568_start af568_peak af568_start->af568_peak af568_end af568_peak->af568_end af568_label overlap_label Spectral Overlap

Caption: Spectral overlap between EGFP emission and AF 568 excitation.

FRET_Workflow cluster_controls Control Samples cluster_fret_sample FRET Sample cluster_imaging Image Acquisition cluster_analysis Data Analysis donor_only Donor-Only Sample (EGFP) acquire_controls Acquire Control Images (DD, DA, AA) donor_only->acquire_controls acceptor_only Acceptor-Only Sample (AF 568) acceptor_only->acquire_controls fret_sample Co-localized Donor & Acceptor acquire_fret Acquire FRET Images (DD_fret, DA_fret, AA_fret) fret_sample->acquire_fret calc_bleedthrough Calculate Bleed-through & Direct Excitation Factors acquire_controls->calc_bleedthrough correct_fret Calculate Corrected FRET (FRETc) acquire_fret->correct_fret calc_bleedthrough->correct_fret calc_efficiency Calculate FRET Efficiency correct_fret->calc_efficiency

Caption: Workflow for a sensitized emission FRET experiment.

Conclusion

The choice of fluorophores is a critical step in designing robust and reliable fluorescence microscopy experiments. While Alexa Fluor 568 is a bright and photostable fluorophore, its spectral overlap with EGFP necessitates careful consideration. For applications requiring clear spectral separation, alternatives such as Alexa Fluor 594 may be more suitable. However, for FRET-based studies of molecular interactions, the significant spectral overlap and favorable Förster distance make the EGFP-AF 568 pair a powerful tool. By following the detailed experimental protocol and understanding the principles of spectral overlap, researchers can confidently quantify molecular interactions and generate high-quality, reproducible data.

References

Quality Control of Alexa Fluor 568 Labeled Antibodies: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescently labeled antibodies, rigorous quality control is paramount to ensure the accuracy, reproducibility, and reliability of experimental results. Alexa Fluor 568 (AF 568), a bright and photostable orange-red fluorescent dye, is a popular choice for antibody conjugation. This guide provides a comprehensive overview of the quality control procedures for AF 568 labeled antibodies, compares its performance with alternative fluorophores, and offers detailed experimental protocols.

Performance Comparison of AF 568 and Alternative Dyes

The selection of a fluorescent dye for antibody labeling depends on various factors, including the specific application, instrumentation, and the expression level of the target antigen. AF 568 offers a balanced profile of brightness, photostability, and pH insensitivity. However, a range of other fluorescent dyes with similar spectral characteristics are available, each with its own set of advantages. Below is a comparison of AF 568 with some common alternatives.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum YieldRelative BrightnessRelative Photostability
Alexa Fluor 568 57860391,000[1]0.69[1]++++++
FITC 49552173,0000.92+++
Cy3 550570150,0000.15++++
DyLight 550 562576150,000[2]High[2]+++++++
Atto 565 563592120,000[2]High[2]++++++
CF™568 562583100,000[3]N/A++++++++

Note: Relative brightness and photostability are generalized comparisons. Actual performance may vary depending on the conjugation conditions and experimental setup.

Key Quality Control Parameters

Consistent performance of labeled antibodies relies on the meticulous control of several key parameters:

  • Degree of Labeling (DOL): Also known as the Fluorophore-to-Protein (F/P) ratio, this is the average number of dye molecules conjugated to a single antibody. An optimal DOL is crucial; too low a ratio results in a dim signal, while an excessively high ratio can lead to fluorescence quenching and altered antibody binding affinity.[4] For most applications, a DOL of 2-8 is recommended.

  • Antibody Integrity and Purity: The conjugation process should not lead to antibody fragmentation or aggregation. The final product should be free of unconjugated dye and any aggregates.

  • Binding Affinity and Specificity: It is essential to verify that the labeled antibody retains its ability to bind specifically to its target antigen with high affinity. Non-specific binding should be minimal.

  • Photostability: The ability of the fluorophore to resist photobleaching upon exposure to excitation light is critical for applications requiring prolonged imaging. AF 568 is known for its superior photostability compared to traditional dyes like FITC.[5][6][7][8]

Experimental Protocols

Detailed and consistent experimental protocols are the bedrock of reliable quality control. Below are methodologies for key quality control assays.

Determination of Degree of Labeling (DOL)

This protocol outlines the spectrophotometric method for calculating the DOL of an AF 568 labeled antibody.

Materials:

  • AF 568 labeled antibody solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Measure the absorbance of the labeled antibody solution at 280 nm (A280) and 578 nm (A578) using a spectrophotometer.

  • Calculate the concentration of the antibody using the following formula:

    • Antibody Concentration (M) = [A280 - (A578 × CF)] / ε_protein

    • Where:

      • CF is the correction factor for the absorbance of the dye at 280 nm (for AF 568, this is approximately 0.55).

      • ε_protein is the molar extinction coefficient of the antibody at 280 nm (for a typical IgG, this is ~210,000 M⁻¹cm⁻¹).

  • Calculate the concentration of the dye using the following formula:

    • Dye Concentration (M) = A578 / ε_dye

    • Where:

      • ε_dye is the molar extinction coefficient of AF 568 at 578 nm (91,300 M⁻¹cm⁻¹).

  • Calculate the DOL:

    • DOL = Dye Concentration (M) / Antibody Concentration (M)

Flow Cytometry for Functional Assessment

This protocol assesses the binding of an AF 568 labeled antibody to its target on the cell surface.

Materials:

  • Cell line expressing the target antigen (positive control)

  • Cell line not expressing the target antigen (negative control)

  • AF 568 labeled antibody

  • Unlabeled isotype control antibody

  • Flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Flow cytometer

Procedure:

  • Harvest and wash the positive and negative control cells.

  • Resuspend the cells in flow cytometry staining buffer to a concentration of 1 x 10⁶ cells/mL.

  • Aliquot 100 µL of the cell suspension into flow cytometry tubes.

  • Add the AF 568 labeled antibody to the positive and negative control cells at a predetermined optimal concentration.

  • To a separate tube of positive control cells, add the unlabeled isotype control antibody at the same concentration as the labeled antibody.

  • Incubate the tubes for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 2 mL of cold flow cytometry staining buffer.

  • Resuspend the cells in 500 µL of flow cytometry staining buffer.

  • Acquire the samples on a flow cytometer, ensuring the appropriate laser and filter settings for AF 568 are used (e.g., 561 nm laser for excitation and a 610/20 nm bandpass filter for emission).

  • Analyze the data to confirm specific staining of the positive control cells and minimal staining of the negative control and isotype control cells.

Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Activity

This indirect ELISA protocol can be used to assess the binding activity of a fluorescently labeled secondary antibody.

Materials:

  • 96-well ELISA plate

  • Target antigen

  • Unlabeled primary antibody specific for the antigen

  • AF 568 labeled secondary antibody that recognizes the primary antibody

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., PBS with 5% non-fat dry milk or 3% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Fluorescence plate reader

Procedure:

  • Coat the wells of a 96-well plate with the target antigen diluted in coating buffer. Incubate overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the plate by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add the unlabeled primary antibody at various dilutions to the wells and incubate for 2 hours at room temperature. Include a no-primary-antibody control.

  • Wash the plate three times with wash buffer.

  • Add the AF 568 labeled secondary antibody at its optimal dilution to all wells and incubate for 1 hour at room temperature in the dark.

  • Wash the plate five times with wash buffer.

  • Read the fluorescence intensity in each well using a fluorescence plate reader with the appropriate excitation and emission settings for AF 568.

  • Analyze the results to confirm a specific signal that is dependent on the concentration of the primary antibody.

Visualizing Workflows and Pathways

Diagrams are powerful tools for visualizing complex processes. Below are Graphviz (DOT language) scripts for a typical quality control workflow and a relevant signaling pathway where fluorescently labeled antibodies are commonly used.

QC_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_qc Quality Control cluster_final Final Product Ab Purified Antibody Conjugate Conjugation Reaction Ab->Conjugate Dye AF 568 NHS Ester Dye->Conjugate Purify Purification (Column Chromatography) Conjugate->Purify DOL DOL Determination (Spectrophotometry) Purify->DOL Purity Purity & Integrity (SDS-PAGE/SEC) Purify->Purity Binding Functional Assay (Flow Cytometry/ELISA) Purify->Binding Final Qualified Labeled Antibody DOL->Final Purity->Final Binding->Final

Quality Control Workflow for Labeled Antibodies.

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and is frequently studied using fluorescently labeled antibodies to visualize receptor localization and downstream signaling events.[9][10][11]

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Recruits EGF EGF EGF->EGFR Binds SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Phosphorylates

Simplified EGFR Signaling Pathway.

References

A Researcher's Guide to Validating AF 568 Conjugate Functionality: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of fluorescent conjugates is a critical step to ensure data accuracy and reproducibility. This guide provides an objective comparison of Alexa Fluor™ 568 (AF 568) conjugates with alternative fluorophores, supported by experimental data and detailed protocols for key validation assays.

This document outlines the performance of AF 568 in common applications, offering a direct comparison with other commercially available fluorescent dyes. The information presented here is intended to aid in the selection of the most appropriate reagents and methodologies for your specific research needs.

Performance Metrics: A Quantitative Comparison

The brightness of a fluorophore is a crucial factor in achieving high-quality results, particularly when detecting low-abundance targets. Brightness is determined by a combination of the molar extinction coefficient (its efficiency in absorbing light) and the quantum yield (its efficiency in emitting light). Photostability, or the resistance to photobleaching, is another critical parameter that dictates the timeframe for image acquisition and analysis.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (QY)Relative Brightness*
Alexa Fluor™ 568 578 603 91,000 0.69 [1]62,790
Cy3550570150,0000.15[2]22,500
DyLight™ 550562576150,000--
Atto 565563592120,000--
Rhodamine Red-X570590---
FITC495521---

Studies have consistently shown that Alexa Fluor™ 568 is significantly brighter and more photostable than fluorescein (B123965) isothiocyanate (FITC).[3][4][5][6] In one study, under continuous illumination, FITC conjugates lost fluorescence more rapidly than AF 568 conjugates.[4] While direct quantitative comparisons of photostability across a wide range of dyes are limited in the literature, the Alexa Fluor™ family of dyes is generally recognized for its superior resistance to photobleaching compared to traditional dyes like FITC and Cy dyes.[4][5][6]

Experimental Validation of AF 568 Conjugate Functionality

The following are detailed protocols for common applications used to validate the functionality of AF 568-conjugated antibodies.

Immunofluorescence (IF-ICC)

Immunofluorescence is a widely used technique to visualize the subcellular localization of a target protein. A successful experiment with an AF 568 conjugate will result in bright, specific staining with low background.

Experimental Workflow:

G start Cell Seeding & Culture fix Fixation (e.g., 4% PFA) start->fix perm Permeabilization (e.g., 0.1% Triton X-100) fix->perm block Blocking (e.g., 5% BSA) perm->block primary_ab Primary Antibody Incubation block->primary_ab wash1 Wash Steps primary_ab->wash1 secondary_ab AF 568 Secondary Antibody Incubation wash2 Wash Steps secondary_ab->wash2 wash1->secondary_ab mount Mounting wash2->mount image Fluorescence Microscopy mount->image G start Single-Cell Suspension Preparation block Fc Receptor Blocking (Optional) start->block stain Staining with AF 568 Conjugate block->stain wash Wash & Resuspend stain->wash acquire Data Acquisition on Flow Cytometer wash->acquire G start Protein Extraction & Quantification sds_page SDS-PAGE start->sds_page transfer Protein Transfer to Membrane sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation block->primary_ab wash1 Wash Steps primary_ab->wash1 secondary_ab AF 568 Secondary Antibody Incubation wash2 Wash Steps secondary_ab->wash2 wash1->secondary_ab image Fluorescent Imaging wash2->image G EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

References

Cost-Effective Alternatives to Alexa Fluor™ 568 NHS Ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in life sciences and drug development, fluorescent labeling is a cornerstone of experimentation. Alexa Fluor™ 568 has long been a popular choice in the orange-red spectrum for its brightness and photostability. However, its cost can be a significant factor for budget-conscious labs. This guide provides an objective comparison of several cost-effective alternatives to Alexa Fluor™ 568 NHS ester, supported by performance data and detailed experimental protocols to assist in making an informed decision.

Performance Comparison of AF 568 Alternatives

Several fluorescent dyes with similar spectral characteristics to Alexa Fluor™ 568 are available, offering a balance of performance and value. The following tables summarize the key photophysical and pricing information for prominent alternatives: Cy3, DyLight™ 550, ATTO 565, and Janelia Fluor® 549.

Table 1: Spectral and Photophysical Properties

DyeExcitation Max (nm)Emission Max (nm)Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Relative Brightness (ε x Φ)
Alexa Fluor™ 568 57860391,000[1][2]0.69[1]62,790
Cy3 554568150,000[3][4]0.15[3]22,500
DyLight™ 550 562576150,000[5]Not Widely Reported-
ATTO 565 563592120,000[6]0.90[6]108,000
Janelia Fluor® 549 549571101,000[7]0.88[7]88,880

Table 2: Cost Comparison (1 mg NHS Ester)

DyeEstimated Price (USD)
Alexa Fluor™ 568 $477.00
Cy3 $90.00 - $140.00[8]
DyLight™ 550 $423.00
ATTO 565 ~$150.00 - $200.00
Janelia Fluor® 549 ~$73.00

Note: Prices are estimates based on publicly available information from various vendors and are subject to change. It is recommended to check with specific suppliers for current pricing.

Key Performance Insights

  • Brightness: Based on the calculated relative brightness, ATTO 565 and Janelia Fluor® 549 emerge as exceptionally bright alternatives, theoretically outperforming Alexa Fluor™ 568. Cy3, while being a very cost-effective option, is significantly dimmer. The quantum yield for DyLight™ 550 is not consistently reported, making a direct brightness comparison challenging.

  • Cost-Effectiveness: Cy3 and Janelia Fluor® 549 stand out as the most budget-friendly options. When considering both cost and brightness, Janelia Fluor® 549 presents a compelling case as a high-performance, cost-effective alternative.

Experimental Workflows and Logical Relationships

To visualize the core processes involved in utilizing these fluorescent dyes, the following diagrams illustrate the antibody labeling workflow and the fundamental principles of fluorescence.

NHS Ester Antibody Labeling Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification antibody_prep Prepare Antibody (in amine-free buffer, pH 8.3-9.0) mixing Mix Antibody and Dye (optimal molar ratio) antibody_prep->mixing dye_prep Prepare Dye Stock (dissolve NHS ester in anhydrous DMSO or DMF) dye_prep->mixing incubation Incubate (1 hour at room temperature, protected from light) mixing->incubation separation Separate Labeled Antibody (e.g., size-exclusion chromatography) incubation->separation storage Store Conjugate (at 4°C, protected from light) separation->storage

NHS Ester Antibody Labeling Workflow

Simplified Jablonski Diagram of Fluorescence S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Excitation (Absorption of Photon) S1->S0 Fluorescence (Emission of Photon) S1->S1 Vibrational Relaxation (non-radiative)

Simplified Jablonski Diagram

Experimental Protocols

The following are generalized protocols for labeling antibodies with NHS ester dyes. It is crucial to consult the manufacturer's specific protocol for the chosen dye, as optimal conditions such as the dye-to-protein molar ratio may vary.

General Protocol for Antibody Labeling with NHS Ester Dyes

Materials:

  • Purified antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • Amine-reactive dye (NHS ester)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

  • Storage buffer (e.g., PBS with a protein stabilizer like BSA)

Procedure:

  • Prepare the Antibody:

    • Ensure the antibody is at a concentration of at least 2 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), the antibody must be dialyzed against an appropriate buffer like PBS.

    • Adjust the pH of the antibody solution to 8.3-9.0 using the labeling buffer.

  • Prepare the Dye Stock Solution:

    • Allow the vial of NHS ester to warm to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the dye in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[12]

  • Perform the Conjugation Reaction:

    • Slowly add the calculated amount of dye stock solution to the antibody solution while gently vortexing. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 5-15 moles of dye per mole of antibody is common.[1]

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purify the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with your desired storage buffer.[12]

    • Collect the first colored fraction, which contains the fluorescently labeled antibody.

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the conjugate at 280 nm (for protein) and at the excitation maximum of the dye.

    • Calculate the protein concentration and the dye concentration using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm. The DOL is the molar ratio of the dye to the protein.

Protocol Variations and Considerations:
  • Alexa Fluor™ 568: The standard protocol is generally effective. A dye-to-protein ratio of 10:1 to 20:1 is often recommended.

  • Cy3: Some protocols suggest a slightly wider pH range for the reaction (pH 8.0-9.5).[7] Due to its lower quantum yield, achieving a higher DOL without causing quenching might be necessary for sufficient brightness.

  • DyLight™ 550: Manufacturer protocols often highlight the high water solubility of DyLight™ dyes, which can allow for higher dye-to-protein ratios without precipitation.

  • ATTO 565: Protocols often recommend a labeling pH of 8.3.[12] A two-fold molar excess of the reactive dye is suggested as a starting point.[12]

  • Janelia Fluor® 549: A 15:1 molar ratio of dye to antibody is a recommended starting point in some protocols.[1]

Conclusion

While Alexa Fluor™ 568 remains a high-quality fluorescent dye, several cost-effective alternatives offer comparable or even superior performance in terms of brightness. For researchers prioritizing budget, Cy3 and Janelia Fluor® 549 are excellent choices, with the latter providing exceptional brightness for its price point. ATTO 565 stands out as a premium performance alternative with the highest relative brightness. The choice of the most suitable alternative will depend on the specific experimental needs, including the required brightness, photostability, and the available budget. It is always recommended to empirically test a new dye in the intended application to ensure optimal performance.

References

A Researcher's Guide to AF 568 and Its Spectrally Similar Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescence-based techniques, the selection of the appropriate fluorophore is a critical determinant of experimental success. AF 568, a bright and photostable orange-fluorescent dye, is a popular choice for a variety of applications. However, a range of spectrally similar dyes are available, each with its own set of characteristics that may offer advantages for specific experimental contexts. This guide provides an objective comparison of AF 568 and its alternatives, supported by experimental data and detailed protocols to aid in making an informed decision.

Quantitative Comparison of Spectrally Similar Dyes

The performance of a fluorescent dye is defined by several key photophysical parameters. The following table summarizes these properties for AF 568 and a selection of spectrally similar dyes. Brightness is a calculated value (Extinction Coefficient × Quantum Yield / 1000) that provides a relative measure of the fluorescence intensity of each dye.

DyeExcitation Max (nm)Emission Max (nm)Extinction Coefficient (ε, cm⁻¹M⁻¹)Quantum Yield (Φ)Relative Brightness
AF 568 578[1][2]603[1][2]91,000[1][2]0.69[1][2][3]62.79
Rhodamine B 546[4]567[4]106,0000.65 - 0.92[5][6]68.9 - 97.52
sulfo-Cyanine3.5 576[7][8][9]603[7][8][9]139,000[7][8][9]0.11[7][8][9]15.29
ATTO 565 564[10][11]590[10][11]120,000[10][11][12]0.90[10][11][13]108
Cy3 ~550[14]~570[14]150,0000.24[15]36
CF®568 562[16]583[16]100,000[16][17]Not specifiedNot specified
Alexa Fluor 546 556[18]573[18]>80,000[19]0.79[19]>63.2
APDye Fluor 568 57860388,0000.6960.72
TF4 (Tide Fluor™ 4) Not specifiedNot specifiedNot specifiedNot specifiedNot specified

Note: The quantum yield of Rhodamine B can vary depending on the solvent and local environment.[5] The brightness of CF®568 antibody conjugates is reported to be higher than that of Alexa Fluor® 568.[17]

Experimental Protocols

Accurate and reproducible data in fluorescence imaging relies on robust and well-defined experimental protocols. Below are detailed methodologies for common applications of these fluorescent dyes.

Immunofluorescence Staining Protocol (Indirect Method)

This protocol outlines the steps for immunofluorescently labeling target antigens in fixed cells.

  • Sample Preparation:

    • Culture cells on sterile glass coverslips or chamber slides.

    • Wash cells twice with Phosphate-Buffered Saline (PBS).

  • Fixation:

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.[1]

    • Wash cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate cells in a blocking buffer (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature to reduce non-specific antibody binding.[1][20]

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the blocking buffer.

    • Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[20]

  • Washing:

    • Wash cells three times with PBS for 5 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Dilute the fluorescently labeled secondary antibody (conjugated to AF 568 or a spectrally similar dye) in the blocking buffer.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Washing:

    • Wash cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining (Optional):

    • Incubate cells with a nuclear counterstain (e.g., DAPI) for 5-10 minutes.

    • Wash cells twice with PBS.

  • Mounting:

    • Mount the coverslip onto a microscope slide using an antifade mounting medium.

    • Seal the edges of the coverslip with nail polish.

  • Imaging:

    • Image the samples using a fluorescence microscope equipped with the appropriate laser lines and emission filters for the chosen fluorophore.

Photostability Comparison Protocol

This protocol provides a framework for comparing the photostability of different fluorescent dyes.

  • Sample Preparation:

    • Prepare identical samples labeled with the dyes to be compared (e.g., antibody-conjugated dyes bound to a substrate).

    • Mount the samples in the same mounting medium.

  • Image Acquisition Setup:

    • Use a fluorescence microscope with a stable light source (e.g., laser or mercury arc lamp).

    • Set the excitation intensity, exposure time, and camera gain to be identical for all samples.

  • Time-Lapse Imaging:

    • Select a region of interest (ROI) for each sample.

    • Acquire a time-lapse series of images of the ROI, continuously exposing the sample to the excitation light. Capture images at regular intervals (e.g., every 15-30 seconds) for an extended period (e.g., 5-10 minutes).[21]

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time-lapse series.

    • Normalize the fluorescence intensity of each time point to the intensity of the first time point (t=0).

    • Plot the normalized fluorescence intensity as a function of time for each dye.

    • The dye with the slowest decay in fluorescence intensity is the most photostable under the tested conditions.

Visualizing Experimental Workflows

Understanding the sequence of steps in an experimental procedure is crucial for successful execution. The following diagrams, generated using the DOT language, illustrate common workflows where these fluorescent dyes are employed.

Immunofluorescence_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging Cell_Culture Cell Culture Fixation Fixation Cell_Culture->Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Mounting Mounting Secondary_Ab->Mounting Microscopy Fluorescence Microscopy Mounting->Microscopy

Caption: Indirect Immunofluorescence Workflow.

STORM_Workflow cluster_sample Sample Preparation cluster_acquisition Image Acquisition cluster_reconstruction Image Reconstruction Labeling Label with Photoswitchable Dye Mounting Mount in STORM Buffer Labeling->Mounting Activation Stochastic Activation of Single Molecules Mounting->Activation Localization Localization of Activated Molecules Activation->Localization Bleaching Photobleaching/Deactivation Localization->Bleaching Iteration Repeat Thousands of Times Bleaching->Iteration Iteration->Activation Data_Analysis Analyze Localization Data Iteration->Data_Analysis SuperRes_Image Generate Super-Resolution Image Data_Analysis->SuperRes_Image

Caption: Stochastic Optical Reconstruction Microscopy (STORM) Workflow.

References

Safety Operating Guide

Proper Disposal of AF 568 NHS Ester: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory reagents is paramount for environmental protection and workplace safety. This guide provides detailed procedures for the proper disposal of AF 568 NHS ester, a fluorescent dye commonly used for labeling proteins and other molecules in research settings. Adherence to these protocols will help your laboratory maintain a safe environment and comply with regulatory requirements.

Immediate Safety and Handling

Before handling this compound, it is crucial to consult the product-specific Safety Data Sheet (SDS). Always wear appropriate personal protective equipment (PPE), including safety glasses with side shields, impervious gloves, and a lab coat.[1] Work in a well-ventilated area.[1] In case of accidental spills, soak up the material with an inert absorbent and place it into a labeled container for disposal.[1]

Quantitative Data Summary

For quick reference, the key specifications of this compound and its derivatives are summarized below. These values are essential for understanding the chemical properties relevant to its application and safe handling.

PropertyValue
Molecular Formula C₄₉H₆₃N₅O₁₃S₂
Molecular Weight ~994.18 g/mol
Excitation Maximum 572 nm
Emission Maximum 598 nm
Appearance Dark-colored solid
Solubility Good in water, DMSO, DMF
Storage Conditions -20°C in the dark, desiccated

Data sourced from various suppliers and may have slight variations.[2]

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as chemical waste and dispose of it in accordance with your institution's Environmental Health and Safety (EHS) guidelines and local regulations.[1] Do not discharge this compound into sewers or waterways.

1. Waste Identification and Segregation:

  • Solid Waste: Unused or expired this compound powder, as well as grossly contaminated items such as weighing boats and pipette tips, should be collected as solid chemical waste.

  • Liquid Waste: Solutions containing this compound, including stock solutions, reaction mixtures, and the first rinse of emptied containers, must be collected as liquid chemical waste.[3]

  • Segregation: Keep solid and liquid waste streams separate. Do not mix with other incompatible chemical waste.

2. Quenching of Reactive NHS Ester (Optional but Recommended): N-hydroxysuccinimide (NHS) esters are moisture-sensitive and readily hydrolyze, rendering them non-reactive.[4][5] For solutions containing unreacted this compound, quenching the reactivity can be a good practice before disposal.

  • Add a small amount of a primary amine-containing buffer, such as Tris or glycine, to the solution to intentionally hydrolyze the NHS ester.[4]

  • Allow the mixture to sit at room temperature for at least one hour to ensure complete hydrolysis.

3. Containerization:

  • Use a chemically compatible, leak-proof container with a secure, tight-fitting lid for waste collection.[1] Plastic containers are often preferred.

  • The container must be in good condition and clearly labeled.

4. Labeling:

  • Label the waste container clearly with "Hazardous Waste" (if applicable under your local regulations) and the full chemical name: "this compound Waste".[1]

  • If it is a mixture, list all components and their approximate percentages.

  • Ensure the date of waste generation is also on the label.

5. Storage:

  • Store the sealed waste container in a designated and clearly marked Satellite Accumulation Area (SAA).[1][6]

  • The storage area should have secondary containment to capture any potential leaks.[3]

  • Keep the container closed at all times, except when adding waste.[1]

6. Disposal:

  • Arrange for the collection of the waste through your institution's EHS department or a licensed chemical waste disposal contractor.[1]

  • Follow your institution's specific procedures for requesting a waste pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

AF568_Disposal_Workflow cluster_generation Waste Generation cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_disposal Final Disposal start Generate AF 568 NHS Ester Waste waste_type Solid or Liquid? start->waste_type solid_waste Collect in Solid Chemical Waste Container waste_type->solid_waste Solid quench Quench with Tris/Glycine (Optional but Recommended) waste_type->quench Liquid label_solid Label Container (Chemical Name, Date) solid_waste->label_solid store Store in Designated Satellite Accumulation Area label_solid->store liquid_waste Collect in Liquid Chemical Waste Container quench->liquid_waste label_liquid Label Container (Components, %, Date) liquid_waste->label_liquid label_liquid->store pickup Arrange for Pickup by EHS/Licensed Contractor store->pickup

Caption: Workflow for the proper disposal of this compound.

By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, contributing to a culture of safety and compliance within the laboratory.

References

Essential Guide to Handling AF 568 NHS Ester: Safety, Protocols, and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing AF 568 NHS ester, a comprehensive understanding of its handling, safety, and disposal is paramount for ensuring a secure and efficient laboratory environment. This guide provides immediate, essential information and step-by-step procedural guidance for the effective use of this amine-reactive fluorescent dye.

Immediate Safety and Handling

While this compound and its analogues are generally not considered hazardous substances, adherence to standard laboratory safety practices is crucial.[1] Always consult your institution's specific safety protocols and the product's Safety Data Sheet (SDS) if available.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields.

  • Hand Protection: Use impervious gloves (e.g., nitrile).

  • Body Protection: A standard lab coat is recommended.

Handling:

  • Handle in a well-ventilated area.

  • Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

  • If inhaled, move to fresh air. If symptoms persist, seek medical attention.[1]

Storage and Stability

Proper storage is critical to maintain the reactivity and fluorescence of this compound.

ParameterConditionDuration
Long-term Storage Store at -20°C in the dark.Up to 12 months from receipt.[2]
Transportation Can be shipped at room temperature.Up to 3 weeks.[2]
In Solution Prepare fresh as reactivity decreases in solution.Use immediately after dissolving.

Upon receipt, it is recommended to desiccate the product and protect it from prolonged exposure to light.[2]

Experimental Protocol: Protein Labeling

This compound is widely used for labeling proteins and other biomolecules containing primary amines. The following is a general protocol for labeling IgG antibodies.

Materials:

  • This compound

  • Protein (e.g., IgG antibody) in an amine-free buffer (e.g., PBS)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium bicarbonate buffer, pH 8.3

  • Gel filtration column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer at a concentration of 5-10 mg/mL.

  • Prepare Dye Solution: Immediately before use, dissolve the this compound in DMF or DMSO to a concentration of 10 mg/mL.

  • Reaction: While gently stirring the protein solution, slowly add the dissolved dye. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 (dye:protein) is common for IgG antibodies.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column equilibrated with an appropriate buffer (e.g., PBS). The first colored band to elute is the labeled protein.

Experimental Workflow for Protein Labeling

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification Prepare_Protein Prepare Protein Solution (5-10 mg/mL in pH 8.3 buffer) Mix Mix Protein and Dye Solutions Prepare_Protein->Mix Prepare_Dye Prepare this compound Solution (10 mg/mL in DMSO/DMF) Prepare_Dye->Mix Incubate Incubate for 1 hour (Room Temperature, Dark) Mix->Incubate Gel_Filtration Purify via Gel Filtration Incubate->Gel_Filtration Collect Collect Labeled Protein Gel_Filtration->Collect Labeled_Protein Labeled Protein Collect->Labeled_Protein Final Product

Caption: Workflow for labeling proteins with this compound.

Disposal Plan

Proper disposal of fluorescent dyes and associated waste is essential to ensure laboratory and environmental safety. Always adhere to your institution's hazardous waste disposal procedures.

Waste Segregation:

  • Solid Waste: Collect all contaminated materials such as gloves, pipette tips, and tubes in a designated hazardous waste container lined with a plastic bag.

  • Liquid Waste: Collect all aqueous solutions containing the dye, including the supernatant from the labeling reaction and purification column washes, in a designated hazardous liquid waste container.

  • Sharps Waste: Any contaminated sharps should be disposed of in a designated sharps container for hazardous chemical waste.

Disposal Procedure:

  • Labeling: Clearly label all waste containers as "Hazardous Chemical Waste" and specify the contents, including "this compound."

  • Storage: Store waste containers in a designated, secure area away from general lab traffic.

  • Pickup: Arrange for waste pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.

Logical Relationship for Waste Disposal

waste_disposal Start Waste Generation Segregate Segregate Waste Start->Segregate Solid Solid Waste Segregate->Solid Liquid Liquid Waste Segregate->Liquid Sharps Sharps Waste Segregate->Sharps Label Label Containers Solid->Label Liquid->Label Sharps->Label Store Store Securely Label->Store Dispose Dispose via EHS Store->Dispose End Proper Disposal Dispose->End

Caption: Decision-making process for the disposal of this compound waste.

Quantitative Data

The following table summarizes the key quantitative properties of this compound.

PropertyValue
Molecular Weight ~994.18 g/mol [2]
Excitation Maximum 572 nm
Emission Maximum 598 nm
Extinction Coefficient 94,238 L·mol⁻¹·cm⁻¹
Solubility Good in water, DMSO, and DMF[2]
pH Sensitivity Insensitive between pH 4 and 10

References

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